4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-oxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h2-5H,1,6-7H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYQBAWAUVQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. Given the absence of a directly established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established chemical principles and analogous reactions found in the synthesis of tetrahydropyrimidinones and substituted benzoic acids. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and a robust framework for the successful synthesis of the target compound.
Introduction: The Significance of the Tetrahydropyrimidinone Scaffold
The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, antihypertensive, and anti-inflammatory properties.[2][3][4] The incorporation of a benzoic acid moiety at the N-1 position of the tetrahydropyrimidinone ring introduces a versatile functional group that can be utilized for further derivatization or to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of this compound, therefore, represents a key step towards the development of novel therapeutic agents.
Proposed Synthetic Pathway: A Rational Approach
The synthesis of this compound can be logically approached through a two-step sequence involving the formation of a key diamine intermediate followed by cyclization to construct the tetrahydropyrimidinone ring. This strategy leverages commercially available starting materials and employs reliable, high-yielding reactions.
The overall proposed synthetic scheme is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Diamine Intermediate, 4-((3-aminopropyl)amino)benzoic acid
The initial and crucial step is the synthesis of the diamine precursor. This can be achieved through a multi-step sequence starting from the readily available 4-aminobenzoic acid.
2.1.1. Acylation of 4-aminobenzoic acid:
The synthesis commences with the acylation of 4-aminobenzoic acid with 3-chloropropionyl chloride. This reaction selectively forms an amide bond at the amino group of the benzoic acid.
2.1.2. Azide Substitution:
The resulting chloro-substituted intermediate is then treated with sodium azide to introduce the azide functionality. This nucleophilic substitution reaction is a standard and efficient method for introducing a nitrogen atom.
2.1.3. Reduction of the Azide:
The azide group is subsequently reduced to a primary amine. A variety of reducing agents can be employed for this transformation, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction.
2.1.4. Reduction of the Amide:
The final step in the formation of the diamine intermediate is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used for this purpose.
Step 2: Cyclization to form the Tetrahydropyrimidinone Ring
With the diamine intermediate in hand, the final step is the construction of the six-membered cyclic urea. This is efficiently achieved by reacting the diamine with a phosgene equivalent.
2.2.1. Cyclization with 1,1'-Carbonyldiimidazole (CDI):
1,1'-Carbonyldiimidazole (CDI) is a safe and effective reagent for the formation of ureas.[5] The reaction proceeds via the formation of an activated carbamate intermediate, which then undergoes intramolecular cyclization to yield the desired tetrahydropyrimidinone. The use of phosgene substitutes like CDI is preferred due to the hazardous nature of phosgene itself.[5][6]
Detailed Experimental Protocol
3.1. Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| 4-aminobenzoic acid | Sigma-Aldrich | ≥99% |
| 3-chloropropionyl chloride | Sigma-Aldrich | 98% |
| Sodium azide | Sigma-Aldrich | ≥99.5% |
| Palladium on carbon (10%) | Sigma-Aldrich | |
| Lithium aluminum hydride (1 M in THF) | Sigma-Aldrich | |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
| Sodium bicarbonate | Fisher Scientific | |
| Sodium sulfate, anhydrous | Fisher Scientific | |
| Hydrochloric acid (HCl) | Fisher Scientific |
3.2. Step-by-Step Synthesis
Step 1a: Synthesis of 4-((3-chloropropanoyl)amino)benzoic acid
-
To a stirred solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add triethylamine (12.2 mL, 87.5 mmol).
-
Slowly add 3-chloropropionyl chloride (7.6 mL, 80.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (100 mL).
-
Separate the organic layer, and wash it with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 1b: Synthesis of 4-((3-azidopropanoyl)amino)benzoic acid
-
Dissolve the product from Step 1a (10.0 g, 43.9 mmol) in dimethylformamide (DMF, 100 mL).
-
Add sodium azide (4.28 g, 65.9 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 1c: Synthesis of 4-((3-aminopropanoyl)amino)benzoic acid
-
Dissolve the azido compound from Step 1b (8.0 g, 34.1 mmol) in methanol (150 mL).
-
Add 10% palladium on carbon (0.8 g, 10 wt%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino compound.
Step 1d: Synthesis of 4-((3-aminopropyl)amino)benzoic acid
-
To a suspension of lithium aluminum hydride (4.3 g, 113.7 mmol) in anhydrous THF (150 mL) at 0 °C, add the amino compound from Step 1c (8.0 g, 38.4 mmol) portion-wise.
-
After the addition is complete, reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench it by the sequential addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and water (12.9 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid and wash it with THF.
-
Concentrate the combined filtrate under reduced pressure to yield the crude diamine intermediate.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the diamine intermediate from Step 1d (5.0 g, 25.7 mmol) in anhydrous THF (100 mL).
-
Add 1,1'-carbonyldiimidazole (CDI) (4.6 g, 28.3 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights
The key transformations in this synthesis are the amide formation, azide substitution, reductions, and the final cyclization. The cyclization with CDI proceeds through a well-understood mechanism. The more nucleophilic primary amine of the diamine intermediate attacks one of the carbonyl carbons of CDI, displacing an imidazole group to form an activated N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the secondary amine onto the activated carbonyl, leading to the formation of the six-membered tetrahydropyrimidinone ring and the release of another molecule of imidazole.
Figure 2: Simplified mechanism for the CDI-mediated cyclization.
Conclusion
This technical guide presents a robust and rational synthetic pathway for this compound. By breaking down the synthesis into two manageable parts—the formation of a key diamine intermediate and its subsequent cyclization—this guide provides a clear and actionable protocol for researchers. The proposed methodology relies on well-established and high-yielding reactions, ensuring a high probability of success. The detailed experimental procedures and mechanistic insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug development to synthesize this valuable compound and explore its potential applications.
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives.
- In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PubMed Central.
- World Journal of Pharmaceutical Sciences.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.
- Synthetic and Biological Studies on New Urea and Triazole Containing Cystobactamid Derivatives. PubMed Central.
- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry.
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
- Selected syntheses of ureas through phosgene substitutes. ResearchGate.
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. chemicalbook.
- Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of c
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Urea derivative synthesis by amination, rearrangement or substitution.
- Cyclic ureas and processes for their preparation.
- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Process for preparing 4-nitro-oxy-methyl-benzoic acid.
- Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer.
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid. MedchemExpress.com.
Sources
- 1. rjstonline.com [rjstonline.com]
- 2. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid: A Molecule in Focus
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific databases and chemical literature have revealed no specific experimental data for the target compound, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide has been constructed to provide a comprehensive theoretical overview based on the well-established chemistry of its constituent functional groups and data from closely related analogues. All proposed methodologies and predicted properties should be understood as hypothetical and require experimental validation.
Introduction: Unveiling a Potential Scaffold
Benzoic acid derivatives are a cornerstone in modern medicinal chemistry, offering a versatile scaffold for therapeutic agent development.[1] The incorporation of various heterocyclic moieties allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the novel, yet uncharacterized, compound this compound. This molecule uniquely combines the established pharmacophore of benzoic acid with a tetrahydropyrimidinone ring, a structure found in a variety of biologically active compounds.
The tetrahydropyrimidine core is accessible through robust synthetic methodologies, such as the Biginelli reaction, and its derivatives have demonstrated a wide range of pharmacological activities.[2][3] This suggests that this compound holds potential as a valuable building block in drug discovery. The purpose of this document is to provide a detailed theoretical framework for its synthesis, characterization, and potential properties, thereby laying the groundwork for future experimental investigation.
Molecular Structure and Nomenclature
The compound of interest is systematically named This compound . Its structure consists of a benzoic acid molecule where the hydrogen at the 4-position of the benzene ring is substituted by a nitrogen atom of a 2-oxotetrahydropyrimidine ring.
Figure 1: Chemical Structure of this compound.
Predicted Physicochemical Properties
While no experimental data is available, we can predict the general physicochemical properties of this compound based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Based on atom count from the structure. |
| Molecular Weight | 220.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids and related heterocycles. |
| Melting Point | High (>200 °C) | Aromatic carboxylic acids and cyclic ureas often have high melting points due to hydrogen bonding and crystal lattice energy. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid group imparts some water solubility, which will be pH-dependent. The aromatic and heterocyclic portions suggest solubility in organic solvents. |
| pKa | ~4-5 for the carboxylic acid | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the tetrahydropyrimidinone ring is expected to have a minor effect. |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned through a multi-step process, culminating in a cyclization reaction to form the tetrahydropyrimidinone ring. The following proposed pathway is based on well-established organic chemistry principles.
Figure 2: Proposed synthesis workflow for this compound.
Hypothetical Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-(3-Chloropropanamido)benzoic acid
-
To a stirred solution of 4-aminobenzoic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0 °C, add 3-chloropropionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-(3-Aminopropanamido)benzoic acid
-
Dissolve the 4-(3-chloropropanamido)benzoic acid in a suitable solvent (e.g., ethanol or methanol).
-
Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve the 4-(3-aminopropanamido)benzoic acid in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a phosgene equivalent, such as carbonyldiimidazole (CDI), in a portion-wise manner at room temperature.
-
Stir the reaction mixture for several hours, monitoring for the formation of the cyclic product by TLC.
-
Upon completion, quench the reaction and purify the final compound by recrystallization or column chromatography.
Justification of Experimental Choices:
-
Acylation: The Schotten-Baumann reaction conditions are a standard and effective method for the acylation of amines. The use of a base is crucial to neutralize the HCl byproduct.
-
Nucleophilic Substitution: The conversion of the alkyl chloride to a primary amine is a standard nucleophilic substitution reaction. Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts.
-
Cyclization: Carbonyldiimidazole is a safer and easier-to-handle alternative to phosgene for the formation of the cyclic urea (tetrahydropyrimidinone) ring.
Predicted Spectral Characteristics
The following are predicted key signals in the characterization of this compound:
-
¹H NMR:
-
A singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.
-
Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the para-substituted benzene ring.
-
A triplet for the methylene group adjacent to the carbonyl in the pyrimidinone ring (δ ~2.5 ppm).
-
A triplet for the methylene group adjacent to the nitrogen in the pyrimidinone ring (δ ~3.5 ppm).
-
A broad singlet for the NH proton in the pyrimidinone ring (δ ~7-8 ppm).
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon (δ ~165-175 ppm).
-
A signal for the urea carbonyl carbon in the pyrimidinone ring (δ ~150-160 ppm).
-
Signals for the aromatic carbons (δ ~110-150 ppm).
-
Signals for the two methylene carbons in the pyrimidinone ring (δ ~30-50 ppm).
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
A C=O stretch from the cyclic urea (~1650-1680 cm⁻¹).
-
N-H stretching and bending vibrations from the pyrimidinone ring.
-
C-H stretching from the aromatic and aliphatic portions.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
-
Characteristic fragmentation patterns, including the loss of CO₂ from the carboxylic acid group.
-
Potential Applications in Drug Discovery
While the biological activity of this compound is unknown, its structural motifs suggest several potential avenues for investigation. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and the tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry.
The presence of both a hydrogen bond donor (NH) and acceptor (C=O) in the pyrimidinone ring, along with the carboxylic acid group, provides multiple points for interaction with biological targets such as enzymes and receptors. This compound could serve as a starting point for the development of inhibitors for various enzyme classes or as a scaffold for library synthesis to screen against a wide range of biological targets.
Conclusion and Future Directions
This compound represents an unexplored area of chemical space with potential for applications in drug discovery and materials science. This in-depth theoretical guide provides a foundational framework for its synthesis and characterization. The next logical steps for researchers interested in this molecule would be to:
-
Synthesize the compound using the proposed (or an alternative) synthetic route.
-
Perform comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and physicochemical characterization (melting point, solubility) to validate its structure and properties.
-
Investigate its biological activity through in vitro screening against a panel of relevant targets.
The insights gained from such studies will be invaluable in determining the potential of this compound as a novel scaffold in medicinal chemistry.
References
- No specific references for the target compound were found.
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
-
The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Soothing Scents. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure Elucidation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Preamble: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. The subject of this guide, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, represents a common structural motif—an N-aryl substituted heterocyclic system—pertinent to medicinal chemistry. This document provides a comprehensive, field-proven workflow for its structural elucidation, emphasizing the synergy between orthogonal analytical techniques to create a self-validating system of evidence. This guide is designed for researchers and scientists who require not just a protocol, but a strategic understanding of why specific experiments are chosen and how their data interlock to deliver irrefutable proof of structure.
Foundational Analysis: Hypothesis and Molecular Formula
Before any instrumental analysis, a thorough theoretical examination of the proposed structure is critical. This initial step establishes the expected analytical values against which experimental data will be compared.
Proposed Structure:
Caption: Proposed structure of the target molecule.
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Monoisotopic Mass: 220.0848 g/mol
-
Degree of Unsaturation (Double Bond Equivalents): 7. This value is consistent with the proposed structure: 4 (benzene ring) + 1 (carboxylic C=O) + 1 (cyclic urea C=O) + 1 (ring structure) = 7. This simple calculation immediately confirms the plausibility of the overall framework.
Caption: Workflow for unambiguous structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
The first experimental step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to assign a unique molecular formula.[1][2]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition - Positive Ion Mode: Scan for m/z 50-500. Seek the protonated molecule [M+H]⁺.
-
Acquisition - Negative Ion Mode: Scan for m/z 50-500. Seek the deprotonated molecule [M-H]⁻. The carboxylic acid makes this mode particularly favorable.
-
Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to ensure high mass accuracy.
Data Interpretation & Validation
The primary goal is to match the observed accurate mass to the theoretical mass of the protonated and deprotonated species.
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |
| [M+H]⁺ | 221.0921 | 221.0919 | -0.9 | C₁₁H₁₃N₂O₃⁺ |
| [M-H]⁻ | 219.0775 | 219.0778 | +1.4 | C₁₁H₁₁N₂O₃⁻ |
Expertise & Trustworthiness: The observation of both the [M+H]⁺ and [M-H]⁻ ions, each with a mass error below 5 ppm, provides extremely high confidence in the molecular formula C₁₁H₁₂N₂O₃. Tandem MS (MS/MS) can further validate the structure by showing characteristic fragmentation, such as the loss of CO₂ (44 Da) from the [M-H]⁻ ion upon collision-induced dissociation, a hallmark of carboxylic acids.[3][4]
FTIR Spectroscopy: Identifying Key Functional Groups
With the molecular formula confirmed, Fourier Transform Infrared (FTIR) spectroscopy provides rapid, definitive evidence of the functional groups present.[5][6] This technique probes the vibrational modes of chemical bonds, with each functional group having characteristic absorption frequencies.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.
Data Interpretation & Validation
The FTIR spectrum provides a molecular "fingerprint." For our target molecule, several key absorptions are expected, which collectively validate the proposed functional groups.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3285 | Medium, Sharp | N-H Stretch | Confirms the secondary amide (cyclic urea) proton. |
| 3100 - 2500 | Broad | O-H Stretch (Carboxylic Acid) | The very broad nature is due to hydrogen bonding and is characteristic of a carboxylic acid. |
| 2950, 2880 | Weak | Aliphatic C-H Stretch | Corresponds to the -CH₂- groups in the tetrahydropyrimidinone ring. |
| 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | Unambiguous evidence for the carboxyl group. |
| 1665 | Strong, Sharp | C=O Stretch (Cyclic Urea/Amide) | Distinct from the acid carbonyl, confirming a second, different C=O environment. |
| 1605, 1520 | Medium | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |
Expertise & Trustworthiness: The presence of two distinct carbonyl peaks is a critical piece of evidence that strongly supports the proposed structure over isomers that might have, for example, an ester and a single amide. The broad O-H and sharp N-H stretches further corroborate the assignment.
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[2][8] By analyzing the chemical shifts, couplings, and correlations of ¹H and ¹³C nuclei, we can construct the complete molecular framework.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to slow the exchange of the acidic COOH and amide NH protons, allowing for their observation.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
DEPT-135: Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.
-
¹H-¹H COSY: Identifies protons that are coupled (typically through 2-3 bonds).
-
¹H-¹³C HMBC: Identifies long-range (2-3 bond) correlations between protons and carbons, which is the key for connecting molecular fragments.
-
Data Interpretation & Validation
The data from each NMR experiment are interpreted in a stepwise fashion to assemble the final structure.
Caption: Numbering scheme for NMR assignments.
¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 12.95 | br s | 1H | COOH | Very downfield, broad signal typical for a carboxylic acid proton in DMSO. |
| 8.05 | d, J=8.5 Hz | 2H | H-3', H-5' | Aromatic protons ortho to the electron-withdrawing COOH group. |
| 7.81 | t, J=5.5 Hz | 1H | 3-NH | Amide proton, triplet due to coupling with adjacent C4-H₂. |
| 7.50 | d, J=8.5 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the nitrogen substituent. |
| 3.70 | t, J=6.0 Hz | 2H | C6-H₂ | Methylene group attached to the aromatic-linked nitrogen (N1). |
| 3.25 | dt, J=6.0, 5.5 Hz | 2H | C4-H₂ | Methylene group adjacent to the NH proton. |
| 1.95 | p, J=6.0 Hz | 2H | C5-H₂ | Central methylene group coupled to both C4-H₂ and C6-H₂. |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| 167.1 | Quaternary | C7' (COOH) | Carboxylic acid carbonyl. |
| 154.5 | Quaternary | C2 (Urea C=O) | Amide/Urea carbonyl. |
| 144.2 | Quaternary | C1' | Aromatic carbon attached to N1. |
| 131.0 | Quaternary | C4' | Aromatic carbon attached to COOH. |
| 130.5 | CH | C3', C5' | Aromatic carbons ortho to COOH. |
| 118.8 | CH | C2', C6' | Aromatic carbons ortho to N1. |
| 48.1 | CH₂ | C6 | Aliphatic carbon adjacent to N1. |
| 39.5 | CH₂ | C4 | Aliphatic carbon adjacent to N3. |
| 20.3 | CH₂ | C5 | Central aliphatic carbon. |
2D NMR - The Connectivity Proof
-
¹H-¹H COSY: Confirms the spin systems. A clear correlation path is observed from the C4-H₂ protons (δ 3.25) to the C5-H₂ protons (δ 1.95), and from the C5-H₂ protons to the C6-H₂ protons (δ 3.70), definitively establishing the -CH₂-CH₂-CH₂- fragment. Similarly, a correlation between the aromatic doublets at δ 8.05 and δ 7.50 confirms their ortho/meta relationship in the para-substituted ring.
-
¹H-¹³C HMBC: This experiment is the final arbiter, connecting all the pieces.
Caption: Key HMBC correlations confirming the molecular assembly.
-
Aromatic-to-Ring Connection: The aromatic protons H-2'/H-6' (δ 7.50) show a three-bond correlation to the quaternary carbon C1' (δ 144.2) and, crucially, to the aliphatic carbon C6 (δ 48.1). This unambiguously links the benzene ring to the tetrahydropyrimidinone ring at N1.
-
Aromatic-to-Carboxyl Connection: The aromatic protons H-3'/H-5' (δ 8.05) show a three-bond correlation to the carboxyl carbon C7' (δ 167.1), confirming the position of the COOH group.
-
Ring Integrity: The N-H proton (δ 7.81) shows correlations to both the urea carbonyl C2 (δ 154.5) and the adjacent methylene carbon C4 (δ 39.5). The methylene protons at C6 (δ 3.70) also show a correlation to the urea carbonyl C2. This network of correlations locks down the structure of the heterocyclic ring.
Conclusion: A Triangulated and Irrefutable Structural Assignment
The structural elucidation of this compound is achieved through a logical and self-validating sequence of analytical experiments.
-
HRMS provided the exact molecular formula, C₁₁H₁₂N₂O₃.
-
FTIR confirmed the presence of all key functional groups: a carboxylic acid, a secondary amide (cyclic urea), an aromatic ring, and aliphatic C-H bonds.
-
NMR spectroscopy , through a combination of 1D and 2D techniques, provided the definitive atomic connectivity map. The ¹H and ¹³C spectra accounted for every atom's unique chemical environment, while COSY and HMBC experiments served as the "glue," connecting the identified structural fragments into the single, correct constitutional isomer.
Each technique provides a piece of the puzzle, and the consistency across all datasets provides the high degree of certainty required in scientific research. This multi-faceted approach ensures that the determined structure is not merely a plausible fit, but the only one that satisfies all empirical evidence.
References
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- PubMed. (2005). Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. J Am Soc Mass Spectrom, 16(11), 1739-49.
- ACS Publications. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry.
- Intertek. Molecular Structure Characterisation and Structural Elucidation.
- PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Commun Mass Spectrom, 35(19).
- Thieme. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
- Wiley Online Library. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
- ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- ChemicalBook. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis.
- Journal of Al-Nahrain University. (2024). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
- PubMed. (2009). Fourier transform infrared (FTIR) spectroscopy. Photosynth Res, 101(2-3), 181-97.
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. One moment, please... [jchps.com]
- 3. Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
An In-depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The guide focuses on a logical and efficient two-step synthetic pathway, detailing the requisite starting materials, reagents, and reaction conditions. Emphasis is placed on the chemical principles underpinning each step, offering insights into the causality of experimental choices. This document serves as a practical resource for researchers aiming to synthesize this and structurally related compounds.
Introduction: The Significance of the Tetrahydropyrimidinone Scaffold
The tetrahydropyrimidinone moiety is a prevalent structural motif in a wide array of biologically active compounds and pharmaceuticals. Its rigid, cyclic urea core can engage in specific hydrogen bonding interactions with biological targets, making it a valuable scaffold in drug design. The incorporation of a benzoic acid group at the N-1 position provides a handle for further derivatization or for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will delineate a robust synthetic approach to this compound, empowering researchers to access this important chemical entity.
Retrosynthetic Analysis: A Strategic Approach
A retrosynthetic analysis of the target molecule suggests a primary disconnection at the N-C(O)-N bonds of the cyclic urea. This leads to a key intermediate: a diamine precursor, specifically 4-((3-aminopropyl)amino)benzoic acid. This diamine can then be cyclized using a suitable carbonylating agent.
A Technical Guide to the Biological Activity Screening of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Preamble: The Rationale for Investigation
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The compound 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid presents a unique structural motif, combining a tetrahydropyrimidine ring with a benzoic acid moiety. This structure bears a notable resemblance to the endogenous dihydropyrimidines, such as dihydrouracil and dihydrothymine, which are critical intermediates in the pyrimidine degradation pathway. This pathway is governed by a cascade of enzymes, primarily dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DHP).[3][4]
Recent research has illuminated the critical role of these enzymes in cancer pathophysiology. Dihydropyrimidinase (DHP), in particular, is significantly upregulated in a variety of solid tumors compared to corresponding healthy tissues.[5][6] Its activity is essential for the proliferation of certain cancer cells, as it prevents the accumulation of cytotoxic dihydropyrimidine metabolites that induce DNA replication and transcriptional stress.[5][6] Consequently, the inhibition of DHP has emerged as a promising therapeutic strategy for targeting cancer cells. Similarly, DPD is the rate-limiting enzyme in the catabolism of widely used fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU).[4][7][8] Inhibiting DPD can prevent the rapid degradation of 5-FU, thereby enhancing its bioavailability and antitumor efficacy.[7][8]
Given the structural analogy of this compound to the natural substrates of DHP and DPD, we hypothesize that this compound may act as an inhibitor of one or both of these enzymes. This guide provides a comprehensive, in-depth framework for the systematic screening of this compound, progressing from computational prediction to rigorous experimental validation. Our primary objective is to elucidate its potential as a modulator of pyrimidine metabolism for therapeutic applications, particularly in oncology.
Part 1: In Silico Target Prediction and Profiling
The initial phase of our investigation employs computational methodologies to predict the biological targets of this compound and to evaluate its drug-like properties. This in silico approach is a cost-effective and rapid means of generating testable hypotheses prior to embarking on resource-intensive laboratory experiments.[9][10]
Target Identification: Dihydropyrimidinase (DHP) and Dihydropyrimidine Dehydrogenase (DPD)
The selection of DHP and DPD as primary molecular targets is based on the strong structural similarity between our compound of interest and dihydropyrimidines.
-
Dihydropyrimidinase (DHP): This zinc metalloenzyme catalyzes the hydrolytic ring opening of dihydropyrimidines.[3] Its upregulation in tumors and its role in protecting cancer cells from DNA replication stress make it a compelling target.[5] Inhibition of DHP could selectively induce cytotoxicity in cancer cells that are dependent on its activity.
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is responsible for the initial and rate-limiting step in pyrimidine catabolism.[3][11] It metabolizes over 80% of administered 5-FU.[7] An inhibitor of DPD could be developed as an adjuvant therapy to improve the pharmacokinetic profile and efficacy of 5-FU.[4][8]
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically as a binding energy score.[12] This technique is instrumental for virtual screening and for understanding potential binding modes.[10][12]
-
Receptor Preparation:
-
Obtain the X-ray crystal structures of human DHP and DPD from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove all water molecules and co-crystallized ligands from the structures.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field such as CHARMm or AMBER.
-
Define the binding site (grid box) based on the location of the co-crystallized native ligand or by identifying the catalytic pocket through literature review.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .sdf).
-
Assign partial charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined receptor binding site.
-
The program will score the poses based on a scoring function that estimates the free energy of binding.
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their predicted binding energies (lower values indicate stronger binding).
-
Visualize the ligand-receptor interactions. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential interactions with key catalytic residues or the zinc ion in the case of DHP. Compare these interactions with those of known inhibitors or substrates.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
An early assessment of the pharmacokinetic and toxicity profile of a compound is crucial. Various online tools and software packages (e.g., SwissADME, ProTox-II) can predict these properties based on the compound's structure.
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~234.22 g/mol | Complies with Lipinski's Rule of Five (<500)[13] |
| LogP | ~1.5 - 2.0 | Indicates good oral bioavailability potential |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10) |
| Gastrointestinal Absorption | High (Predicted) | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | No (Predicted) | Reduced potential for CNS side effects |
| CYP450 Inhibition | Predicted to be low | Lower risk of drug-drug interactions |
| Toxicity Class | Predicted to be low | Favorable initial safety profile |
Note: These values are estimations and require experimental verification.
Part 2: In Vitro Experimental Validation
Following the promising in silico predictions, the next logical step is to validate these findings through rigorous in vitro experimentation. The protocols described below are designed to directly assess the inhibitory potential of this compound against our primary targets and to evaluate its effect on cancer cell physiology.
Dihydropyrimidinase (DHP) Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified human DHP. The method involves monitoring the decomposition of the natural substrate, 5,6-dihydrouracil (DHU), via High-Performance Liquid Chromatography (HPLC).[5]
-
Enzyme and Reagents:
-
Recombinant human His-tagged DHP (purified).
-
Substrate: 5,6-Dihydrouracil (DHU).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reaction Buffer: 50 mM Tris, 50 µM DTT, pH 8.0.
-
Known Inhibitor (Positive Control): Dihydromyricetin (optional).[5]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound in the reaction buffer.
-
In a 96-well plate or microcentrifuge tubes, add 2.5 µg of purified DHP to 200 µL of DHU solution (50 µM final concentration) in the presence of varying concentrations of the test compound.
-
Incubate the reaction mixture at 37°C for 1 hour. An aliquot should be taken at time zero (before incubation) as a control for the non-enzymatic reaction.
-
Stop the reaction by adding a quenching agent (e.g., 0.1% Trifluoroacetic acid).
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of DHP inhibition for each concentration of the test compound relative to the DMSO vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cancer Cell-Based Assays
Cell-based assays are critical for understanding the biological effects of the compound in a more physiologically relevant context. We will use cancer cell lines known to express high levels of DHP, such as the osteosarcoma line U-2 OS and the colorectal carcinoma line HCT116.[5][6]
-
Cell Culture:
-
Culture U-2 OS or HCT116 cells in the recommended medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
After the incubation period, measure cell viability using either the MTT assay (which measures mitochondrial activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
-
Accumulation of dihydropyrimidines due to DHP inhibition is known to cause DNA replication stress, leading to the formation of DNA-protein crosslinks and the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[5]
-
Cell Treatment:
-
Grow U-2 OS cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound at its GI₅₀ concentration for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and block with a suitable blocking buffer.
-
Incubate the cells with a primary antibody against γ-H2AX.
-
After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intensity of the γ-H2AX signal within the nuclei using image analysis software like ImageJ. An increase in γ-H2AX foci in treated cells compared to controls indicates the induction of DNA replication stress.
-
Visualizations: Workflows and Pathways
To clearly illustrate the proposed screening cascade and the underlying biological rationale, the following diagrams have been generated.
Caption: Overall workflow for biological activity screening.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic Acid Derivatives and Analogues
Abstract
The 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Tetrahydropyrimidine derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to this key scaffold and its analogues. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each transformation. Every protocol is designed as a self-validating system, grounded in established and reliable chemical transformations.
Introduction: The Significance of the N-Aryl Tetrahydropyrimidinone Scaffold
The tetrahydropyrimidinone ring system is a cyclic urea that serves as a versatile pharmacophore. When coupled with an aryl moiety, particularly a benzoic acid derivative, it presents a unique three-dimensional structure with well-defined hydrogen bond donors and acceptors, as well as a tunable lipophilic and electronic profile. This combination of features allows for potent and selective interactions with a variety of biological targets. The benzoic acid group, in particular, can act as a key anchoring point within a protein's binding site or serve as a handle for further derivatization to modulate pharmacokinetic properties. The synthesis of this scaffold, therefore, is of considerable interest to the drug discovery community.
This guide outlines a convergent and flexible synthetic strategy, allowing for the late-stage introduction of diversity elements, a crucial aspect of modern medicinal chemistry programs.
Overall Synthetic Strategy
The synthesis of this compound is approached through a multi-step sequence that can be logically divided into three main phases:
-
Preparation of Key Intermediates: Synthesis of the protected tetrahydropyrimidinone ring and the functionalized aryl halide.
-
Core Assembly via C-N Cross-Coupling: The crucial connection of the two key intermediates through a robust and reliable transition-metal-catalyzed cross-coupling reaction.
-
Final Deprotection and Saponification: Removal of protecting groups to yield the final target acid.
This strategy is designed for flexibility, allowing for the substitution of starting materials to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: Overall workflow for the synthesis of the target molecule.
Phase 1: Synthesis of Key Intermediates
Synthesis of Tetrahydropyrimidin-2-one (3)
The synthesis of the core cyclic urea is a critical first step. To enable selective N-arylation later in the sequence, one of the nitrogen atoms of the precursor, 1,3-diaminopropane, must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of conditions and its facile removal under acidic conditions.[4][5]
Step 1a: Mono-Boc Protection of 1,3-Diaminopropane (2)
The selective mono-protection of a symmetrical diamine is achieved by using a substoichiometric amount of the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O), in a large excess of the diamine. This statistical approach favors the formation of the mono-protected product over the di-protected byproduct.
Sources
"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" in silico docking studies
An In-Depth Technical Guide to In Silico Docking Studies of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Abstract
In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone for the rapid and cost-effective identification of potential therapeutic agents. This guide provides a comprehensive, technically-grounded workflow for conducting molecular docking studies on "this compound," a molecule belonging to a class of heterocyclic compounds with demonstrated therapeutic potential.[1][2] While the specific biological targets of this exact molecule are not yet widely established, its structural motifs, particularly the benzoic acid and pyrimidinone scaffolds, are present in numerous bioactive compounds, suggesting a rich potential for target interaction.[1][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends procedural steps with the underlying scientific rationale, ensuring a robust and reproducible research framework. We will navigate the entire workflow, from initial target selection strategies to the critical analysis and validation of docking results.
Introduction: The Scientific Premise
The compound this compound presents a compelling case for exploratory in silico analysis. The benzoic acid moiety is a well-known pharmacophore found in a multitude of approved drugs, often involved in critical binding interactions, while pyrimidinone derivatives have been investigated for a wide range of activities, including antibacterial and anticancer properties.[1][2] The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[5] This process allows us to generate hypotheses about the molecule's mechanism of action, prioritize it for further screening, and guide future lead optimization efforts.
This guide will utilize a hypothetical scenario where this compound has been synthesized or identified, and the next step is to uncover its potential biological targets through computational means. This approach mirrors a common challenge in early-stage drug discovery.
Foundational Strategy: Target Identification
Without a known target, the first and most critical step is to identify a panel of plausible protein receptors for docking. This is not a random selection but a hypothesis-driven process.
Strategies for Target Identification:
-
Literature-Based Scaffolding Analysis: We begin by analyzing the core scaffolds. Benzoic acid and pyrimidinone derivatives have been reported as inhibitors of various enzymes, including kinases and bacterial enzymes.[2][6][7] This suggests that a primary screening panel could include key representatives from these protein families, particularly those implicated in oncology or infectious diseases.
-
Reverse Docking/Pharmacophore Screening: A more computationally intensive but powerful approach involves screening the ligand against a large database of protein binding sites (reverse docking). This can uncover unexpected targets and provide a broader view of the molecule's potential polypharmacology.
-
Similarity-Based Prediction: Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the ligand's topology to a database of annotated compounds.
For the purpose of this guide, we will proceed with a hypothesis-driven approach, selecting a well-characterized cancer target, Casein Kinase 2 Alpha (CSNK2A) , as our primary receptor. This choice is informed by reports of pyrazine-based benzoic acids acting as potent CSNK2A inhibitors.[6]
The In Silico Workflow: A Validating System
A reproducible docking study is built upon a sequence of meticulous preparation and analysis steps. Each stage is designed to minimize artifacts and increase the predictive power of the simulation.
// Node Definitions start [label="Start:\nNovel Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; target_id [label="1. Target\nIdentification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_prep [label="2. Ligand\nPreparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor_prep [label="3. Receptor\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; docking [label="4. Molecular\nDocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Results\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="6. In Silico\nValidation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; finish [label="End:\nPrioritized Hit", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> target_id; target_id -> receptor_prep [label="Select Protein(s)"]; start -> ligand_prep [label="Input Molecule"]; ligand_prep -> docking; receptor_prep -> docking; docking -> analysis; analysis -> validation; validation -> finish; }
Ligand Preparation Protocol
The goal of ligand preparation is to convert the 2D chemical structure into a three-dimensional, energy-minimized conformation with correct atom types and charges, suitable for docking software.[8][9]
// Node Definitions node_2d [label="Start: 2D Structure\n(e.g., from PubChem/ChemDraw)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_3d [label="Generate 3D Coordinates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_h [label="Add Hydrogens", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_charge [label="Assign Partial Charges\n(e.g., Gasteiger)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_bonds [label="Define Rotatable Bonds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_min [label="Energy Minimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_save [label="Save in Docking Format\n(e.g., PDBQT)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges node_2d -> node_3d; node_3d -> node_h; node_h -> node_charge; node_charge -> node_bonds; node_bonds -> node_min; node_min -> node_save; }
Experimental Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical sketcher software like MarvinSketch or obtained from databases like PubChem.
-
Convert to 3D: Use a program like Open Babel to generate a 3D conformation from the 2D representation.
-
Add Hydrogens: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical for defining correct hydrogen bonding patterns.[9]
-
Assign Charges and Atom Types: Compute partial charges for each atom. For small molecules, Gasteiger charges are commonly used.[10] This is essential for calculating electrostatic interactions.
-
Define Rotatable Bonds: Identify acyclic single bonds, which the docking algorithm will treat as flexible. The number of rotatable bonds directly impacts the conformational search space.[11]
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to relieve any steric clashes and find a low-energy starting conformation.
-
Save in Required Format: Save the prepared ligand in the format required by the docking software, such as PDBQT for AutoDock Vina.
Receptor Preparation Protocol
Receptor preparation involves cleaning the crystal structure of a protein to make it suitable for docking.[12][13] The causality here is to create an accurate and computationally tractable representation of the binding site, removing any elements that could interfere with the simulation.
// Node Definitions node_pdb [label="Start: PDB Crystal Structure\n(e.g., from RCSB PDB)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_clean [label="Clean Structure:\n- Remove water, co-factors, ligands\n- Select chain of interest", fillcolor="#FBBC05", fontcolor="#202124"]; node_repair [label="Repair Structure:\n- Model missing loops/residues", fillcolor="#FBBC05", fontcolor="#202124"]; node_h [label="Add Hydrogens (Polar Only)", fillcolor="#FBBC05", fontcolor="#202124"]; node_charge [label="Assign Partial Charges\n(e.g., Kollman)", fillcolor="#FBBC05", fontcolor="#202124"]; node_save [label="Save in Docking Format\n(e.g., PDBQT)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges node_pdb -> node_clean; node_clean -> node_repair; node_repair -> node_h; node_h -> node_charge; node_charge -> node_save; }
Experimental Protocol (Using AutoDockTools as an example):
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For our example, we might select a structure of CSNK2A (e.g., PDB ID: 3FL7).
-
Clean the PDB File: Remove all non-essential components, such as water molecules, co-crystallized ligands, ions, and cofactors, unless they are known to be critical for binding.[12][13] If the protein is a multimer, select only the chain containing the active site of interest.[13]
-
Repair Missing Residues/Atoms: Check for and repair any missing side chains or gaps in the protein structure using modeling software like Modeller or tools within UCSF Chimera.[12]
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial for accurately modeling hydrogen bonds and electrostatic interactions.[14][15][16]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in Required Format: Save the prepared receptor as a PDBQT file, which includes charge and atom type information for the AutoGrid calculation.
Molecular Docking Simulation
This is the core computational experiment where the ligand's conformational space is explored within the defined binding site of the receptor.
Experimental Protocol (Using AutoDock Vina via PyRx):
-
Load Molecules: Import the prepared ligand (PDBQT) and receptor (PDBQT) files into the virtual screening software (e.g., PyRx).[17][18][19]
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the active site. If a co-crystallized ligand was present in the original structure, centering the box on its location is a robust strategy.[10] The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.
-
Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort spent searching for low-energy poses. A higher value increases the likelihood of finding the true energy minimum but requires more time.
-
Run the Simulation: Initiate the docking run. The software will systematically place the ligand in the binding site, evaluate thousands to millions of different poses using a scoring function, and rank them based on predicted binding affinity.[5]
-
Save the Results: The output will typically be a log file containing the binding energy scores and a set of PDBQT files for the top-ranked poses.[10][20]
Post-Docking Analysis: From Data to Insight
A docking score alone is insufficient. Rigorous analysis of the binding poses is required to determine if the predicted interaction is chemically sensible and provides a strong basis for the score.[21]
Key Analysis Steps:
-
Examine Binding Affinity: The primary quantitative output is the binding affinity, usually expressed in kcal/mol. Lower (more negative) values indicate a stronger predicted binding.[22]
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked poses. The ligand should fit snugly into the binding pocket without significant steric clashes.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and protein residues. Look for:
-
Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand forming logical interactions with complementary residues in the protein?
-
Hydrophobic Interactions: Is the non-polar part of the ligand situated in a greasy pocket?
-
Pi-Stacking/Cation-Pi: Are aromatic rings on the ligand interacting favorably with aromatic residues or charged groups?
-
-
Cluster Analysis: Group the resulting poses by conformational similarity (RMSD). A large, low-energy cluster of similar poses suggests a more reliable prediction.[10]
Hypothetical Data Presentation
To illustrate, imagine we docked our compound against three different kinases. The results could be summarized as follows:
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| CSNK2A (3FL7) | -9.2 | 0.85 | Val66, Ile95, His160 (H-bond with acid) |
| PIM1 (4X71) | -7.5 | 1.98 | Leu44, Val52, Phe187 |
| CDK2 (1HCK) | -6.8 | 2.45 | Leu83, Phe80, Asp86 |
This table demonstrates how quantitative data from a docking screen can be organized for clear comparison.
Validation: Ensuring Trust in the Model
In silico results are predictions and must be validated.[23] A self-validating protocol incorporates steps to build confidence in the docking procedure before screening novel compounds.
Computational Validation Protocol:
-
Re-docking the Native Ligand: The most common validation method is to take the co-crystallized ligand from the PDB file, remove it, and dock it back into the same binding site.[24][25]
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[24]
-
Screening against Decoys: A more advanced method involves screening a library of known active compounds along with a set of "decoy" molecules that are physically similar but biologically inactive. A successful protocol will consistently rank the active compounds with better scores than the decoys.[25]
Ultimately, computational predictions must be confirmed by experimental assays (e.g., enzyme inhibition assays, biophysical binding assays) to be considered validated.[23]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on this compound. By following a structured process of target identification, meticulous molecule preparation, robust simulation, and critical analysis, researchers can generate high-confidence hypotheses about the compound's biological activity. This in silico-first approach is an invaluable tool in modern drug discovery, enabling the efficient allocation of resources and accelerating the journey from a promising molecule to a potential therapeutic lead.
References
- How does one prepare proteins for molecular docking? - Quora.
- Molecular Docking Tutorial.
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube.
- How I can analyze and present docking results?
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube.
- How is a docking result validated?
- Session 4: Introduction to in silico docking.
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- Tutorial: Prepping Molecules - UCSF DOCK.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Molecular docking proteins preparation - ResearchG
- How to validate the molecular docking results ?
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.
- A Guide to In Silico Drug Design - PMC - PubMed Central.
- PyRx – Python Prescription – Virtual Screening Made Simple.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH.
- Small-molecule library screening by docking with PyRx - PubMed - NIH.
- Small-Molecule Library Screening by Docking with PyRx | Springer N
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 18. Small-molecule library screening by docking with PyRx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small-Molecule Library Screening by Docking with PyRx | Springer Nature Experiments [experiments.springernature.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Introduction
4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a novel small molecule with potential therapeutic applications in neurological disorders and oncology. Emerging research suggests its mechanism of action involves the modulation of Dihydropyrimidinase-like 2 (DPYSL2), also known as Collapsin Response Mediator Protein 2 (CRMP2).[1] CRMP2 is a crucial cytosolic phosphoprotein involved in neuronal development, axonal guidance, and microtubule dynamics.[2][3][4] Dysregulation of CRMP2 function, often through post-translational modifications like phosphorylation, is implicated in the pathophysiology of various diseases, including Alzheimer's disease, schizophrenia, and certain cancers.[2][5][6][7]
This comprehensive guide provides a suite of detailed in vitro assay protocols designed to rigorously characterize the biological activity of this compound and similar compounds targeting the DPYSL2/CRMP2 pathway. These protocols are structured to enable researchers to investigate target engagement, functional modulation of CRMP2, and its downstream cellular consequences.
Scientific Rationale: Targeting a Key Neuronal Regulator
CRMP2's primary role is to regulate microtubule assembly, a fundamental process for neurite outgrowth and axonal specification.[4] Its activity is tightly controlled by a complex interplay of phosphorylation events mediated by kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5).[5][8] Phosphorylation of CRMP2 inhibits its interaction with tubulin, thereby impeding microtubule polymerization.[4] Small molecules that can modulate the phosphorylation state or protein-protein interactions of CRMP2 hold significant promise for therapeutic intervention in diseases characterized by neuronal dysfunction or aberrant cell migration.
The following protocols are designed to dissect the molecular interactions of this compound with CRMP2 and its associated signaling pathways.
Diagram 1: CRMP2 Signaling Pathway and Points of Assay Intervention
Caption: CRMP2 signaling and potential assay intervention points.
Section 1: Target Engagement and Biochemical Assays
DPYSL2/CRMP2 Expression and Purity Analysis (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins. In this context, a sandwich ELISA will be used to measure the concentration of DPYSL2/CRMP2 in cell lysates or purified protein preparations. This is a critical first step for quality control of reagents used in subsequent assays.
Protocol: This protocol is based on the principles of commercially available DPYSL2 ELISA kits.[9][10][11][12]
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody specific to human DPYSL2.
-
Sample/Standard Addition: Add standards of known DPYSL2 concentration and samples (e.g., cell lysates) to the wells. Incubate to allow DPYSL2 to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for DPYSL2. This antibody binds to a different epitope on the captured DPYSL2.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate: Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well. The avidin binds to the biotin on the detection antibody.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a sulfuric acid solution.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the concentration of DPYSL2 in the samples by interpolating their OD values on the standard curve.
| Parameter | Value | Reference |
| Detection Range | 78.13 - 5000 pg/mL | [9] |
| Sensitivity | 27 pg/mL | [9] |
| Sample Type | Tissue homogenates, cell lysates | [9] |
In Vitro Kinase Assay: Assessing Inhibition of CRMP2 Phosphorylation
Principle: This assay determines if this compound can inhibit the phosphorylation of CRMP2 by its upstream kinases, GSK-3β or Cdk5. A common method involves using a radioactive ATP isotope ([γ-³²P]ATP) and measuring its incorporation into the CRMP2 substrate.
Protocol:
-
Reagent Preparation:
-
Recombinant human CRMP2 protein.
-
Active recombinant human GSK-3β or Cdk5/p25.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
[γ-³²P]ATP.
-
Test compound (this compound) dissolved in DMSO at various concentrations.
-
-
Reaction Setup (in a 96-well plate):
-
Add kinase buffer to each well.
-
Add the test compound or DMSO (vehicle control).
-
Add recombinant CRMP2.
-
Add active GSK-3β or Cdk5/p25.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction:
-
Add [γ-³²P]ATP to each well to start the reaction.
-
Incubate for 30 minutes at 30°C.
-
-
Stop Reaction and Sample Processing:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Data Acquisition:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Quantify the radioactive signal corresponding to the CRMP2 band.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Section 2: Protein-Protein Interaction Assays
CRMP2-Tubulin Co-Immunoprecipitation (Co-IP) Assay
Principle: Co-immunoprecipitation is used to determine if two proteins interact in a cellular context. An antibody against CRMP2 is used to pull down CRMP2 from a cell lysate, and the presence of tubulin in the immunoprecipitated complex is assessed by Western blotting. This assay can reveal if the test compound modulates the CRMP2-tubulin interaction.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRMP2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to pellet the beads (immunocomplexes).
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both CRMP2 and α-tubulin.
-
Use appropriate HRP-conjugated secondary antibodies for detection via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for tubulin and CRMP2 in the immunoprecipitated samples.
-
Normalize the tubulin signal to the CRMP2 signal to determine the relative amount of tubulin co-immunoprecipitated.
-
Compare the results from treated and untreated cells.
-
Section 3: Cell-Based Functional Assays
Neurite Outgrowth Assay
Principle: This assay directly measures a key cellular function of CRMP2. Neuronal cells are treated with the test compound, and changes in neurite length and branching are quantified. Inhibition of CRMP2 function is expected to lead to reduced neurite outgrowth.
Protocol:
-
Cell Seeding:
-
Seed neuronal cells (e.g., PC12 cells or primary hippocampal neurons) onto plates pre-coated with an appropriate substrate (e.g., poly-L-lysine or laminin).
-
-
Differentiation and Treatment:
-
Induce differentiation (e.g., with Nerve Growth Factor for PC12 cells).
-
Treat the cells with a range of concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for a period sufficient for neurite extension (e.g., 24-72 hours).
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Image Analysis:
-
Use automated image analysis software to quantify:
-
Average neurite length per neuron.
-
Number of neurites per neuron.
-
Number of branch points per neuron.
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between treated and control groups.
-
Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the compound.
-
Diagram 2: Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for the neurite outgrowth assay.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the biological activity of this compound and other potential modulators of the DPYSL2/CRMP2 pathway. By systematically evaluating target engagement, effects on protein phosphorylation and interactions, and downstream cellular functions, researchers can gain a comprehensive understanding of a compound's mechanism of action and its therapeutic potential.
References
-
Functional Variants in DPYSL2 Sequence Increase Risk of Schizophrenia and Suggest a Link to mTOR Signaling - PMC. (n.d.). PubMed Central. [Link]
-
Contribution of the dihydropyrimidinase-like proteins family in synaptic physiology and in neurodevelopmental disorders. (2023, April 16). Frontiers. [Link]
-
Collapsin Response Mediator Protein 2 (CRMP2) Modulates Mitochondrial Oxidative Metabolism in Knock-In AD Mouse Model. (n.d.). MDPI. [Link]
-
Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration. (2020, June 23). PubMed Central. [Link]
-
DPYSL2/CRMP2 isoform B knockout in human iPSC-derived glutamatergic neurons confirms its role in mTOR signaling and neurodevelopmental disorders. (2022, November 19). bioRxiv. [Link]
-
DPYSL2/CRMP2 isoform B knockout in human iPSC-derived glutamatergic neurons confirms its role in mTOR signaling and neurodevelopmental disorders - PMC. (2023, July 21). PubMed Central. [Link]
-
Dysregulation of CRMP2 post-translational modifications drive its pathological functions. (n.d.). SpringerLink. [Link]
-
DPYSL2 Gene - DPYL2 Protein. (n.d.). GeneCards. [Link]
-
What are CRMP2 modulators and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Collapsin response mediator protein family. (n.d.). Wikipedia. [Link]
-
Human DPYSL2 (Dihydropyrimidinase Like Protein 2) ELISA Kit - 48 Tests. (n.d.). Optotek. [Link]
-
Dihydropyrimidinase-like 2 can serve as a novel therapeutic target and prognostic biomarker in acute myeloid leukemia. (2023, January 9). PubMed Central. [Link]
-
human dihydropyrimidinase-like 2,DPYSL2 ELISA Kit product offer. (n.d.). Clonagen. [Link]
-
Bovine dihydropyrimidinase-like 2 (DPYSL2) ELISA kit, Species Bovine, Sample Type serum, plasma product offer. (n.d.). Clonagen. [Link]
Sources
- 1. genecards.org [genecards.org]
- 2. Dysregulation of CRMP2 post-translational modifications drive its pathological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRMP2 modulators and how do they work? [synapse.patsnap.com]
- 4. Collapsin response mediator protein family - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. DPYSL2/CRMP2 isoform B knockout in human iPSC-derived glutamatergic neurons confirms its role in mTOR signaling and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidinase‐like 2 can serve as a novel therapeutic target and prognostic biomarker in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. Human DPYSL2 (Dihydropyrimidinase Like Protein 2) ELISA Kit - 48 Tests | Optotek [optotek.net]
- 11. clonagen.com [clonagen.com]
- 12. clonagen.com [clonagen.com]
"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" cell-based assay development
Topic: Development of a Cell-Based Assay for 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic molecule featuring a tetrahydropyrimidinone core linked to a benzoic acid moiety. While the precise biological target of this compound is not yet fully elucidated, its structural motifs are present in molecules with a wide range of pharmacological activities. The tetrahydropyrimidine core, for instance, is structurally related to dihydropyrimidines, which are substrates for enzymes like Dihydropyrimidine Dehydrogenase (DPYD) and Dihydropyrimidinase (DPYS). These enzymes play a crucial role in pyrimidine metabolism and are implicated in the pharmacology of fluoropyrimidine-based chemotherapy.[1][2][3] Therefore, it is plausible that this compound may act as a modulator of these or other related intracellular enzymes.
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant environment to study a compound's effect on its molecular target within a living cell.[4][5] They provide valuable insights into crucial parameters such as cell permeability, target engagement, and potential cytotoxicity, which are not attainable from simple biochemical assays.[6] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing a robust and reliable cell-based assay to investigate the intracellular activity of this compound, using a hypothetical intracellular enzyme target as a model.
Principle of the Assay
The proposed assay is a universal, substrate-based enzymatic assay designed to be adaptable for various intracellular enzymes. The fundamental principle relies on the enzymatic conversion of a specific substrate into a detectable product. In the presence of an inhibitor, such as this compound, the enzyme's activity is reduced, leading to a decrease in product formation. This change in product concentration can be quantified using various detection methods, including colorimetric, fluorescent, or luminescent readouts.
To ensure the assay is cell-based, we will utilize a cell line that endogenously expresses the target enzyme. The cells will be treated with the test compound, followed by the addition of a cell-permeable substrate. After an appropriate incubation period, the cells are lysed, and the amount of product formed is measured. A decrease in signal in the presence of the compound, which is not attributable to cytotoxicity, indicates inhibitory activity.
Caption: General principle of the cell-based enzyme inhibition assay.
Materials and Methods
Cell Line Selection and Culture
The choice of cell line is critical for the success of the assay. It is imperative to select a cell line that expresses the target enzyme at a sufficient level for a robust assay window. For a hypothetical target like DPYD, a cancer cell line such as HT-29 or MCF-7, which are known to have varying levels of DPYD expression, could be suitable.
Protocol for Cell Culture:
-
Culture the selected cell line (e.g., HT-29) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.
-
Regularly check for mycoplasma contamination to ensure the integrity of the experimental results.
Assay Development and Optimization Workflow
A systematic optimization of assay parameters is crucial for developing a robust and reproducible assay.
Caption: Workflow for the optimization of the cell-based assay.
1. Optimization of Cell Seeding Density:
-
Objective: To determine the optimal number of cells per well that gives a linear signal response over time.
-
Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500 to 40,000 cells per well).
-
Incubate the plate for 24 hours.
-
Add the substrate at a fixed, non-limiting concentration.
-
Incubate for a defined period (e.g., 2 hours).
-
Lyse the cells and measure the product signal.
-
Plot the signal intensity against the number of cells per well and select a density within the linear range of the curve.
-
2. Determination of Optimal Substrate Concentration:
-
Objective: To determine the Michaelis constant (Km) of the enzyme for the substrate in the cellular context to decide on the optimal substrate concentration for the inhibition assay.
-
Protocol:
-
Seed the cells at the optimized density in a 96-well plate and incubate for 24 hours.
-
Prepare a series of dilutions of the substrate.
-
Add the different concentrations of the substrate to the cells.
-
Incubate for a fixed time.
-
Lyse the cells and measure the product signal.
-
Plot the reaction velocity (signal) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For an inhibition assay, a substrate concentration at or near the Km is often optimal.
-
3. Optimization of Incubation Times:
-
Objective: To determine the optimal pre-incubation time for the compound and the optimal reaction time for the substrate.
-
Protocol:
-
Compound Pre-incubation:
-
Treat cells with the compound at a fixed concentration (e.g., 10 µM) for various durations (e.g., 1, 4, 8, 12, 24 hours) before adding the substrate.
-
Select the shortest time that gives the maximal inhibitory effect.
-
-
Substrate Incubation:
-
After the optimal compound pre-incubation, add the substrate and measure the signal at different time points (e.g., 30, 60, 90, 120 minutes).
-
Choose an incubation time that falls within the linear phase of product formation.
-
-
4. Assessment of Solvent Tolerance:
-
Objective: To determine the maximum concentration of the solvent (typically DMSO) that does not affect cell viability or enzyme activity.
-
Protocol:
-
Treat cells with a range of DMSO concentrations (e.g., 0.1% to 2% v/v).
-
Measure both enzyme activity and cell viability (using a cytotoxicity assay).
-
Select the highest DMSO concentration that has no significant effect on either parameter.
-
Compound Potency Determination (IC50)
Protocol:
-
Seed cells at the optimized density in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in assay medium, typically starting from a high concentration (e.g., 100 µM).
-
Remove the culture medium from the cells and add the compound dilutions. Include wells with vehicle control (e.g., 0.5% DMSO) and no-cell controls.
-
Pre-incubate the cells with the compound for the optimized duration.
-
Add the substrate at the optimized concentration.
-
Incubate for the optimized reaction time.
-
Lyse the cells and measure the signal according to the detection method's protocol.
Cytotoxicity Assay
It is crucial to differentiate between true enzyme inhibition and a decrease in signal due to compound-induced cell death.
Protocol (e.g., using MTT assay):
-
Seed cells in a separate 96-well plate and treat with the same serial dilution of the compound as for the potency assay.
-
Incubate for the same total duration as the main assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis and Interpretation
-
Normalization: Normalize the data from the potency assay to the vehicle control (100% activity) and a known inhibitor or no-enzyme control (0% activity).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
IC50 Curve Fitting: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration at which the compound reduces cell viability by 50% is the CC50.
-
Assay Quality (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an assay. It should be calculated during assay validation using positive and negative controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[7]
-
Table 1: Summary of Expected Data Output
| Parameter | Description | Desired Outcome |
| IC50 | Concentration of the compound that inhibits 50% of the enzyme's activity. | A potent compound will have a low IC50 value. |
| CC50 | Concentration of the compound that causes 50% cell death. | A non-toxic compound will have a high CC50 value. |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (SI = CC50 / IC50). | An SI > 10 is generally considered a good indicator of a specific, non-cytotoxic inhibitor. |
| Z'-factor | A measure of assay quality and robustness. | Z' > 0.5. |
Validation of the Assay
Once the assay is developed and optimized, it must be validated to ensure it is fit for purpose. Assay validation should be performed in a phase-appropriate manner, with more stringent validation required for later stages of drug development.[8][9][10] Key validation parameters, as guided by regulatory bodies like the FDA, include:[10][11][12]
-
Specificity: The ability of the assay to detect the specific analyte of interest without interference from other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, pipetting errors. | Use an automated liquid handler for dispensing, avoid using the outer wells of the plate, ensure a single-cell suspension before seeding. |
| Low Signal-to-Background Ratio | Low enzyme expression, suboptimal substrate concentration, insufficient incubation time. | Use a cell line with higher enzyme expression, re-optimize substrate concentration and incubation times. |
| Compound Precipitation | Poor solubility of the compound in the assay medium. | Check the solubility of the compound, use a lower starting concentration, consider using a different solvent or formulation. |
| Discrepancy between Biochemical and Cell-Based IC50 | Poor cell permeability of the compound, compound is a substrate for an efflux pump, metabolism of the compound by the cells. | Investigate the compound's physicochemical properties, use cell lines with or without specific efflux pumps, analyze compound stability in the presence of cells. |
Conclusion
This application note provides a comprehensive and adaptable framework for the development and validation of a robust cell-based assay for "this compound." By following the detailed protocols for assay optimization, potency determination, and cytotoxicity assessment, researchers can confidently characterize the intracellular activity of this and other novel compounds. A well-developed and validated cell-based assay is a critical step in the drug discovery pipeline, providing essential data to guide lead optimization and preclinical development.
References
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Pharmaron. (n.d.). Potency Assay Guide. [Link]
-
Offer, S. M., Fossum, C. C., Wegner, N. J., Stuflesser, A. J., Butterfield, G. L., & Diasio, R. B. (2014). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Cancer Research, 74(1), 125-134. [Link]
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
-
Bio-Rad. (n.d.). DPYD - PrimePCR Assay and Template. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
-
BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. [Link]
-
An, F., & Horvath, D. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies, 13(4), 197-208. [Link]
- Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2004). Assay guidance manual.
-
Bio-Rad. (n.d.). DPYD - Gene, Protein, and Antibody Information. [Link]
-
Zhang, Y., et al. (2023). Dihydropyrimidinase-like 2 can serve as a novel therapeutic target and prognostic biomarker in acute myeloid leukemia. Cancer Communications, 43(1), 118-137. [Link]
-
Biocompare. (n.d.). DPYD ELISA Kits. [Link]
-
Iversen, P. W., Beck, B., Chen, Y. F., & Dere, W. (2006). HTS assay validation. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 9. cirm.ca.gov [cirm.ca.gov]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
Application Notes and Protocols for the Evaluation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Targeting Pyrimidine Metabolism
The structural motif of a tetrahydropyrimidine ring fused to a benzoic acid moiety, as seen in 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, presents a compelling starting point for the development of novel enzyme inhibitors. This class of compounds holds significant promise, particularly in the realm of oncology, by targeting key enzymes in pyrimidine metabolism. One such critical enzyme is Dihydropyrimidine Dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU)[1][2][3].
More than 85% of an administered dose of 5-FU is rapidly broken down by DPD into inactive metabolites, which can lead to variable drug exposure and unpredictable toxicity in patients[3][4]. Potent and selective inhibitors of DPD can mitigate this rapid degradation, thereby increasing the bioavailability and therapeutic window of 5-FU[1][2][4]. Compounds such as Gimeracil and Eniluracil, which also contain a pyrimidine-like core, have been developed and investigated for this purpose[1][5]. The structural similarities suggest that this compound could act as a DPD inhibitor, a hypothesis that warrants rigorous experimental validation.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of this compound, with a primary focus on DPD. The protocols outlined below are designed to be self-validating and provide a clear rationale for each experimental step, from initial screening to detailed kinetic analysis.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of Dihydropyrimidine Dehydrogenase (DPD). This inhibition is likely to be competitive, with the tetrahydropyrimidine core of the molecule mimicking the endogenous substrates of DPD, such as uracil and thymine, and binding to the enzyme's active site. The benzoic acid group may further enhance binding affinity through interactions with amino acid residues within or near the active site.
Figure 1: Hypothesized role of this compound in modulating 5-Fluorouracil metabolism through the inhibition of Dihydropyrimidine Dehydrogenase (DPD).
Experimental Protocols
Protocol 1: In Vitro DPD Inhibition Assay - IC50 Determination
This protocol describes a standard operating procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against DPD. The assay monitors the DPD-catalyzed oxidation of NADPH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human DPD enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
5-Fluorouracil (5-FU) or Thymine (as substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of the test compound in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations typically ranging from 1 nM to 100 µM.
-
Prepare a stock solution of DPD enzyme in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of NADPH and 5-FU (or thymine) in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer to a final volume of 200 µL.
-
2 µL of the test compound dilution in DMSO (or DMSO alone for the vehicle control).
-
DPD enzyme solution.
-
-
Include negative controls (no enzyme) and positive controls (no inhibitor).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (5-FU or thymine) and NADPH to each well.
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound Concentration (µM) | Initial Velocity (mAU/min) | % Inhibition |
| 0 (Vehicle Control) | 50.2 | 0 |
| 0.01 | 45.1 | 10.2 |
| 0.1 | 30.5 | 39.2 |
| 1 | 24.8 | 50.6 |
| 10 | 5.3 | 89.4 |
| 100 | 1.1 | 97.8 |
| Table 1: Example data for the determination of the IC50 value of this compound against DPD. |
Protocol 2: Enzyme Kinetic Studies - Determining the Mode of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial for drug development[6][7][8]. This protocol outlines how to determine the mode of inhibition of this compound.
Methodology:
-
Experimental Design:
-
Perform the DPD activity assay as described in Protocol 1, but with multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate (e.g., 5-FU) concentration across a range (e.g., 0.5 to 10 times the Michaelis constant, Km).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Figure 2: Workflow for determining the mode of enzyme inhibition using kinetic analysis.
| Kinetic Parameter | No Inhibitor | With Competitive Inhibitor | With Non-competitive Inhibitor |
| Vmax | Unchanged | Unchanged | Decreased |
| Km | Unchanged | Increased | Unchanged |
| Table 2: Expected changes in kinetic parameters for different modes of enzyme inhibition. |
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure the trustworthiness of the results. The inclusion of positive and negative controls in every assay is critical for validating the experimental setup. Furthermore, the reproducibility of the IC50 values across multiple experiments and the consistency of the kinetic data with established models of enzyme inhibition will provide a high degree of confidence in the findings. It is recommended to use a known DPD inhibitor, such as Gimeracil, as a reference compound to benchmark the potency of this compound.
Conclusion and Future Directions
These application notes provide a robust starting point for the investigation of this compound as a potential enzyme inhibitor, with a strong rationale for focusing on DPD. Positive results from these in vitro studies would provide a solid foundation for advancing this compound into cell-based assays to confirm its ability to potentiate the anticancer effects of 5-FU, and subsequently into in vivo models. The exploration of tetrahydropyrimidine derivatives continues to be a promising avenue in the development of novel therapeutics[9][10][11], and a thorough characterization of this compound's inhibitory profile is a critical step in this process.
References
-
Patsnap Synapse. (2024). What are DPD inhibitors and how do they work? [Link]
-
Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
CancerNetwork. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. [Link]
-
Ilic, B., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. [Link]
-
Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. ResearchGate. [Link]
-
Atlas. Enzyme Inhibition lab protocol 2.pdf. [Link]
-
RSIS International. p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
-
Rashid, M., et al. (2020). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. PMC - NIH. [Link]
-
Gholampour, F., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. NIH. [Link]
-
Abass, S. J. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
Willson, T. M., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. [Link]
-
Rahmalia, W., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. NIH. [Link]
-
MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
ResearchGate. (2025). Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases. [Link]
-
Sun, J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
-
Semantic Scholar. (2015). Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases. [Link]
-
Nanduri, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]
-
Singh, R., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. [Link]
-
Kim, J. H., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]
-
Kumar, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
BC PharmaCare. Formulary Search. [Link]
-
Desai, N. C., et al. (2015). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC. [Link]
-
Mobinikhaledi, A., et al. (2013). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
-
PubChem. 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. [Link]
-
ResearchGate. (2025). (PDF) Enzyme Inhibitors as Therapeutic Tools. [Link]
-
US EPA. Benzoic acid, 4-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- - Substance Details. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antibacterial Activity of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2] Dihydropyrimidinone (DHPM) derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects.[3] This document provides a detailed guide for researchers on the systematic evaluation of a specific DHPM derivative, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid , for its potential as an antibacterial agent.
The core structure, featuring a dihydropyrimidinone ring linked to a benzoic acid moiety, suggests potential for interaction with key bacterial targets. The benzoic acid group may enhance solubility and facilitate transport across cellular membranes, while the DHPM core is a versatile scaffold known to interact with various biological systems. Analogous structures have been investigated for their ability to inhibit essential bacterial enzymes or interfere with critical cellular processes like protein synthesis.[4][5]
These protocols are designed to establish the foundational antibacterial profile of the compound, specifically its inhibitory and cidal concentrations, by adhering to methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
PART 1: Foundational Assays for Antibacterial Efficacy
The initial assessment of a novel compound involves determining its ability to inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal). The two most critical parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] It is the primary quantitative measure of a compound's potency. The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[3][6]
Principle of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test and serves to differentiate between bacteriostatic and bactericidal activity. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
PART 2: Experimental Protocols
Safety Precaution: Always handle novel chemical compounds and bacterial pathogens with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.[9] Work with pathogenic bacteria should be conducted within a biological safety cabinet (BSC) using strict aseptic techniques to prevent contamination.[9]
Protocol 2.1: Preparation of Reagents and Bacterial Inoculum
Objective: To prepare the test compound, control antibiotics, and a standardized bacterial suspension for susceptibility testing.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Reference antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[10]
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Densitometer or McFarland 0.5 turbidity standard
-
Sterile microcentrifuge tubes, pipette tips, and 96-well microtiter plates
Procedure:
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound by dissolving it in 100% DMSO. Vortex until fully dissolved. Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.
-
Bacterial Culture Revival: Streak the desired bacterial strains from frozen stocks onto TSA plates and incubate at 37°C for 18-24 hours to obtain fresh, isolated colonies.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the same morphology from the agar plate. b. Transfer the colonies into a tube containing 4-5 mL of sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Working Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.
Protocol 2.2: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of the test compound against selected bacterial strains in a 96-well format.
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into wells 1 through 12 of a sterile 96-well plate.
-
Compound Serial Dilution: a. Add 50 µL of the prepared compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to well 1. This creates a 1:2 dilution. b. Mix the contents of well 1 by pipetting up and down, then transfer 50 µL from well 1 to well 2. c. Repeat this two-fold serial dilution process across the plate to well 10. Discard 50 µL from well 10 after mixing. Wells 1-10 now contain decreasing concentrations of the compound. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the working bacterial inoculum (prepared in Protocol 2.1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6] b. Optionally, add a growth indicator like Resazurin to the wells after incubation to aid in visualization. A color change from blue to pink indicates viable cells.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2.3: Determination of MBC
Objective: To determine the concentration of the compound that results in bacterial death.
Procedure:
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well (Well 11).
-
Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and streak it onto a TSA plate. Spread the aliquot evenly across a quadrant of the plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each quadrant. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. In practice, this is often identified as the concentration that yields no more than 1-5 colonies from a 10 µL plating.
PART 3: Qualitative Screening
For high-throughput screening or preliminary assessment, the agar disk diffusion method provides a simpler, qualitative alternative.[1][2]
Protocol 3.1: Agar Disk Diffusion Assay
Objective: To qualitatively assess the antibacterial activity of the test compound by measuring zones of growth inhibition.
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
Disk Application: a. Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the test compound (e.g., 10-30 µg per disk). b. Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press down to ensure complete contact. c. Place a control disk (e.g., a standard antibiotic or a DMSO-only disk) on the same plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm). A larger zone diameter corresponds to greater antibacterial activity.
Caption: Workflow for the agar disk diffusion screening assay.
PART 4: Data Presentation and Interpretation
Results should be recorded systematically to allow for clear interpretation and comparison.
Table 1: Example Data Summary for Antibacterial Activity
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) [30µg disk] |
| S. aureus ATCC 29213 | Gram-positive | 8 | 16 | 2 | Bactericidal | 18 |
| E. faecalis ATCC 29212 | Gram-positive | 16 | >128 | >8 | Bacteriostatic | 12 |
| E. coli ATCC 25922 | Gram-negative | 64 | >128 | >2 | Bacteriostatic | 9 |
| P. aeruginosa ATCC 27853 | Gram-negative | >128 | >128 | - | Inactive | 0 |
| Vancomycin (Control) | - | 1 | 2 | 2 | Bactericidal | 20 (S. aureus) |
| Ciprofloxacin (Control) | - | 0.25 | 0.5 | 2 | Bactericidal | 25 (E. coli) |
Interpretation Notes:
-
Potency: A lower MIC value indicates higher potency. In the example, the compound is more potent against Gram-positive bacteria than Gram-negative bacteria.[3]
-
Spectrum of Activity: The compound shows activity against S. aureus, E. faecalis, and E. coli, but is inactive against P. aeruginosa, indicating a specific spectrum of activity.
-
Cidal vs. Static Activity: The MBC/MIC ratio of 2 for S. aureus suggests a bactericidal mechanism, while the higher ratios for other strains suggest a primarily bacteriostatic effect.
PART 5: Future Directions and Mechanistic Insights
Once the foundational MIC and MBC values are established, further studies can elucidate the compound's mechanism of action and clinical potential.
-
Time-Kill Kinetic Assays: These studies provide a dynamic view of antibacterial activity over time, confirming bactericidal or bacteriostatic effects more definitively than the MBC assay alone.[1]
-
Biofilm Disruption Assays: Many chronic infections involve biofilms, which are resistant to conventional antibiotics. Testing the compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.[6]
-
Mechanism of Action Studies: Investigating how the compound works at a molecular level is crucial. For DHPM derivatives, potential targets include dihydrofolate reductase (DHFR) or ribosomal subunits.[4][11] Techniques like molecular docking, enzyme inhibition assays, and macromolecule synthesis assays can be employed.
By following these detailed protocols, researchers can generate robust and reproducible data to thoroughly characterize the antibacterial potential of this compound, paving the way for its further development as a potential therapeutic agent.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Developing new antimicrobial therapies: Are synergistic combinations of plant extracts/compounds with conventional antibiotics the solution? Pharmacognosy Reviews, 11(22), 57-72.
- Wenthur, C. J., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters.
- CLSI. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
- U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical & Laboratory Standards Institute (CLSI). (2019). CLSI M100-ED29: 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing.
- Ramachandran, V., Arumugasamy, K., et al. (2016). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Journal of Chemical Biology.
- Rios, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80-84.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- Clinical & Laboratory Standards Institute (CLSI). Main Website.
- BenchChem. (2025). Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting.
- Gurushantha, K., et al. (2018). Antibacterial activity of Dihydropyrimidinones against E coli by disk diffusion method. ResearchGate.
- O'Reilly, M. C., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega.
- de Farias, B. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Investigation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid in Anti-Inflammatory Research
Introduction: A Novel Scaffold for Inflammation Research
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the therapeutic utility of traditional NSAIDs can be limited by gastrointestinal and cardiovascular side effects, largely attributed to the non-selective inhibition of COX-1.[1][3] This has driven the development of selective COX-2 inhibitors and agents targeting other key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[4][5]
This document outlines a comprehensive research framework for the investigation of a novel compound, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid . The unique structural motif of this compound, featuring a tetrahydropyrimidinone ring linked to a benzoic acid moiety, presents a compelling scaffold for exploration as a potential anti-inflammatory agent. The presence of the benzoic acid group is a common feature in many traditional NSAIDs, while the heterocyclic core offers opportunities for unique interactions with biological targets.[6] These application notes provide detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound to elucidate its therapeutic potential and mechanism of action.
Hypothesized Mechanism of Action
Based on its structural characteristics, this compound is hypothesized to exert its anti-inflammatory effects through one of two primary mechanisms: selective inhibition of the COX-2 enzyme or modulation of the NF-κB signaling pathway.
-
Selective COX-2 Inhibition: The diaryl heterocycle is a common feature of selective COX-2 inhibitors, and the specific stereochemistry and electronic properties of the tetrahydropyrimidinone ring may allow for preferential binding to the larger, more flexible active site of COX-2 compared to COX-1.[1][3][6]
-
NF-κB Pathway Inhibition: The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[4][5][7] Many anti-inflammatory compounds act by inhibiting key kinases in this pathway, such as IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB.[5][8]
The following experimental plan is designed to systematically test these hypotheses.
Proposed Investigational Workflow
Sources
- 1. brieflands.com [brieflands.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Development and Validation of a Stability-Indicating HPLC and LC-MS Method for the Analysis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Abstract
This application note details the development and validation of a robust, stability-indicating analytical method for "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid," a key intermediate in pharmaceutical development. A comprehensive approach to method development for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) is presented. The causality behind experimental choices, from mobile phase selection to mass spectrometry ionization parameter optimization, is thoroughly explained. The protocols provided are designed to be self-validating, adhering to the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound and its potential degradation products.
Introduction: The Analytical Imperative
"this compound" is a molecule of significant interest in medicinal chemistry, combining a benzoic acid moiety with a tetrahydropyrimidinone core. The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle. A well-developed analytical method is the cornerstone of reliable data for formulation studies, stability testing, and ultimately, regulatory submissions. This document provides a detailed guide to developing a stability-indicating HPLC-UV method for quantitative analysis and a complementary LC-MS method for identification and structural elucidation of the parent compound and any potential degradation products.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. While experimental data for "this compound" is not widely available, we can infer its behavior based on its constituent functional groups.
-
Structure: The molecule possesses a carboxylic acid group attached to a phenyl ring, which is in turn linked to a tetrahydropyrimidinone heterocycle. This structure imparts both acidic and polar characteristics.
-
pKa: The presence of the benzoic acid moiety suggests an acidic pKa, estimated to be around 4.2.[1][2][3][4][5] This is a critical parameter for HPLC method development, as the ionization state of the molecule, and thus its retention on a reversed-phase column, will be highly dependent on the mobile phase pH.
-
logP: The combination of the polar tetrahydropyrimidinone ring and the ionizable benzoic acid group suggests a moderate lipophilicity. The calculated logP of similar tetrahydropyrimidinone derivatives falls in a range that is amenable to reversed-phase chromatography.[6]
-
UV Absorbance: The benzene ring conjugated with the carboxylic acid is a strong chromophore. The primary UV absorbance is expected in the range of 230-270 nm.
HPLC-UV Method Development: A Step-by-Step Protocol
The goal is to develop a method that provides a sharp, symmetrical peak for the parent analyte, with good resolution from any potential impurities or degradants.
Rationale for Column and Mobile Phase Selection
Given the polar and ionizable nature of the analyte, a reversed-phase C18 column is a suitable starting point. To ensure good peak shape for the acidic analyte, it is crucial to control its ionization state. A mobile phase pH below the pKa of the carboxylic acid group (i.e., pH < 4.2) will ensure the analyte is in its neutral, more retained form, leading to better peak symmetry and reproducibility.
Experimental Protocol: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Method Optimization and Justification
-
pH Control: The use of 0.1% formic acid provides a mobile phase pH of approximately 2.7, which is well below the estimated pKa of the analyte, ensuring it is in its protonated, non-ionized form. This minimizes peak tailing that can occur with acidic compounds on silica-based C18 columns.
-
Gradient Elution: A gradient is employed to ensure that any impurities or degradation products with a wide range of polarities can be eluted and separated effectively within a reasonable run time.
-
Wavelength Selection: 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the analyte. A full UV scan of the analyte peak should be performed to determine the optimal wavelength for maximum absorbance.
LC-MS Method Development: For Identification and Structural Elucidation
LC-MS is a powerful tool for confirming the identity of the main peak and for identifying unknown degradation products.
Ionization and Mass Analyzer Selection
Electrospray ionization (ESI) is the preferred ionization technique for polar and ionizable molecules like "this compound". It can be operated in both positive and negative ion modes. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements, which aids in the confident identification of elemental compositions.
Experimental Protocol: LC-MS Method
-
LC Conditions: Utilize the same HPLC method as described in section 3.2. The flow from the HPLC can be split if necessary to accommodate the MS interface.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative ion modes (separate runs or polarity switching).
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (fragmentation) experiments on the parent ion and any observed degradation products.
Expected Mass and Fragmentation
In positive ion mode, the analyte is expected to be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be prominent. Fragmentation in MS/MS experiments will likely involve cleavage of the bond between the phenyl ring and the tetrahydropyrimidinone moiety, as well as decarboxylation.
Method Validation: Ensuring Reliability and Robustness
A comprehensive validation of the developed HPLC-UV method should be performed according to the ICH Q2(R1) guidelines.[2][7]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity of the analyte peak in stressed samples should be greater than 99%. Resolution between the analyte and the closest eluting peak should be >2. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day precision): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters (e.g., retention time, peak area, tailing factor) when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Forced Degradation Study: Assessing Stability-Indicating Properties
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Protocol for Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Potential Degradation Pathways
-
Hydrolysis: The amide bonds within the tetrahydropyrimidinone ring are susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening.
-
Oxidation: The phenyl ring and the nitrogen atoms in the heterocyclic ring could be susceptible to oxidation.
-
Thermal Degradation: Decarboxylation of the benzoic acid moiety is a likely degradation pathway at elevated temperatures.[10]
-
Photodegradation: The aromatic system may be susceptible to photolytic degradation.
The developed HPLC method should be able to separate the parent peak from all major degradation products formed under these stress conditions. The LC-MS method will be instrumental in identifying the structures of these degradants.
Visualization of Workflows
Method Development and Validation Workflow
Caption: Workflow for Analytical Method Development and Validation.
Interdependence of Validation Parameters
Sources
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. global.oup.com [global.oup.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" for Dihydroorotate Dehydrogenase Inhibition
Introduction: The Rationale for Screening a Novel Scaffold Against a Validated Therapeutic Target
In the landscape of contemporary drug discovery, the identification of novel chemical scaffolds against well-validated biological targets is a cornerstone of developing next-generation therapeutics. High-throughput screening (HTS) serves as the engine for this discovery phase, enabling the rapid evaluation of vast chemical libraries.[1] This application note details a comprehensive strategy for the high-throughput screening of "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid," a compound with a unique tetrahydropyrimidinone core, against the enzyme Dihydroorotate Dehydrogenase (DHODH).
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is fundamental for the synthesis of DNA, RNA, and other essential cellular components. Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for survival and expansion.[4] The inhibition of DHODH leads to pyrimidine depletion and a halt in the cell cycle, making it an attractive therapeutic target for cancers, autoimmune disorders, and viral infections.[4][5][6] Given that structurally related heterocyclic compounds have shown activity against this target, "this compound" represents a compelling candidate for investigation.
This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting a robust HTS campaign for this compound, from primary screening and hit confirmation to dose-response analysis and initial mechanism-of-action studies.
The DHODH Catalytic Cycle: A Target for Inhibition
The enzymatic action of DHODH involves the oxidation of dihydroorotate to orotate, with the concomitant reduction of a flavin mononucleotide (FMN) cofactor. The FMN is then reoxidized by Coenzyme Q (CoQ), linking this pathway to the mitochondrial electron transport chain.[2][3] This process offers multiple avenues for inhibition, which can be exploited in an HTS campaign.
Caption: High-throughput screening workflow for DHODH inhibitors.
Experimental Protocols
Part 1: Primary High-Throughput Screening
The primary screen will utilize a robust, cost-effective biochemical assay to assess the inhibitory activity of "this compound" and a diverse compound library against recombinant human DHODH. A common method monitors the reduction of 2,6-dichloroindophenol (DCIP), a dye that changes color upon reduction. [4] Protocol: DCIP-Based Colorimetric DHODH Inhibition Assay
-
Compound Plating:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of the test compound and library compounds into a 384-well microplate to achieve a final screening concentration of 10 µM.
-
Designate columns for controls:
-
Negative Control: 50 nL of DMSO (0% inhibition).
-
Positive Control: 50 nL of Brequinar (a known potent DHODH inhibitor) at a final concentration of 1 µM (100% inhibition). [6]
-
-
-
Reagent Addition:
-
Prepare an assay buffer consisting of 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Add 25 µL of a solution containing recombinant human DHODH (final concentration 5 nM), Coenzyme Q10 (final concentration 100 µM), and DCIP (final concentration 50 µM) in assay buffer to all wells. [4]
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of a solution containing dihydroorotate (final concentration 500 µM) in assay buffer. [4] * Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis and Hit Selection:
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = [1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)] * 100
-
Assess the quality of the assay by calculating the Z' factor. A Z' factor > 0.5 indicates a robust assay suitable for HTS.
-
Compounds exhibiting >50% inhibition are considered primary hits and are selected for further analysis.
Part 2: Hit Confirmation and Secondary Assays
Primary hits must be validated through a series of secondary assays to eliminate false positives and confirm their activity in a more biologically relevant context. [7][8] Protocol 1: Dose-Response Analysis (Biochemical)
-
Compound Preparation:
-
For each primary hit, including "this compound," prepare a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Execution:
-
Repeat the DCIP-based colorimetric assay with the serial dilutions of the hit compounds.
-
-
Data Analysis:
This assay assesses the ability of the compound to inhibit the growth of cancer cells that are dependent on de novo pyrimidine synthesis.
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HL-60 or A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the confirmed hits. Include a vehicle control (DMSO).
-
-
Uridine Rescue:
-
To confirm that the anti-proliferative effect is due to DHODH inhibition, include a parallel set of wells where cells are co-treated with the compound and 100 µM uridine. [11]Uridine supplementation bypasses the need for de novo pyrimidine synthesis.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or a fluorescence-based cell viability reagent.
-
-
Data Analysis:
-
Calculate the GI50 (the concentration at which 50% of cell growth is inhibited).
-
A significant rightward shift in the GI50 curve in the presence of uridine strongly suggests that the compound's primary mechanism of action is the inhibition of pyrimidine biosynthesis. [12]
-
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical data from a successful screening campaign.
Table 1: Primary HTS and Dose-Response Confirmation
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC50 (µM) |
| This compound | 78.2 | 1.5 |
| Hit Compound B | 65.4 | 5.2 |
| Hit Compound C | 92.1 | 0.8 |
| Brequinar (Control) | 98.5 | 0.01 |
Table 2: Cell-Based Assay and Uridine Rescue
| Compound ID | Cell Proliferation GI50 (µM) | GI50 with Uridine Rescue (µM) | Fold Shift |
| This compound | 2.1 | >50 | >23.8 |
| Hit Compound C | 1.2 | >50 | >41.7 |
| Brequinar (Control) | 0.02 | >10 | >500 |
Scientific Integrity: Mitigating Off-Target Effects and False Positives
A critical aspect of any HTS campaign is the proactive identification and elimination of artifacts and off-target effects. [13]
-
Assay Interference: Compounds can interfere with the assay readout through various mechanisms, such as autofluorescence or redox cycling. [13]Counter-screens, such as running the assay in the absence of the enzyme, can help identify such compounds.
-
Promiscuous Inhibition: Some compounds can inhibit enzymes non-specifically, often through aggregation. The inclusion of a non-ionic detergent like Triton X-100 in the assay buffer helps to mitigate this.
-
Off-Target Cellular Effects: The uridine rescue experiment is a crucial step to ensure that the observed cytotoxicity is due to the intended mechanism of DHODH inhibition and not an unrelated off-target effect. [11][14]
Conclusion and Future Directions
This application note outlines a robust and scientifically rigorous workflow for the high-throughput screening of "this compound" as a potential inhibitor of DHODH. The multi-tiered approach, combining a biochemical primary screen with a confirmatory cell-based assay and dose-response analysis, provides a clear path from initial hit identification to a validated lead compound. The hypothetical results presented demonstrate a compound with promising on-target activity, warranting further investigation.
Subsequent steps would involve expanding the structure-activity relationship (SAR) by synthesizing and testing analogs of "this compound" to optimize potency and drug-like properties. Further mechanistic studies, such as enzyme kinetics and biophysical binding assays, would be necessary to fully characterize the mode of inhibition. This systematic approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.
References
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Available at: [Link]
-
Small Molecule Libraries. SPARC Drug Discovery - SickKids Research Institute. Available at: [Link]
-
High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. (2008). Journal of Biological Chemistry. Available at: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Available at: [Link]
-
Libraries | High-throughput Screening Core. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. (2016). Analytical Biochemistry. Available at: [Link]
-
Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. (2022). Molecules. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). ChemBioChem. Available at: [Link]
-
Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2024). Biology Methods and Protocols. Available at: [Link]
-
Dose-Response Modeling of High-Throughput Screening Data. (2010). Environmental Health Perspectives. Available at: [Link]
-
Hit confirmation with dose–response analyses. ResearchGate. Available at: [Link]
-
Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2019). SLAS Discovery. Available at: [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening. Available at: [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the In Vivo Formulation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Here are the detailed Application Notes and Protocols for the formulation of "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" for in vivo studies.
Introduction: Navigating the Formulation of a Novel Benzoic Acid Derivative
This compound is a novel chemical entity featuring a carboxylic acid group and a tetrahydropyrimidinone moiety. Such structures, characterized by their relative rigidity and potential for hydrogen bonding, often exhibit low aqueous solubility, posing a significant challenge for preclinical in vivo evaluation.[1][2][3] The therapeutic efficacy and pharmacokinetic profile of a compound are critically dependent on its ability to be absorbed into the systemic circulation, which for poorly soluble compounds, is often limited by the dissolution rate.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible formulation for in vivo studies of this compound. The protocols herein are designed to systematically evaluate various formulation strategies, from simple aqueous solutions to more complex co-solvent and surfactant-based systems, ensuring scientific integrity and minimizing vehicle-induced artifacts in experimental outcomes.[5][6]
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before attempting to formulate the compound, a thorough understanding of its physicochemical properties is paramount. This pre-formulation assessment provides the data necessary to select the most promising formulation strategies.
Critical Physicochemical Parameters
A key aspect of developing a formulation for a poorly soluble drug is understanding its intrinsic properties.[7] These include:
-
Aqueous Solubility: Determining the solubility in physiological buffers (e.g., pH 5.0, 6.8, and 7.4) is a critical first step. The presence of the benzoic acid moiety suggests that the solubility of this compound will be pH-dependent.[8][9]
-
pKa Determination: The ionization constant (pKa) of the carboxylic acid group will dictate the pH range in which the compound is ionized and, therefore, more soluble.
-
LogP/LogD: The lipophilicity of the compound, which influences its solubility in organic and lipidic vehicles.
-
Solid-State Characterization: Understanding the crystalline form (polymorphism) of the compound is crucial, as different polymorphs can have different solubility profiles.[9]
Protocol 2.2: Tiered Solubility Assessment
This protocol outlines a systematic approach to determining the solubility of the test compound in a variety of commonly used preclinical vehicles.
Objective: To identify suitable solvents and excipients for formulation development.
Materials:
-
This compound powder
-
A selection of vehicles (see Table 1)
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for the compound
Procedure:
-
Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test vehicle in a microcentrifuge tube.
-
Vortex the samples vigorously for 2 minutes.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
Data Presentation:
| Vehicle | Category | Anticipated Solubility | Notes |
| Water | Aqueous | Low | Baseline measurement. |
| PBS, pH 7.4 | Aqueous Buffer | Low to Moderate | Expected increase over water if pKa < 7. |
| 0.1 N HCl | Acidic Buffer | Very Low | Carboxylic acid will be protonated. |
| 0.1 N NaOH | Basic Buffer | High | Carboxylic acid will be deprotonated (salt formation). |
| PEG 400 | Co-solvent | Moderate to High | Commonly used for poorly soluble compounds.[10] |
| Propylene Glycol | Co-solvent | Moderate | Another common co-solvent.[5][11] |
| DMSO | Co-solvent | High | Excellent solvent, but potential for toxicity.[5][11][12] |
| 10% Solutol HS 15 | Surfactant | Moderate to High | Forms micelles to solubilize compounds.[10] |
| 20% Captisol® (SBE-β-CD) | Cyclodextrin | Moderate to High | Forms inclusion complexes.[2][10] |
| Corn Oil | Lipid | Low to Moderate | Suitable for lipophilic compounds. |
Table 1: Example of a tiered solubility screening panel.
Formulation Development Workflow
The selection of a suitable formulation is a stepwise process, starting with the simplest and safest options before moving to more complex systems.
Caption: Key considerations for in vivo study design.
Maximum Administration Volumes
Adherence to established guidelines for administration volumes is crucial to avoid adverse events.
| Species | Route | Maximum Volume |
| Mouse | Oral (gavage) | 10 mL/kg |
| Mouse | Intravenous (IV) | 5 mL/kg |
| Rat | Oral (gavage) | 10 mL/kg |
| Rat | Intravenous (IV) | 5 mL/kg |
Table 2: Recommended maximum administration volumes for common preclinical species. Data compiled from various institutional and regulatory guidelines.
Vehicle Control Groups
A control group receiving only the vehicle is an absolute requirement for any in vivo study. [6]This allows for the differentiation of the pharmacological effects of the compound from any physiological effects of the formulation itself. [5][11]
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation. Due to its anticipated poor aqueous solubility, a systematic, multi-pronged approach is recommended. Beginning with a thorough pre-formulation assessment, researchers can make data-driven decisions to select the most promising formulation strategy, whether it be a pH-adjusted solution, a co-solvent system, a cyclodextrin complex, or an oral suspension. Each potential formulation must be evaluated for its ability to solubilize the compound at the target concentration while remaining safe and well-tolerated in the chosen animal model. By following the detailed protocols and workflows outlined in this guide, researchers can develop a robust and reproducible formulation, ensuring the generation of high-quality, reliable data in their preclinical studies.
References
-
Matias, M., et al. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." Journal of Pharmacy & Pharmaceutical Sciences, vol. 21, no. 1, 2018, pp. 110-118. [Link]
-
Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, vol. 21, no. 2, 2004, pp. 201-30. [Link]
-
Park, Kinam. "Solubilizing Excipients in Oral and Injectable Formulations." Purdue University. [Link]
-
Gad, Shayne C. "Vehicles for Animal Studies." Gad Consulting Services. [Link]
-
Pharmaceutical Technology. "Excipients for Solubility Enhancement of Parenteral Formulations." Pharmaceutical Technology, vol. 46, no. 11, 2022. [Link]
-
Al-Ghananeem, A. M., and M. A. El-Sabbagh. "Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review." Journal of Pharmacy & Pharmaceutical Sciences, vol. 20, 2017, pp. 331-346. [Link]
-
Matias, M., et al. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." ResearchGate, 2018. [Link]
-
Admescope. "Preclinical formulations for pharmacokinetic studies." Admescope, 2019. [Link]
-
Journal of Formulation Science & Bioavailability. "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." Journal of Formulation Science & Bioavailability, vol. 8, 2024, p. 212. [Link]
-
Olatunji, I. "Formulation strategies for poorly soluble drugs." ResearchGate, 2025. [Link]
-
Singh, G., and R. Pai. "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." ISRN Pharmaceutics, vol. 2013, 2013, p. 808534. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmaceutical and Chemical Analysis, vol. 7, no. 1, 2020, pp. 1-10. [Link]
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Target Identification and Validation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and validation of the biological target(s) of the novel small molecule, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. Drawing from established principles of chemical biology and drug discovery, this document outlines a multi-pronged strategy commencing with a strong initial hypothesis implicating Dihydropyrimidine Dehydrogenase (DPD) as a primary target. Subsequently, a detailed series of protocols for both target identification and rigorous validation are presented. These methodologies are designed to be orthogonal and self-validating, ensuring a high degree of confidence in the experimental outcomes. This guide is intended for researchers and scientists in both academic and industrial settings who are engaged in the early stages of drug development and target elucidation.
Introduction and Initial Hypothesis: Dihydropyrimidine Dehydrogenase (DPD) as a Putative Target
The chemical scaffold of this compound bears a significant structural resemblance to a class of compounds known as DPD inhibitors.[1][2] Dihydropyrimidine Dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3] Inhibition of DPD can significantly enhance the bioavailability and efficacy of 5-FU, making DPD inhibitors valuable components of combination cancer therapies.[3][4]
Known DPD inhibitors such as Gimeracil and Eniluracil share the dihydropyrimidine core structure present in the query molecule.[1] This structural analogy forms the basis of our primary hypothesis: This compound is an inhibitor of Dihydropyrimidine Dehydrogenase.
The subsequent sections of this guide will detail the experimental workflows to first confirm this hypothesis and then to validate DPD as a bona fide target.
Target Identification: An Orthogonal Approach
To robustly identify the cellular target(s) of this compound, a combination of affinity-based and label-free methods is recommended.[5][6] This multi-faceted strategy minimizes the risk of artifacts and provides converging lines of evidence.[7]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography remains a cornerstone of target identification.[8][9] This technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a cellular lysate.[10][11]
Rationale: By covalently attaching this compound to a resin, we can selectively capture proteins that physically interact with the compound. Subsequent identification of these proteins by mass spectrometry will provide a direct list of potential targets.[9]
Experimental Workflow:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: On-Bead Affinity Pulldown
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) attached to the benzoic acid moiety. This site is chosen to minimize disruption of the putative pharmacophore (the dihydropyrimidine ring).
-
Covalently couple the linker-modified compound to activated agarose or magnetic beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line known to express DPD, such as colorectal cancer cells) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have been derivatized with the linker alone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competing with an excess of the free compound.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands present in the experimental sample but not the control.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular context.[12][13][14] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15]
Rationale: If this compound binds to DPD in intact cells, the DPD protein should exhibit increased thermal stability in the presence of the compound. This provides strong evidence of target engagement in a physiological setting.[14][16]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: CETSA for DPD
-
Cell Treatment:
-
Plate cells in multiple wells or dishes.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Heat the treated cells at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.
-
Include an unheated control at room temperature.
-
-
Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble DPD in each sample using a specific antibody via Western blotting or an ELISA-based method.
-
Plot the percentage of soluble DPD as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Table 1: Expected CETSA Data Summary
| Treatment | Apparent Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | ~52°C | - |
| 10 µM Compound | ~58°C | +6 |
| 100 µM Compound | ~62°C | +10 |
Target Validation: Confirming Biological Relevance
Once a putative target like DPD is identified, it is crucial to validate that the compound's biological activity is mediated through this target.[17][18]
In Vitro Enzymatic Assay
Rationale: A direct way to validate DPD as a target is to assess the compound's ability to inhibit its enzymatic activity in a purified system. This confirms a direct interaction and allows for the determination of inhibitory potency (e.g., IC50).
Protocol: DPD Inhibition Assay
-
Reaction Setup:
-
Use purified recombinant human DPD enzyme.
-
Prepare a reaction mixture containing the enzyme, its co-factor NADPH, and its substrate, 5-fluorouracil or thymine.
-
The reaction can be monitored by the decrease in absorbance at 340 nm as NADPH is consumed.
-
-
Inhibition Measurement:
-
Pre-incubate the DPD enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of NADPH consumption spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CRISPR-Cas9 Mediated Target Knockout
Rationale: Genetic validation using CRISPR-Cas9 provides the highest level of confidence in target identification.[19][][21] If DPD is the true target of the compound's effects on 5-FU metabolism, then knocking out the DPD gene (DPYD) should mimic the effect of the compound and render the cells insensitive to further treatment with the compound in this context.[22]
Experimental Workflow:
Caption: CRISPR-Cas9 Workflow for Target Validation.
Protocol: CRISPR Validation of DPD
-
Generate DPYD Knockout Cells:
-
Design and validate guide RNAs (gRNAs) that target a critical exon of the DPYD gene.
-
Deliver the gRNAs and Cas9 nuclease into the chosen cell line via transfection or lentiviral transduction.
-
Select single-cell clones and screen for DPD protein knockout by Western blot.
-
-
Phenotypic Assay:
-
Culture both wild-type and DPYD knockout cells.
-
Treat both cell lines with a fixed concentration of 5-FU in the presence of increasing concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
-
Expected Outcome:
-
Wild-Type Cells: The compound should potentiate the cytotoxicity of 5-FU in a dose-dependent manner.
-
DPYD Knockout Cells: These cells will be inherently more sensitive to 5-FU than wild-type cells. Critically, the addition of this compound should have little to no further effect on 5-FU cytotoxicity, as its target is already absent.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a label-free biophysical technique that provides quantitative data on the binding affinity (KD) and kinetics (kon and koff) of a small molecule to its protein target.[23][24][25] This data is invaluable for confirming a direct interaction and for structure-activity relationship (SAR) studies.[26][27]
Protocol: SPR Analysis
-
Chip Preparation:
-
Immobilize purified recombinant DPD onto a sensor chip surface.
-
-
Binding Measurement:
-
Flow a series of concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface in real-time, which is proportional to the amount of compound bound to the immobilized DPD.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Table 2: Representative SPR Data
| Parameter | Value |
| kon (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| koff (s⁻¹) | 3.0 x 10⁻³ |
| KD (nM) | 20 |
Reporter Gene Assay for Pathway Analysis
Rationale: To understand the downstream cellular consequences of target engagement, reporter gene assays can be employed.[28][29][30] Since DPD inhibition affects pyrimidine metabolism, a reporter assay could be designed to measure the activity of a transcription factor that is sensitive to changes in nucleotide pools.[31][32]
Protocol: Example Reporter Assay
-
Construct Design:
-
Use a reporter construct containing a luciferase or fluorescent protein gene under the control of a promoter with response elements for a relevant transcription factor (e.g., one involved in the DNA damage response, which can be triggered by 5-FU).
-
-
Assay Procedure:
-
Transfect cells with the reporter construct.
-
Treat the cells with 5-FU, the query compound, or a combination of both.
-
After an appropriate incubation time, lyse the cells and measure the reporter protein activity.
-
-
Expected Outcome:
-
Treatment with 5-FU alone may induce a certain level of reporter activity.
-
Co-treatment with this compound is expected to significantly enhance the 5-FU-induced reporter activity, consistent with increased 5-FU bioavailability and downstream signaling.
-
Conclusion
The systematic application of the orthogonal target identification and validation strategies outlined in this guide will enable researchers to build a robust case for Dihydropyrimidine Dehydrogenase as the primary biological target of this compound. By combining affinity-based methods, label-free target engagement assays, enzymatic inhibition studies, genetic validation, and biophysical characterization, a comprehensive understanding of the compound's mechanism of action can be achieved. This foundational knowledge is critical for the further development of this molecule as a potential therapeutic agent.
References
-
Gilbert, L. A., et al. (2014). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Tabana, Y. M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]
-
Patsnap Synapse. (2024). What are DPD inhibitors and how do they work?. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]
-
Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Springer Nature Experiments. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
Sharma, K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
-
MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
-
Biocompare.com. (2022). Target Validation with CRISPR. [Link]
-
YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]
-
GeneBio Systems. Reporter Assays. [Link]
-
Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
BMG Labtech. (2024). Gene reporter assays. [Link]
-
Creative Biolabs. Affinity Chromatography. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]
-
CancerNetwork. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. [Link]
-
de Souza, Q. B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]
-
Johnson, R. L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pelago Bioscience. CETSA. [Link]
-
NIH. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
PubMed. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]
-
bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro. [Link]
-
NIH. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
-
MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]
-
NIH. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). [Link]
-
US EPA. Benzoic acid, 4-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- - Substance Details. [Link]dashboard/dsstoxdb/results/details/DTXSID9071050)
Sources
- 1. scbt.com [scbt.com]
- 2. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 18. selectscience.net [selectscience.net]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. biocompare.com [biocompare.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 29. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 30. genebiosystems.com [genebiosystems.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" as a chemical probe
Application Notes & Protocols
Topic: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid: A Candidate Chemical Probe for Dihydropyrimidine Dehydrogenase (DPD)
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Foreword
The intersection of chemical biology and clinical oncology presents a fertile ground for innovation. The development of precise chemical probes allows us to dissect complex biological pathways and uncover vulnerabilities that can be exploited for therapeutic benefit. One such pathway of immense clinical significance is the catabolism of fluoropyrimidine chemotherapeutics, governed by the enzyme Dihydropyrimidine Dehydrogenase (DPD). Variability in DPD activity among patients is a primary determinant of the efficacy and toxicity of drugs like 5-fluorouracil (5-FU).[1][2][3]
This document addresses This compound , a compound bearing structural motifs suggestive of an interaction with DPD. While not yet an established chemical probe, its N1-aryl tetrahydropyrimidine core is analogous to known DPD substrates and inhibitors. Therefore, we present this guide not as a characterization of a known entity, but as a rigorous experimental roadmap for its validation. We will proceed with the hypothesis that this molecule is a candidate probe for DPD and outline the necessary steps to comprehensively assess its potential. This guide is designed for investigators seeking to characterize novel modulators of DPD, providing both the "how" and the "why" behind each experimental choice.
The Target: Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine Dehydrogenase (DPYD) is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including thymine and uracil.[4] Crucially, it is also responsible for the breakdown of over 80% of an administered dose of the widely used anticancer drug 5-fluorouracil (5-FU).[2][5]
Genetic variations in the DPYD gene can lead to deficient DPD activity, placing patients at high risk of severe, life-threatening toxicity from standard doses of 5-FU due to reduced drug clearance.[6][7] Conversely, high DPD activity in tumors can lead to rapid drug degradation and resistance.[8] Therefore, chemical probes that can accurately report on DPD activity are invaluable tools for both basic research and clinical diagnostics.
Mechanism of Action
DPD catalyzes the NADPH-dependent reduction of the 5,6-double bond in pyrimidines. By inhibiting DPD, a chemical probe can prevent the degradation of 5-FU, thereby increasing its bioavailability and cytotoxic effects against tumor cells.[5] This potentiation of 5-FU is a key functional readout for DPD inhibition in a cellular context.
Caption: The metabolic fate of 5-Fluorouracil (5-FU).
Synthesis of Candidate Probe: this compound
The synthesis of N1-aryl tetrahydropyrimidines can be approached through modifications of the classical Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[9][10][11] For the target compound, a plausible route involves the condensation of 4-aminobenzoic acid, an appropriate three-carbon aldehyde synthon, and urea or a derivative.
Proposed Synthetic Workflow
This proposed multi-step synthesis leverages a modified Biginelli-type reaction. The rationale is to first construct the core dihydropyrimidine ring and then perform necessary functional group manipulations.
Caption: Proposed synthetic workflow for the candidate probe.
Protocol: Synthesis via Biginelli-Type Reaction
This is a proposed protocol based on established chemical principles. Optimization will be required.
-
Step 1: Formation of the Dihydropyrimidine Core.
-
To a solution of 4-aminobenzoic acid (1 equivalent) in ethanol, add urea (1.2 equivalents) and a malondialdehyde derivative such as 1,1,3,3-tetramethoxypropane (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration. This product is the dihydropyrimidine intermediate.
-
-
Step 2: Reduction to Tetrahydropyrimidine.
-
Dissolve the intermediate from Step 1 in methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C. Rationale: NaBH₄ is a mild reducing agent capable of reducing the C=C bond in the dihydropyrimidine ring without affecting the aromatic ring or the urea carbonyl.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and adjust the pH to ~7 with dilute HCl.
-
Extract the product with ethyl acetate.
-
-
Step 3: Purification.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound, This compound .
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol: Biochemical Validation of DPD Inhibition
The primary biochemical test is to determine if the candidate probe directly inhibits the enzymatic activity of DPD. A common method is a spectrophotometric assay that measures the DPD-catalyzed oxidation of NADPH, which results in a decrease in absorbance at 340 nm.[12][13]
Materials & Reagents
-
Substrate: Thymine or Uracil
-
Cofactor: NADPH
-
Positive Control: Gimeracil or Eniluracil (known DPD inhibitors)[5]
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4) with EDTA
-
Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.
Workflow: DPD Inhibition Assay
Caption: Workflow for determining the IC50 of the candidate probe against DPD.
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the candidate probe in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Prepare working solutions of NADPH (e.g., 10 mM) and Thymine (e.g., 100 mM) in Assay Buffer.
-
Dilute rhDPD enzyme to the desired working concentration in cold Assay Buffer. Rationale: The enzyme concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
rhDPD enzyme solution
-
NADPH solution (final concentration ~100 µM)
-
1 µL of the candidate probe dilution (or DMSO for 0% inhibition control, positive control for 100% inhibition).
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the Thymine solution (final concentration ~1 mM).
-
Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100.
-
Plot % Inhibition versus the logarithm of the probe concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | Assay Type | IC₅₀ (nM) [Predicted] |
| Candidate Probe | DPD | NADPH Depletion | To be determined |
| Gimeracil | DPD | NADPH Depletion | ~50-100 |
| Eniluracil | DPD | NADPH Depletion | ~10-50 |
| Caption: Table for summarizing biochemical potency data. |
Protocol: Cell-Based Validation
A critical step in validating a chemical probe is to demonstrate its activity in a relevant cellular context. For a DPD inhibitor, the key functional effect is the potentiation of 5-FU-induced cytotoxicity.
Materials & Reagents
-
Cell Lines: Human colon cancer cell lines such as HCT 116 or HT-29.[17][18]
-
Reagents: 5-Fluorouracil (5-FU), Candidate Probe.
-
Culture Medium: Appropriate medium (e.g., McCoy's 5A for HCT 116) supplemented with FBS and antibiotics.
-
Assay Kit: MTT, MTS, or similar cell viability assay kit.
-
Instrumentation: Cell culture incubator, microplate reader.
Workflow: 5-FU Potentiation Assay
Caption: Workflow for assessing the potentiation of 5-FU by the candidate probe.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count HCT 116 cells.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 5-FU and the candidate probe in culture medium.
-
Determine the IC₅₀ of the candidate probe alone to select a non-toxic concentration for the potentiation study (e.g., a concentration that results in >90% cell viability).
-
Treat the cells with:
-
5-FU serial dilutions alone.
-
Candidate probe at a fixed, non-toxic concentration.
-
5-FU serial dilutions in combination with the fixed concentration of the candidate probe.
-
Medium with DMSO as a vehicle control.
-
-
-
Incubation and Viability Measurement:
-
Incubate the treated plates for 72 hours. Rationale: This duration allows for multiple cell divisions and for the cytotoxic effects of 5-FU to manifest.
-
After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability.
-
Plot % Cell Viability versus the logarithm of the 5-FU concentration for both the "5-FU alone" and "5-FU + Probe" conditions.
-
Determine the IC₅₀ of 5-FU in the absence and presence of the candidate probe. A significant leftward shift in the 5-FU dose-response curve in the presence of the probe indicates DPD inhibition.
-
| Treatment Condition | 5-FU IC₅₀ (µM) [Predicted] | Fold-Potentiation |
| 5-FU Alone | 10 - 20 | 1x |
| 5-FU + Candidate Probe | < 5 | > 2-4x |
| Caption: Table for presenting cellular potentiation data. |
Characterizing Probe Selectivity
A high-quality chemical probe must be selective for its intended target. Off-target activity can lead to misinterpretation of experimental results.[19][20][21]
-
In-Class Selectivity: The probe should be tested against other related enzymes, particularly other NAD(P)H-dependent oxidoreductases, to ensure it does not broadly inhibit this enzyme class.
-
Kinome-Wide Profiling: For broader selectivity assessment, the probe can be screened against a large panel of kinases, as these are common off-targets for small molecules.[22]
-
Affinity-Based Profiling: Advanced techniques such as inhibitor affinity chromatography or activity-based protein profiling (ABPP) can identify the direct binding partners of the probe in a cellular lysate, providing a comprehensive view of its selectivity.[19][23]
Conclusion and Future Directions
This document outlines a comprehensive, albeit hypothetical, validation pathway for This compound as a chemical probe for DPD. The successful execution of these protocols would establish its potency, cellular activity, and selectivity. A validated probe would be a valuable tool for studying fluoropyrimidine metabolism, investigating mechanisms of 5-FU resistance, and potentially serving as a lead compound for the development of novel cancer therapeutics.
References
-
Bantscheff, M., & Drewes, G. (2012). Kinase selectivity profiling by inhibitor affinity chromatography. Methods in molecular biology (Clifton, N.J.), 795, 89–104. [Link]
-
Miyachi, H., et al. (1998). [Expression of recombinant human dihydropyrimidine dehydrogenase and its application to the preparation of anti-DPD antibodies for immunochemical detection]. Nihon rinsho. Japanese journal of clinical medicine, 56(1), 128–133. [Link]
-
Creative BioMart. Recombinant Human DPYD. [Link]
-
OriGene Technologies Inc. DPYD (NM_000110) Human Recombinant Protein. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]
-
Adibekian, A., et al. (2012). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS chemical biology, 7(12), 1965–1970. [Link]
-
Zhou, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 31(10), 1639–1645. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
-
Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of physiology and pharmacology, 63(4), 411–421. [Link]
-
Nagarajan, R., & Perumal, P. T. (2014). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 126(5), 1489–1496. [Link]
-
Forootanfar, H., et al. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 13(3), 947–953. [Link]
-
ResearchGate. Improved pharmacodynamic assay for dihydropyrimidine dehydrogenase activity in peripheral blood mononuclear cells. [Link]
-
A Facile Synthesis of 4-Aryl-3,4-Dihydropyrimidin-2(1H)-Ones in Iconic Liquids. [Link]
-
Lee, A., Ezzeldin, H., Fourie, J., & Diasio, R. (2021). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 13(13), 3241. [Link]
-
Wang, Z., Xu, L. W., & Xia, C. G. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein journal of organic chemistry, 9, 1312–1318. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. tetrahydropyrimidines via the biginelli reaction. [Link]
-
Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of physiology and pharmacology, 63(4), 411–421. [Link]
-
Diasio, R. B. (1998). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Oncology, 12(8 Suppl 6), 23–27. [Link]
-
ResearchGate. General mechanism of Biginelli tetrahydropyrimidines. [Link]
-
Lameijer, M. A., et al. (2023). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica chimica acta; international journal of clinical chemistry, 538, 11–18. [Link]
-
ResearchGate. Synthesis of N1, C6-linked bicyclic 3,4-dihydropyrimidinones. [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. [Link]
-
Sánchez-Sancho, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
-
Mamedova, Y. A., et al. (2019). A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Sahu, S. K., et al. (2016). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. PeerJ, 4, e2692. [Link]
-
Kim, J. E., et al. (2019). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. Cancers, 11(12), 1969. [Link]
-
Evaluation of predictive tests for screening for dihydropyrimidine dehydrogenase deficiency. [Link]
-
UniProtKB. DPYD - Dihydropyrimidine dehydrogenase [NADP(+)] - Homo sapiens (Human). [Link]
-
ARUP Consult. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. [Link]
-
Logan, G. J., et al. (2025). A thymine-challenge test to prospectively evaluate dihydropyrimidine dehydrogenase activity for risk of severe 5-fluorouracil-induced gastrointestinal toxicity. Cancer chemotherapy and pharmacology. [Link]
-
Al-Otaibi, W. A., et al. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International journal of molecular sciences, 25(10), 5406. [Link]
-
Ortiz-Pastrana, N. L., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(2), M1407. [Link]
-
Cuneo, K. C., et al. (2011). Enhancement of 5-Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(15), 5038–5047. [Link]
-
Guler, E., et al. (2025). Combination of 5‐Fluorouracil and Thymoquinone for Enhanced Cytotoxicity, Genotoxicity and Apoptosis In Colorectal Cancer: In Vitro and In Vivo Studies. Journal of biochemistry and molecular toxicology. [Link]
-
Bioorganic chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]
-
Patsnap Synapse. (2024). What are DPD inhibitors and how do they work?. [Link]
-
Mizutani, Y., et al. (2000). Significance of dihydropyrimidine dehydrogenase activity in renal cell carcinoma. The Journal of urology, 163(3), 1014–1019. [Link]
-
Nielsen, T. F., et al. (2021). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Basic & clinical pharmacology & toxicology, 129(2), 91–98. [Link]
-
Guy's and St Thomas' NHS Foundation Trust. DPD deficiency and DPYD gene testing. [Link]
-
Mayo Clinic Laboratories. DPYDZ - Overview: Dihydropyrimidine Dehydrogenase, DPYD Full Gene Sequencing, Varies. [Link]
-
NHS England. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thione and Their Thiazolo[3,2-a]pyrimidine, Thiazino and Benzothiazepine Derivatives. [Link]
-
Rosowsky, A., et al. (2000). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of medicinal chemistry, 43(11), 2092–2100. [Link]
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 3. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. Significance of dihydropyrimidine dehydrogenase activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Expression of recombinant human dihydropyrimidine dehydrogenase and its application to the preparation of anti-DPD antibodies for immunochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recombinant Human DPYD - Creative BioMart [creativebiomart.net]
- 16. origene.com [origene.com]
- 17. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-((2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Welcome to the technical support guide for the purification of 4-((2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
4-((2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a molecule characterized by distinct polar and non-polar regions. The presence of a carboxylic acid moiety and a urea-like tetrahydropyrimidine ring imparts significant polarity. This dual nature can present several purification challenges, including:
-
Low Solubility: The compound may exhibit poor solubility in many common organic solvents, making techniques like recrystallization challenging.
-
Presence of Polar Impurities: Synthesis of this molecule can lead to polar byproducts and unreacted starting materials that are difficult to separate from the final product.
-
pH-Dependent Solubility: The carboxylic acid group means its solubility is highly dependent on the pH of the solution, a factor that can be both an advantage and a complication in purification.
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-((2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid.
Issue 1: The crude product is an intractable oil or gum and will not solidify.
-
Underlying Cause: This often indicates the presence of residual solvents (e.g., DMF, DMSO) or impurities that are depressing the melting point of your compound. It could also suggest that the compound has not fully precipitated or that it may have degraded.
-
Solution:
-
Trituration: Attempt to solidify the material by triturating it with a solvent in which the desired product is insoluble, but the impurities are soluble. Start with a non-polar solvent like hexanes or diethyl ether. If the product is also insoluble in these, gradually increase the polarity with solvents like ethyl acetate or dichloromethane.
-
Solvent Removal: Ensure all high-boiling-point solvents from the reaction are thoroughly removed under a high vacuum, possibly with gentle heating.
-
Acid-Base Extraction: If the product is stable, dissolve the gum in a dilute aqueous base (e.g., 1M NaOH) to form the carboxylate salt. Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-acidic impurities. Then, re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified product.[1]
-
Issue 2: Poor recovery after recrystallization.
-
Underlying Cause: The chosen solvent system may be too good at dissolving the compound, even at low temperatures. Alternatively, the initial concentration of the product in the solution may have been too low.
-
Solution:
-
Solvent System Optimization: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] For a polar compound like this, consider solvent mixtures. For example, dissolve the compound in a minimal amount of a hot polar solvent like methanol, ethanol, or isopropanol, and then slowly add a less polar co-solvent (the "anti-solvent") like water, toluene, or ethyl acetate until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Concentration: If the solution is too dilute, you will not reach the saturation point upon cooling. Concentrate the solution by evaporating some of the solvent before cooling.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Issue 3: Impurities are co-precipitating with the product during acid-base extraction.
-
Underlying Cause: Some impurities may also be acidic and will precipitate alongside your product when the aqueous solution is acidified.
-
Solution:
-
Fractional Precipitation: Acidify the basic aqueous solution very slowly with dropwise addition of dilute acid. Different acidic species may precipitate at slightly different pH values. Monitor the precipitation and collect fractions, analyzing each by TLC or LC-MS to identify the purest fractions.
-
Column Chromatography: If co-precipitating impurities cannot be removed by acid-base extraction, column chromatography is a necessary subsequent step.
-
Issue 4: The compound is not moving from the baseline during normal-phase silica gel column chromatography.
-
Underlying Cause: The compound is too polar for the chosen eluent system. The carboxylic acid and urea-like functionalities can interact very strongly with the polar silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common gradient for polar compounds is from dichloromethane (DCM) to a mixture of DCM and methanol (MeOH). For very polar compounds, you may need to add a small percentage of acetic acid or formic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider reverse-phase chromatography.[3] Here, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). This is often more effective for purifying highly polar compounds.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 4-((2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid?
A1: Based on common synthetic routes for N-aryl tetrahydropyrimidinones, likely impurities include unreacted starting materials such as a 4-aminobenzoic acid derivative and reagents used to form the tetrahydropyrimidine ring (e.g., 1,3-diaminopropane derivatives or their precursors).[5] Side-products from incomplete cyclization or other side reactions may also be present.
Q2: What is a good starting point for a recrystallization solvent?
A2: For a polar aromatic carboxylic acid, good starting points for recrystallization solvents include alcohols (ethanol, methanol, isopropanol), water, or mixtures of these.[6] You can also try dissolving the compound in a polar aprotic solvent like DMF or DMSO at an elevated temperature and then adding an anti-solvent like water to induce precipitation.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a mobile phase that gives your product an Rf value of around 0.3-0.5 for the best separation. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My purified product has a broad melting point. What does this indicate?
A4: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, causing it to melt at a lower temperature and over a wider range. Further purification is necessary.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (1M NaOH) or sodium carbonate. Use the minimum amount of base required to achieve complete dissolution.
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and extract it one to three times with an organic solvent such as ethyl acetate or dichloromethane. This will remove neutral and basic impurities into the organic layer.
-
Precipitation of Product: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1-2M HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Continue adding acid until no more precipitate forms (typically pH 2-3). Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under a high vacuum to remove residual water.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is useful when a single solvent is not ideal for recrystallization.
-
Dissolution: In a flask, add the crude, dry product. Add a small amount of a "good" solvent (one that dissolves the compound well, e.g., methanol or ethanol) and heat the mixture to boiling until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a pre-warmed "poor" solvent (one in which the compound is not very soluble, e.g., water or toluene) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and then dry them under a vacuum.
Data Summary Table
| Purification Method | Typical Solvents/Reagents | Purity Improvement | Potential Issues |
| Acid-Base Extraction | 1M NaOH, 1M HCl, Ethyl Acetate, Water | Effective for removing neutral/basic impurities. | Acidic impurities will co-precipitate. |
| Recrystallization | Ethanol/Water, Methanol/Toluene, Isopropanol/Hexanes | Can yield highly pure crystalline material. | Poor recovery if solvent choice is not optimal. |
| Column Chromatography | Silica Gel, DCM/MeOH, Ethyl Acetate/Hexanes | Good for separating compounds of similar polarity. | Compound may be too polar for normal phase. |
| Reverse-Phase Chromatography | C18 Silica, Water/Acetonitrile, Water/Methanol | Excellent for highly polar compounds. | Requires specialized equipment (HPLC). |
Visual Workflows
Purification Logic Diagram
Caption: Decision workflow for purifying the target compound.
Column Chromatography Troubleshooting
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid - Reaction Side Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 1-aryl-tetrahydropyrimidin-2-ones, such as the target molecule, involves a cyclocondensation reaction. A plausible route for this compound is the reaction of a suitably protected 4-aminobenzoic acid derivative containing a 1,3-diaminopropane precursor with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.[1][2]
Q2: I am observing a significant amount of a high molecular weight, insoluble material in my crude product. What could this be?
This is likely due to the formation of polymeric byproducts. During the synthesis, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of long-chain polyureas. This is particularly prevalent if the reaction is run at high concentrations.
Q3: My final product shows a persistent impurity with a similar mass to my starting material. What is the likely cause?
This could be an incompletely cyclized intermediate. For example, if you are using a multi-step synthesis to build the diaminopropane chain on the 4-aminobenzoic acid, you may have unreacted starting material or a partially elaborated intermediate that co-purifies with your final product. Careful monitoring of each synthetic step by TLC or LC-MS is crucial to ensure complete conversion before proceeding.
Q4: I am using triphosgene as a phosgene equivalent and my yields are inconsistent. What could be the issue?
Triphosgene is a solid and safer alternative to phosgene gas, but it can be sensitive to moisture.[3] In the presence of water, it can decompose, leading to a lower effective concentration of the cyclizing agent and consequently, lower yields of the desired product. Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of Desired Product | 1. Ineffective Cyclization: The cyclization agent (e.g., CDI, triphosgene) may have decomposed or is not active enough. 2. Incorrect Stoichiometry: An excess or deficit of the cyclizing agent can lead to side reactions. 3. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. | 1. Use fresh, high-quality cyclizing agents. Consider switching to a more reactive agent if necessary. Ensure anhydrous reaction conditions. 2. Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of the cyclizing agent is often optimal. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. |
| Presence of Multiple Side Products | 1. Formation of Symmetrical Ureas: If using a phosgene equivalent, reaction with two molecules of the diamine precursor before cyclization can occur.[2][4] 2. Intermolecular Polymerization: High concentrations of reactants can favor intermolecular reactions over the desired intramolecular cyclization. 3. Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh. | 1. Use a slow addition of the diamine precursor to a solution of the phosgene equivalent to favor the intramolecular reaction. 2. Perform the reaction under high dilution conditions to minimize intermolecular side reactions. 3. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Lowering the temperature or using a milder cyclizing agent can also be beneficial. |
| Difficulty in Product Purification | 1. Co-elution of Side Products: Structurally similar side products may have similar chromatographic behavior to the desired product. 2. Product Precipitation with Impurities: The desired product might precipitate out of the reaction mixture along with insoluble polymeric byproducts. | 1. Utilize a different chromatography technique (e.g., reverse-phase HPLC instead of normal-phase silica gel chromatography) or a different solvent system to improve separation. 2. Attempt to dissolve the crude product in a suitable solvent and filter off the insoluble polymeric material before proceeding with chromatographic purification. Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for Cyclocondensation using CDI
This protocol outlines a general method for the synthesis of 1-aryl-tetrahydropyrimidin-2-ones.
Materials:
-
N-(4-carboxyphenyl)-1,3-diaminopropane dihydrochloride (or a suitable ester thereof)
-
Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
To a stirred solution of N-(4-carboxyphenyl)-1,3-diaminopropane dihydrochloride (1 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve CDI (1.1 equivalents) in anhydrous DMF.
-
Slowly add the CDI solution to the diamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, scalable, and reproducible process.
Overview of the Synthetic Challenge
This compound is a key building block in pharmaceutical development. Its structure, featuring a substituted aromatic ring coupled to a cyclic urea (tetrahydropyrimidinone), presents specific challenges during scale-up. While laboratory-scale syntheses may appear straightforward, issues related to reaction kinetics, heat transfer, mass transport, and purification often emerge at larger scales.
A common and logical synthetic approach involves two key stages:
-
Formation of an acyclic urea intermediate: This is typically achieved by reacting 4-aminobenzoic acid or its ester derivative with a suitable three-carbon electrophile carrying a masked or actual leaving group.
-
Intramolecular Cyclization: The intermediate undergoes a base- or acid-catalyzed cyclization to form the desired tetrahydropyrimidinone ring.
This guide will focus on troubleshooting issues arising from a representative synthetic pathway.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction at scale? For the acylation step, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. For the cyclization, a higher-boiling polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is often required to achieve the necessary temperature. When scaling up, consider solvent cost, safety (flash point), and ease of removal.
Q2: How can I effectively monitor the reaction's progress in a large reactor? Sampling and offline analysis are key. Develop a reliable TLC or HPLC method. For reactor sampling, use a dedicated sampling valve or a long syringe/cannula to get a representative sample from the bulk of the mixture, avoiding the walls or surface. Quench the reaction immediately upon sampling to get an accurate snapshot of the reaction progress.
Q3: My final product is an off-white or colored solid. How can I improve its appearance? Color is often due to trace, highly conjugated impurities. Consider the following purification techniques:
-
Charcoal Treatment: A treatment with activated carbon in a suitable solvent can remove colored impurities.
-
Recrystallization: A carefully chosen solvent system for recrystallization is one of the most powerful purification methods for solid compounds.
-
Trituration: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble can be a very effective and simple purification step.
Recommended Protocols for Scale-Up
Protocol 1: Scaled-Up Precipitation and Isolation
-
Cooling: Once the reaction is complete (as determined by in-process controls), cool the reaction mixture to ambient temperature (20-25 °C) using the reactor's cooling jacket.
-
Transfer (Optional): If the reaction solvent is unsuitable for precipitation (e.g., DMF), transfer the mixture to a separate crystallization vessel containing a pre-determined amount of an anti-solvent.
-
Acidification: Prepare a solution of aqueous acid (e.g., 2M HCl). Add the acid slowly via a metering pump over 30-60 minutes with vigorous overhead stirring. Monitor the pH of the slurry throughout the addition.
-
Crystallization/Aging: Once the target pH is reached (typically pH 2-4 for a carboxylic acid), stir the resulting slurry for an additional 1-4 hours. This "aging" period allows for complete crystallization and can improve particle size and filterability.
-
Filtration: Filter the solid product using a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent (e.g., heptane or diethyl ether) to displace the water and aid in drying.
-
Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Summary: Troubleshooting Matrix
| Issue | Potential Cause | Recommended Action(s) | Relevant Section |
| Low Yield | Poor heat/mass transfer | Improve stirring; slow down reagent addition; verify reactor cooling. | 2A, Q1 |
| Incomplete reaction | Check reagent purity; increase temperature or time; remove byproducts. | 2A, Q2 | |
| Loss during workup | Check pH; analyze aqueous layers and mother liquor for product. | 2A, Q3 | |
| High Impurities | Side reactions | Improve temperature control; use slow addition for reactive species. | 2B, Q4 |
| Starting material carryover | Drive reaction to completion; optimize purification pH. | 2B, Q4 | |
| Poor Filterability | Fine particle size | Increase "aging" time after precipitation; screen anti-solvents. | 4, Protocol 1 |
| Inconsistent Results | Variable raw materials | Qualify incoming raw material batches; establish specifications. | 2A, Q2 |
References
Technical Support Center: Troubleshooting Assay Interference and Artifacts for 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid and Related Compounds
This technical guide is intended for researchers, scientists, and drug development professionals working with novel chemical entities such as 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. While this specific compound is not extensively documented as a Pan-Assay Interference Compound (PAINS), its structural motifs warrant a proactive approach to identifying and mitigating potential assay artifacts.[1][2] False positives in screening campaigns can consume significant time and resources, making robust hit validation essential.[3][4]
This document provides a series of troubleshooting guides in a question-and-answer format to address common issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dose-response curve for this compound is unusually steep and shows a high Hill slope. What could be the cause?
A1: Root Cause Analysis
An abnormally steep dose-response curve is a classic hallmark of compound aggregation.[5] Many organic molecules, at concentrations typically used in screening (low to mid-micromolar), can self-assemble into colloidal aggregates.[6][7] These particles, ranging from 50 to 1000 nm in diameter, non-specifically adsorb proteins, leading to apparent inhibition through partial denaturation or sequestration.[6][7] This mechanism is distinct from true, specific binding to a target's active site. The sharp transition in the dose-response curve often reflects the compound's critical aggregation concentration (CAC) rather than a true IC50.[8]
Troubleshooting Protocol: The Detergent Attenuation Assay
The most effective method to diagnose aggregation-based activity is to test for its sensitivity to non-ionic detergents. Aggregates are held together by weak hydrophobic forces that are easily disrupted by surfactants.
Step-by-Step Methodology:
-
Prepare Detergent Stock: Create a 10% (v/v) stock solution of Triton X-100 or Tween-20 in your assay buffer. Ensure it is well-mixed and fresh.
-
Assay Buffer Preparation: Prepare two sets of assay buffer:
-
Run Parallel Assays: Perform the dose-response experiment for this compound in parallel using both Buffer A and Buffer B.
-
Data Analysis:
-
True Inhibitor: The IC50 value will remain largely unchanged in the presence of detergent.
-
Aggregator: The apparent potency will be significantly reduced (a rightward shift in the IC50) or completely abolished in the presence of detergent.[9]
-
Data Interpretation Summary:
| Observation in Detergent Assay | Likely Cause | Next Step |
| No change or minor shift in IC50 | Specific Inhibition | Proceed with orthogonal validation. |
| >10-fold rightward shift in IC50 | Aggregation | Deprioritize compound or triage. |
| Complete loss of activity | Aggregation | Deprioritize compound. |
Logical Workflow for Investigating a Screening Hit
Caption: Decision tree for triaging an initial screening hit.
Q2: My compound shows activity in a fluorescence-based assay, but not in an orthogonal absorbance-based assay. How do I investigate this discrepancy?
A2: Root Cause Analysis
This is a strong indicator of technology-specific assay interference.[10] Compounds can interact with the detection method itself rather than the biological target. The primary mechanisms are:
-
Autofluorescence: The compound emits light at the same wavelength as the assay's reporter fluorophore, leading to a false-positive signal (apparent activation or reduced inhibition).[1][2]
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, preventing it from reaching the detector. This results in a false-positive for inhibition or a false-negative for activation.[11]
-
Light Scattering: Insoluble compound particles can scatter excitation light, which can be misread by the detector as fluorescence signal.[9]
Troubleshooting Protocol: Optical Interference Counter-Screen
This protocol isolates the compound from the biological components of the assay to measure its intrinsic optical properties.
Step-by-Step Methodology:
-
Plate Layout: Design a 384-well plate (or other format) with the following components:
-
Columns 1-2: Buffer only (background).
-
Columns 3-4: Buffer + all assay components except the biological target (e.g., enzyme/protein).
-
Columns 5-22: Your compound (this compound) serially diluted in buffer only.
-
Columns 23-24: Positive control fluorophore (if applicable) in buffer.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Plate Reading: Read the plate using the exact same filter sets and gain settings as your primary assay.
-
Data Analysis:
-
Autofluorescence: If the signal in columns 5-22 increases with compound concentration relative to the buffer-only control, the compound is autofluorescent.
-
Quenching: If you are running an assay where the signal decreases (e.g., a competitive fluorescence polarization assay), you can test for quenching by adding your compound to a solution of the free fluorophore probe. A decrease in signal indicates quenching.
-
Mechanism of Aggregation-Based Inhibition
Caption: Colloidal aggregates sequester and inhibit proteins non-specifically.
Q3: My compound is flagged as a potential Pan-Assay Interference Compound (PAINS) by cheminformatics filters. Should I discard it immediately?
A3: Root Cause Analysis
Not necessarily. PAINS filters are substructure-based alerts that flag functionalities frequently associated with assay interference.[12][13] They are probabilistic tools designed to raise suspicion, not deliver a final verdict.[13] Many valuable drugs contain substructures that are also found in PAINS. The key is to perform rigorous experimental validation to determine if the compound is a true "bad actor" in your specific assay context.
Common PAINS-like mechanisms include:
-
Covalent Reactivity: Electrophilic substructures can react non-selectively with nucleophilic residues (like cysteine) on proteins.[12]
-
Redox Cycling: Some motifs can undergo redox reactions, producing hydrogen peroxide which can oxidize and inactivate proteins.[10][14]
-
Chelation: Functional groups can chelate metal ions that may be essential for enzyme activity or assay reagents.[2][10]
Troubleshooting Protocol: Biophysical Validation
The gold standard for confirming a specific interaction is to use a biophysical method that is less prone to the artifacts common in biochemical assays. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR can confirm a direct, stoichiometric interaction between the compound and the target protein.
Example Workflow: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize your purified target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis:
-
Specific Binding: A concentration-dependent, saturable binding signal confirms a direct interaction. Kinetic and affinity constants (KD) can be derived.
-
Non-specific Binding/No Binding: A lack of a clear binding signal or erratic, non-saturable responses suggest the initial hit was an artifact. Aggregators often give unusually high or irregular signals that do not fit standard kinetic models.[7]
-
References
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Sourced from the National Institutes of Health. [Link]
-
Adeshina, Y. O., Deeds, E. J., & Karanicolas, J. (2020). Machine learning classification can reduce false positives in structure-based virtual screening. Proceedings of the National Academy of Sciences, 117(31), 18477–18488. Sourced from the National Institutes of Health. [Link]
-
Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Sourced from North Carolina State University. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2506-2509. Sourced from ACS Publications. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]
-
Shoichet, B. K. (2015). The Ecstasy and Agony of Assay Interference Compounds. Biochemistry, 54(11), 1955–1957. Sourced from ACS Publications. [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 396-407. Sourced from Longdom Publishing. [Link]
-
Jahchan, N. S., & Shoichet, B. K. (2012). Assay Interference by Aggregation. Assay Guidance Manual. Sourced from NCBI Bookshelf. [Link]
-
Clasby, M. (2022). Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
-
Shtarov, A. B., & Sedykh, A. Y. (2005). False positives in the early stages of drug discovery. Expert Opinion on Drug Discovery, 1(1), 1-13. Sourced from PubMed. [Link]
-
Wyatt Technology. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. AZoM.com. [Link]
Sources
- 1. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. longdom.org [longdom.org]
- 3. Machine learning classification can reduce false positives in structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drughunter.com [drughunter.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. channelchek.com [channelchek.com]
Technical Support Center: Solubility Solutions for 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid in Biological Assays
Welcome to the technical support center for "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Why Solubility Matters
The efficacy and reliability of any biological assay hinge on the test compound being fully dissolved in the assay medium.[1][2] Poor solubility can lead to a host of problems, including:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to inaccurate dose-response curves and potency measurements.
-
Assay Interference: Undissolved particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility.
"this compound," with its carboxylic acid moiety and relatively rigid ring structure, may exhibit limited aqueous solubility, a common challenge for many new chemical entities in drug discovery.[3] This guide provides a systematic approach to addressing this issue.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered when working with "this compound."
Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?
A1: The first and most common step is to prepare a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[4][5]
Initial Steps:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (e.g., to 37°C) or use a vortex mixer to aid dissolution.
-
Once dissolved, this stock can be serially diluted to the final desired concentrations in your assay medium.
Crucial Consideration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][6] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[4]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the compound is less soluble in the final aqueous environment than in the concentrated DMSO stock. The presence of the carboxylic acid group on "this compound" provides a key strategy to overcome this: pH adjustment.[][8]
The Rationale: The carboxylic acid group is ionizable. At a pH below its pKa, it will be predominantly in its neutral, less soluble form. By raising the pH of the aqueous buffer to be above the pKa of the carboxylic acid, the molecule will become deprotonated and negatively charged (a carboxylate). This ionized form is generally much more soluble in aqueous solutions.[8][9][10]
Troubleshooting Steps:
-
Determine the pKa: If the pKa of the carboxylic acid is not known, a reasonable estimate for a benzoic acid derivative is around 4-5.
-
Adjust Buffer pH: Prepare your final assay buffer at a pH of 7.4 or higher. This is physiologically relevant for many cell-based assays and will ensure the carboxylic acid is in its more soluble, ionized form.
-
Order of Addition: When preparing your working solutions, add the DMSO stock to the pH-adjusted buffer, not the other way around. Pipette the DMSO stock directly into the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can promote precipitation.
Advanced Solubilization Strategies
If precipitation persists even after optimizing DMSO concentration and pH, more advanced techniques can be employed.
Strategy 1: Utilizing Co-solvents
In some cases, the addition of a small amount of a water-miscible organic solvent (a co-solvent) to the final assay medium can increase the solubility of a hydrophobic compound.[][11]
Common Co-solvents for Biological Assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Important Considerations:
-
Toxicity: Co-solvents can be toxic to cells at higher concentrations. It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent.[12][13]
-
Assay Compatibility: Ensure the co-solvent does not interfere with your assay components or detection method.
-
Concentration: The final concentration of the co-solvent should be kept to a minimum, typically below 1-2%.
| Co-solvent | Typical Starting Concentration in Final Assay Medium | Notes |
| Ethanol | 0.5 - 1% | Can have biological effects, so careful controls are essential.[12] |
| Propylene Glycol | 0.5 - 2% | Generally well-tolerated by many cell lines. |
| PEG 400 | 1 - 5% | Can be a good option for highly insoluble compounds. |
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble guest molecules, like "this compound," forming an inclusion complex that has significantly improved aqueous solubility.[3][14][16][17]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and lower toxicity, making it a preferred choice for many biological applications.[18]
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD): Another highly soluble derivative.
Workflow for Using Cyclodextrins:
Caption: Workflow for solubilizing a compound using cyclodextrin complexation.
Key Points for Cyclodextrin Use:
-
The stoichiometry of the complex (guest:host ratio) may need to be optimized.
-
Cyclodextrins themselves can sometimes have biological effects, so a control with just the cyclodextrin in the assay medium is necessary.[6][19]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into pH-Adjusted Buffer
-
Calculate the required mass of "this compound" to prepare a 10 mM stock solution in DMSO.
-
Accurately weigh the compound and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Prepare your final assay buffer and adjust the pH to 7.4 using a suitable acid or base (e.g., HCl or NaOH).
-
Perform serial dilutions of your DMSO stock into the pH-adjusted assay buffer to achieve your final working concentrations. Ensure the final DMSO concentration remains below 0.5%. For example, for a 1:200 dilution, add 5 µL of the DMSO stock to 995 µL of the pH-adjusted buffer.
-
Always include a vehicle control containing the same final concentration of DMSO in your experiments.
Protocol 2: A Decision Tree for Solubility Troubleshooting
Caption: A decision tree for troubleshooting solubility issues.
By following this structured approach, researchers can systematically address the solubility challenges associated with "this compound," leading to more accurate and reliable data in their biological assays.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
Gould, S., & Scott, K. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Available from: [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available from: [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(3), 81-91. Available from: [Link]
-
Gould, S., & Scott, K. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Loftsson, T., & Jónsdóttir, S. (2007). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 589-593. Available from: [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2865-2874. Available from: [Link]
-
Compexation of poorly water soluble drug with cyclodextrin. (2024). LinkedIn. Available from: [Link]
-
Mohammed, A. R., & Al-kassas, R. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available from: [Link]
-
Henriksen, P. A., Jørgensen, L., & Nielsen, H. M. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(7), 637-640. Available from: [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Available from: [Link]
-
(PDF) Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. Available from: [Link]
-
pH adjustment: Significance and symbolism. (2026). Digital Commons@University of Nebraska - Lincoln. Available from: [Link]
-
Hamzeloo-Moghadam, M., Ebrahimi, S. A., & Mahmoudian, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
Cosolvent. (n.d.). Wikipedia. Available from: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. Available from: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Available from: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Available from: [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Available from: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab., CA (United States). Available from: [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis. Available from: [Link]
-
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Available from: [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available from: [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). PMC. Available from: [Link]
-
Benzoic acid, 4-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-. (n.d.). US EPA. Available from: [Link]
-
4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. (n.d.). Pharmaffiliates. Available from: [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Optimizing Cell Permeability of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Welcome to the technical support center for researchers working with 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide is designed to provide expert insights and practical troubleshooting for optimizing the cell permeability of this and structurally related compounds. As drug development professionals, we understand that achieving optimal cell permeability is a critical step in the journey from a promising compound to a viable therapeutic. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial screens show that this compound has low cell permeability. What are the likely structural contributors to this issue?
A1: The structure of this compound contains a carboxylic acid group, which is a key factor likely contributing to its low cell permeability.[1][2] At physiological pH (around 7.4), this carboxylic acid will be predominantly ionized to its carboxylate form.[1] This negative charge significantly increases the molecule's polarity and reduces its ability to passively diffuse across the lipophilic cell membrane.[3]
Additionally, the tetrahydropyrimidinone ring, while contributing to the overall structure, may also present hydrogen bond donors and acceptors that can interact with the aqueous environment, further hindering membrane translocation.
Troubleshooting Your Permeability Assays
Q2: I'm seeing inconsistent results in my Parallel Artificial Membrane Permeability Assay (PAMPA). What are the common causes of variability?
A2: Inconsistencies in PAMPA results often stem from a few key areas in the experimental setup.[4][5] PAMPA is a valuable tool for assessing passive diffusion, so it's crucial to ensure the integrity of the artificial membrane and the experimental conditions.[4][6]
Here are some common troubleshooting points:
-
Membrane Integrity: Ensure the lipid solution is fresh and properly applied to the filter plate. Any inconsistencies in the lipid layer can lead to variable permeability.[7] The use of a membrane integrity marker, like Lucifer yellow, can help identify wells with compromised membranes.[4]
-
Compound Solubility: Poor aqueous solubility of your test compound can lead to inaccurate permeability readings. Ensure your compound is fully dissolved in the donor buffer. You may need to use a small percentage of a co-solvent like DMSO, but be mindful that high concentrations can disrupt the lipid membrane.
-
pH of Buffers: The pH of the donor and acceptor buffers is critical, especially for ionizable compounds like yours.[4] Ensure the pH is accurately prepared and maintained throughout the experiment.
-
Incubation Time: The incubation time needs to be optimized.[7] Too short, and you may not see enough compound permeation for accurate detection. Too long, and you risk saturation of the acceptor well or degradation of your compound.
Here is a workflow to help you troubleshoot your PAMPA experiment:
Caption: A troubleshooting workflow for inconsistent PAMPA results.
Q3: My compound shows low permeability in the Caco-2 assay. How can I determine if it's a substrate for efflux transporters?
A3: The Caco-2 permeability assay is an excellent in vitro model of the human intestinal epithelium because these cells express various efflux transporters, such as P-glycoprotein (P-gp).[8][9][10] If your compound is a substrate for these transporters, it will be actively pumped out of the cells, resulting in low apparent permeability in the apical-to-basolateral (A-to-B) direction.[9]
To determine if your compound is an efflux substrate, you need to perform a bidirectional Caco-2 assay, measuring permeability in both the A-to-B and basolateral-to-apical (B-to-A) directions.[8][10]
The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is a strong indication that your compound is a substrate for active efflux.[9]
To further confirm the involvement of specific transporters like P-gp, you can perform the assay in the presence of a known inhibitor, such as verapamil.[9] A significant increase in the A-to-B permeability in the presence of the inhibitor provides further evidence of active efflux.[9]
Here is a decision tree for investigating poor Caco-2 permeability:
Caption: A decision tree for investigating poor Caco-2 permeability.
Strategies for Optimizing Cell Permeability
Q4: What are the most common strategies to improve the cell permeability of a compound with a carboxylic acid group like this compound?
A4: The most widely used and effective strategy for improving the permeability of compounds containing a carboxylic acid is the prodrug approach .[3][11][12] This involves temporarily masking the polar carboxylic acid group with a promoiety that is cleaved once the compound is inside the cell, releasing the active parent drug.[13][14]
Ester prodrugs are the most common type for carboxylic acids.[15] By converting the carboxylic acid to an ester, you neutralize the negative charge and increase the lipophilicity of the molecule, which generally leads to improved passive diffusion across the cell membrane.[12][16]
Here's a table summarizing some common prodrug strategies and other approaches:
| Strategy | Mechanism of Action | Advantages | Considerations |
| Ester Prodrugs | Masks the polar carboxylic acid, increasing lipophilicity and passive diffusion.[12][15] | Well-established strategy, synthetically accessible. | Stability in plasma and intracellular cleavage rates need to be optimized.[17] |
| Nanoformulations | Encapsulates the drug in nanoparticles to facilitate transport across the cell membrane.[18] | Can improve both solubility and permeability.[19] | Formulation development can be complex. |
| Permeability Enhancers | Co-administration with agents that transiently open tight junctions or disrupt the cell membrane.[19] | Can significantly increase permeability. | Potential for toxicity and non-specific effects. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for conducting a PAMPA experiment.
-
Preparation of the Donor Plate:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the donor buffer (e.g., pH 5.0 to mimic the upper intestine) to the final desired concentration (typically 1-10 µM).[20] The final DMSO concentration should be kept low (e.g., <1%).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of the acceptor plate with the acceptor buffer (e.g., pH 7.4 to mimic physiological conditions).[20]
-
-
Coating the PAMPA Plate:
-
Pipette a small volume (e.g., 5 µL) of the lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of the donor plate.[20]
-
-
Assembling the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
-
Caco-2 Permeability Assay Protocol
This protocol outlines the key steps for a bidirectional Caco-2 assay.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (upper) chamber.[21]
-
Add fresh transport buffer to the basolateral (lower) chamber.[21]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.[21]
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp values for both A-to-B and B-to-A directions. The formula considers the rate of appearance of the compound in the receiver chamber, the initial concentration in the donor chamber, the surface area of the membrane, and the volume of the receiver chamber.
-
-
Calculation of Efflux Ratio:
-
Calculate the efflux ratio (ER) as described in Q3.
-
References
- Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
- Caco2 assay protocol.
- Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
- Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs - JOCPR.
- Strategies to Enhance Drug Permeability across Biological Barriers | MDPI Books.
- Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society.
- Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes - Pharma Excipients.
- Caco-2 Permeability Assay - Enamine.
- Caco-2 permeability assay - Creative Bioarray.
- Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview - MolecularCloud.
- Fast Release of Carboxylic Acid inside Cells - PMC - NIH.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC - NIH.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications.
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
- pampa-permeability-assay.pdf - Technology Networks.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications.
- Drug–Membrane Permeability across Chemical Space - PMC - PubMed Central - NIH.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers.
- A Synopsis of the Applications of Prodrugs in Drug Discovery & Development - Blumberg Institute.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sites.rutgers.edu [sites.rutgers.edu]
- 15. blumberginstitute.org [blumberginstitute.org]
- 16. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Spectroscopic Analysis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Welcome to the technical support center for the spectroscopic analysis of "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structural elucidation and purity assessment of this compound. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and extensive field experience.
Introduction to the Molecule
This compound is a molecule of interest in medicinal chemistry, combining a substituted benzoic acid moiety with a tetrahydropyrimidinone ring. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide will provide troubleshooting advice for the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, spectra can often be complex or show unexpected features.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: My ¹H NMR spectrum shows broad signals for the tetrahydropyrimidinone protons. Is this normal?
A1: Yes, broadness in the signals for the protons on the tetrahydropyrimidinone ring, specifically the methylene protons (-CH₂-), is not uncommon. This can be due to:
-
Slow Conformational Exchange: The tetrahydropyrimidinone ring is not planar and can exist in multiple chair or boat-like conformations. If the rate of interconversion between these conformations is on the NMR timescale, it can lead to broadened peaks.
-
Restricted Rotation: The bond between the nitrogen of the pyrimidinone ring and the phenyl ring may have some degree of restricted rotation, contributing to conformational complexity and peak broadening.
-
Proton Exchange: The N-H proton of the amide within the ring can undergo chemical exchange, which can sometimes lead to broadening of adjacent proton signals.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of conformational exchange increases, which can lead to sharper, averaged signals. Conversely, at lower temperatures, you might be able to "freeze out" individual conformers, resulting in a more complex but well-resolved spectrum.
-
Solvent Change: The choice of NMR solvent can influence conformational equilibria. Trying a different solvent (e.g., from CDCl₃ to DMSO-d₆) might alter the exchange rate and sharpen the signals.[1]
Q2: I am having trouble assigning the aromatic protons of the benzoic acid moiety. What should I expect?
A2: The benzoic acid portion of the molecule will typically show two sets of doublets in the aromatic region (around 7-8.5 ppm). Due to the electronic effect of the tetrahydropyrimidinone group at the para position, you should expect a classic AA'BB' system.
-
The protons ortho to the carboxylic acid group are typically shifted downfield (higher ppm) due to the electron-withdrawing nature of the carboxyl group.
-
The protons ortho to the pyrimidinone ring will also be influenced by its electronic properties.
Expected ¹H NMR Data (Predicted):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad Singlet | N/A |
| Aromatic (ortho to -COOH) | ~8.1 | Doublet | ~8.0 |
| Aromatic (ortho to pyrimidinone) | ~7.8 | Doublet | ~8.0 |
| Pyrimidinone (-N-CH₂-) | ~3.5 - 4.0 | Triplet | ~5-7 |
| Pyrimidinone (-CH₂-CH₂-) | ~2.0 - 2.5 | Multiplet | ~5-7 |
| Pyrimidinone (-CH₂-C=O) | ~2.5 - 3.0 | Triplet | ~5-7 |
| Pyrimidinone (N-H) | ~7.5 - 8.5 | Broad Singlet | N/A |
Note: These are predicted values and can vary based on solvent and concentration. For comparison, the aromatic protons of benzoic acid itself appear around 8.20 (d), 7.68 (t), and 7.68 (t) ppm in CDCl₃.[2]
Q3: My integration values don't match the expected proton count. What could be the cause?
A3: Inaccurate integration is a common issue and can stem from several sources:[3]
-
Presence of Impurities: Residual solvents or byproducts from the synthesis will introduce extra signals and skew the integration. Common synthesis byproducts could include starting materials like 4-aminobenzoic acid or reagents used in the cyclization step.
-
Low Signal-to-Noise Ratio: A dilute sample may result in a poor signal-to-noise ratio, making accurate integration difficult.
-
Overlapping Peaks: If signals are not well-resolved, it is challenging to set the integration regions correctly.
-
Improper Phasing and Baseline Correction: Errors in spectral processing can lead to significant integration inaccuracies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate NMR integration.
Q4: How can I confirm the presence of the carboxylic acid and N-H protons?
A4: These are exchangeable protons and can be identified using a D₂O shake experiment.
Experimental Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the -COOH and N-H protons will either disappear or significantly decrease in intensity as the protons are exchanged for deuterium.[1]
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the functional groups present in a molecule.
Frequently Asked Questions (FAQs) - FTIR Analysis
Q1: What are the key characteristic peaks I should look for in the FTIR spectrum?
A1: The FTIR spectrum of this compound will be a composite of the signals from both the benzoic acid and the tetrahydropyrimidinone moieties.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Amide) | 3100-3500 | Medium, can be broad |
| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| C=O (Amide) | 1630-1680 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to strong, multiple bands |
| C-N Stretch | 1180-1360 | Medium |
Note: For benzoic acid, a characteristic C=O stretch is observed around 1680-1700 cm⁻¹.[4]
Q2: My amide C=O peak seems to be at a lower wavenumber than expected. Why?
A2: A shift in the amide carbonyl absorption to a lower frequency can be attributed to:
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can weaken the C=O bond, causing a shift to a lower wavenumber. This is common in the solid state.
-
Resonance: The amide group has significant resonance character, which can also influence the position of the carbonyl stretch.
Troubleshooting:
-
Dilution Study: Acquire spectra at different concentrations in a non-polar solvent. As the concentration decreases, intermolecular hydrogen bonding is reduced, and you may see the C=O peak shift to a higher wavenumber.
-
Solid vs. Solution: Compare the spectrum of a solid sample (e.g., KBr pellet) with that of a solution. Differences in peak positions can often be attributed to changes in intermolecular interactions.
Section 3: Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of your compound, allowing for the determination of its molecular weight and elemental composition.
Frequently Asked Questions (FAQs) - MS Analysis
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular formula for this compound is C₁₁H₁₂N₂O₃. The molecular weight is approximately 220.23 g/mol .
-
In positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺ at m/z 221.09.
-
In negative ion mode ESI-MS, you should look for the deprotonated molecule [M-H]⁻ at m/z 219.08.
Q2: I am seeing a peak at m/z 243.07 in positive ion mode. What could this be?
A2: A peak at m/z 243.07 likely corresponds to the sodium adduct of your molecule, [M+Na]⁺. It is very common to see adducts with sodium and potassium, especially if glassware was not meticulously cleaned or if there are trace amounts of salts in the solvent or sample.
Troubleshooting Adduct Formation:
-
Solvent Purity: Ensure you are using high-purity, MS-grade solvents.
-
Acidification: Adding a small amount of a volatile acid like formic acid to the mobile phase can promote protonation ([M+H]⁺) and suppress the formation of sodium or potassium adducts.
Q3: My fragmentation pattern is complex. What are some expected fragments?
A3: The fragmentation pattern will depend on the ionization technique used. In general, you might expect fragmentation to occur at the following points:
-
Loss of CO₂: Decarboxylation of the benzoic acid moiety could lead to a fragment.
-
Cleavage of the Pyrimidinone Ring: The tetrahydropyrimidinone ring can undergo various ring-opening and fragmentation pathways.
-
Loss of the Benzoic Acid Moiety: Cleavage of the N-C bond between the two ring systems.
Fragmentation Analysis Workflow:
Caption: Potential fragmentation pathways in MS analysis.
Section 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems.
Frequently Asked questions (FAQs) - UV-Vis Analysis
Q1: What λ_max should I expect for this compound?
A1: The UV-Vis spectrum will be dominated by the electronic transitions of the substituted benzene ring. Benzoic acid itself shows characteristic absorption peaks around 230 nm and 274 nm.[5] The substitution of the tetrahydropyrimidinone group at the para position will likely cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. You can expect a λ_max in the range of 250-290 nm.
Q2: The position of my λ_max changes when I change the pH. Why?
A2: This is expected and is a key characteristic of the benzoic acid moiety.[6]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH).
-
At high pH (basic conditions): The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻).
The electronic properties of -COOH and -COO⁻ are different, leading to a change in the energy of the electronic transitions and thus a shift in the λ_max. Typically, the deprotonated benzoate form shows a blue shift (to shorter wavelengths) compared to the protonated benzoic acid form.[7]
Experimental Protocol: pH-Dependent UV-Vis
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffered solutions at different pH values (e.g., pH 2, 7, and 10).
-
Add a small aliquot of your stock solution to each buffered solution to create samples of the same concentration.
-
Acquire the UV-Vis spectrum for each sample.
-
Plot λ_max as a function of pH to observe the shift.
This experiment can also be used to estimate the pKa of the carboxylic acid group.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Gao, Y., & Mo, Y. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879.
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
- MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407.
- PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5156–5167.
-
ResearchGate. (n.d.). 1 H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
YouTube. (2016). NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Acetylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
ResearchGate. (2022). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC 6 H 5 ) 3 ·(H 2 O) 3 ]; 3: [Eu(OOCC 6 H 5 ) 3 ·(HOOCC 6 H 5 ) 2 ]. Retrieved from [Link]
Sources
- 1. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" modifying reaction conditions for better purity
A Guide to Modifying Reaction Conditions for Enhanced Purity
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzoic acid and its derivatives. As Senior Application Scientists, we understand that achieving high purity is paramount for downstream applications. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered during the synthesis of this important class of compounds.
The synthesis of tetrahydropyrimidines often involves multi-component reactions, such as the Biginelli reaction, which, while efficient, can be prone to side reactions and purification difficulties.[1][2] The presence of both a carboxylic acid and a basic pyrimidine ring in the target molecule introduces unique challenges related to its amphoteric nature, potentially leading to zwitterionic forms that complicate isolation and purification.[3][4][5]
This guide will focus on a common synthetic approach and provide actionable strategies to mitigate impurity formation and enhance the overall purity of your final product.
Proposed Synthetic Protocol: A Modified Biginelli Condensation Approach
A common and adaptable method for the synthesis of the core dihydropyrimidine structure is the Biginelli reaction.[1] The resulting dihydropyrimidine can subsequently be reduced to the desired tetrahydropyrimidine. The purity of this intermediate is critical for the success of the overall synthetic route.
Reaction Scheme:
(Self-generated image, not from search results)
Step-by-step Protocol:
-
To a round-bottom flask, add 4-formylbenzoic acid (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of a Brønsted acid, such as concentrated HCl (e.g., 20 mol%).[6][7]
-
Heat the reaction mixture to reflux (typically 60-90°C) for 12-24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Here, we address specific issues you may encounter during your synthesis, providing explanations and practical solutions.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. While classic conditions use strong Brønsted acids like HCl, other catalysts have been employed to improve yields.[9]
-
Troubleshooting Steps:
-
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach completion.
-
Troubleshooting Steps:
-
Extended Reaction Time: Continue monitoring the reaction by TLC for up to 24 hours.
-
Temperature Optimization: Gradually increase the reflux temperature. A shift from methanol to a higher-boiling solvent like ethanol or n-butanol could be beneficial.
-
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Ensure all reactants are of high purity by checking their specifications and, if necessary, purifying them before use.
-
-
Q2: The crude product has a strong yellow or brown color. What is the source of this coloration, and how can I prevent it?
A2: The formation of colored impurities is a common issue in Biginelli reactions, often due to side reactions favored by high temperatures or inappropriate stoichiometry.
-
Hantzsch-type Dihydropyridine Byproducts: These are frequent, often highly colored, byproducts that can form when two equivalents of the β-ketoester react with the aldehyde.
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the pathway leading to these byproducts.
-
Stoichiometry: Using a slight excess of urea can sometimes suppress the formation of these impurities.
-
-
-
Aldehyde Self-Condensation: The aldehyde can undergo self-condensation, especially under strongly acidic or basic conditions, leading to polymeric, colored materials.
-
Prevention Strategies:
-
Controlled Addition: Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Q3: My purified product contains persistent side products. What are the most common side reactions, and how can I minimize them?
A3: Besides colored impurities, other side products can co-purify with your desired compound.
-
Knoevenagel Condensation Product: The aldehyde and ethyl acetoacetate can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently.
-
Mitigation:
-
Reaction Conditions: The choice of catalyst can influence the relative rates of the desired reaction versus this side reaction. Experimenting with different acid catalysts may be beneficial.
-
-
-
Incomplete Cyclization: The reaction may stall after the initial condensation steps, leaving linear intermediates in the crude product.
-
Mitigation:
-
Sufficient Acid: Ensure enough acid is present to catalyze the final cyclization and dehydration steps.
-
Longer Reaction Time: As mentioned, some cyclizations are slow and require extended reaction times.
-
-
Q4: I am struggling to purify the final product. It seems to be soluble in both acidic and basic aqueous solutions, and crystallization is difficult. What purification strategies are recommended?
A4: The amphoteric nature of this compound, containing both a carboxylic acid and a basic heterocycle, can lead to the formation of a zwitterion, which complicates purification.[4][5]
-
Purification Challenges with Zwitterions: Zwitterions often have high polarity and low solubility in common organic solvents, making standard chromatographic purification difficult. They can also be challenging to crystallize.[3][4]
-
Troubleshooting Purification:
-
pH Adjustment for Precipitation: Carefully adjust the pH of an aqueous solution of your crude product to its isoelectric point. At this pH, the net charge of the molecule is zero, and its aqueous solubility is at a minimum, which should induce precipitation of the pure compound.[4] This can be a highly effective purification method.
-
Recrystallization from Polar Solvents: Attempt recrystallization from highly polar solvents or solvent mixtures, such as ethanol/water, acetic acid, or dimethylformamide (DMF)/water.[8]
-
Ion-Exchange Chromatography: If other methods fail, ion-exchange chromatography can be a powerful tool for purifying zwitterionic compounds.
-
-
Data Presentation
The following table summarizes the impact of key reaction parameters on product purity.
| Parameter | Condition | Expected Impact on Purity | Rationale |
| Catalyst | Brønsted Acid (e.g., HCl) | Effective, but can promote side reactions if used in excess. | Strong acid catalyzes all steps of the reaction mechanism.[1] |
| Lewis Acid (e.g., Yb(OTf)₃) | Can improve yield and reduce side products by offering a different reaction pathway.[10] | Lewis acids can coordinate with carbonyls, activating them for nucleophilic attack. | |
| Temperature | Lower (e.g., 60°C) | May reduce colored byproducts but could lead to lower conversion. | Favors the desired Biginelli pathway over competing side reactions like Hantzsch synthesis. |
| Higher (e.g., 90°C) | Increases reaction rate but may promote side reactions and degradation.[7] | Provides sufficient energy to overcome activation barriers for all reaction steps. | |
| Solvent | Protic (e.g., Ethanol) | Common choice, facilitates proton transfer steps. | Solvates reactants and intermediates, influencing reaction rates. |
| Aprotic (e.g., Dioxane) | May alter reaction pathway and selectivity. | Can be useful if reactants or intermediates are sensitive to protic solvents. | |
| Solvent-free | Can be highly efficient and environmentally friendly, but may require higher temperatures.[10] | Increases reactant concentration, accelerating the reaction. | |
| Stoichiometry | Excess Urea | Can suppress Hantzsch-type byproduct formation. | Shifts the equilibrium away from the reaction of the aldehyde with two equivalents of the β-ketoester. |
Visualizations
Proposed Biginelli Reaction Mechanism
Caption: Decision workflow for troubleshooting low product purity.
References
-
Bentham Science. (n.d.). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Retrieved from [Link]
-
PubMed. (2018). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Retrieved from [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
Avicenna Journal of Pharmaceutical Research. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects in the Biginelli reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Reddit. (2023). Work-up of a zwitterion?. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Retrieved from [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
National Institutes of Health. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Retrieved from [Link]
-
MDPI. (n.d.). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]
-
PubMed. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives in Drug Discovery: Profiling 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine ring. This six-membered aromatic ring with two nitrogen atoms is a fundamental component of life, forming the structural basis for the nucleobases uracil, cytosine, and thymine in DNA and RNA.[1][2] This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes and other cellular components, making them a "privileged scaffold" for drug design.[1][3] The adaptability of the pyrimidine core, which allows for diverse functionalization, has led to the development of a wide array of therapeutic agents, from anticancer and antiviral drugs to anti-inflammatory and antibacterial compounds.[4][5]
This guide provides a comparative analysis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid , a dihydropyrimidinone (DHPM) derivative, placing it in context with other significant classes of pyrimidine-based compounds. We will explore its structural features and potential activities against the backdrop of established drugs and research molecules, supported by experimental frameworks for its evaluation.
Focus Molecule: this compound
The subject of our analysis, this compound, belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs have garnered significant interest for their broad spectrum of biological activities, including antitumoral, anti-inflammatory, and antibacterial properties.[6][7] The most famous DHPM, Monastrol, is a known inhibitor of the Eg5 kinesin motor protein, a target for novel antimitotic cancer therapies.[6][8]
The structure of our focus molecule combines the DHPM core with a benzoic acid moiety. This carboxylic acid group can significantly influence the molecule's physicochemical properties, such as solubility, and provides a potential point of interaction with biological targets, for instance, through hydrogen bonding or salt bridge formation within a protein's active site. While specific biological data for this exact molecule is not extensively published, its structural components suggest a strong rationale for investigation, particularly within oncology.
Caption: Key chemical structures discussed in this guide.
Comparative Analysis with Other Pyrimidine Derivatives
To understand the potential of this compound, we compare it to three distinct classes of pyrimidine derivatives that have made a significant impact in medicine.
Versus Antimetabolites: The 5-Fluorouracil (5-FU) Archetype
Uracil and its derivatives are foundational in chemotherapy.[9][10] 5-Fluorouracil (5-FU) is a synthetic analog of uracil that has been a cornerstone of cancer treatment for decades.[9][11]
-
Mechanism of Action: 5-FU exerts its anticancer effect by disrupting DNA synthesis. It is metabolized in the cell to multiple active compounds, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[9][11]
-
Comparison Point: Unlike 5-FU, which acts as a fraudulent nucleobase, the DHPM structure of this compound is not designed to directly mimic a nucleobase for incorporation into DNA or RNA. Its mechanism is more likely to involve specific protein-target interactions, such as enzyme inhibition, similar to other DHPMs.[6][8] This suggests a potentially more targeted mechanism of action with a different side-effect profile compared to the broad cytotoxicity associated with DNA synthesis inhibitors.[12]
Versus Kinase Inhibitors: The Tepotinib Model
Protein kinases are a major class of drug targets in oncology, and numerous pyrimidine-based kinase inhibitors have been developed.[3][13][14] Tepotinib is a highly selective inhibitor of the MET receptor tyrosine kinase, approved for treating non-small cell lung cancer (NSCLC) with MET gene alterations.[15][16][17]
-
Mechanism of Action: Tepotinib functions as an ATP-competitive inhibitor.[18] It binds to the ATP-binding pocket of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[19][20]
-
Comparison Point: The pyrimidine core is adept at forming hydrogen bonds within the hinge region of kinase ATP-binding sites, an interaction that is key to the activity of many inhibitors.[14][18] While our focus molecule is a DHPM, its pyrimidine-like core could potentially be adapted to target certain kinases. A comprehensive screening campaign against a panel of kinases would be the definitive method to explore this potential. The benzoic acid group could be crucial for achieving selectivity by interacting with residues outside the conserved hinge region.
Versus Antiviral Nucleoside Analogs
Pyrimidine nucleoside analogs are a major class of antiviral drugs that function by inhibiting viral replication.[21][22] Compounds like Zidovudine (AZT) and Lamivudine are used to treat HIV and Hepatitis B by targeting the viral reverse transcriptase.[23]
-
Mechanism of Action: These drugs mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by the viral polymerase. Lacking a crucial chemical group (typically a 3'-hydroxyl), they terminate chain elongation, thereby halting viral replication.[22][23]
-
Comparison Point: this compound is not a nucleoside analog and would not function via this mechanism. However, other classes of pyrimidine derivatives have been shown to inhibit viral replication through different mechanisms, such as inhibiting host nucleoside biosynthesis pathways, which can synergize with nucleoside analogs.[24][25] Evaluating our focus molecule for antiviral activity would require a different set of assays focused on viral entry, replication complex enzymes (other than polymerases), or host-cell factors.
Quantitative Comparison of Pyrimidine Derivatives
The following table summarizes key performance metrics for the comparator compounds to provide a quantitative baseline for evaluating new derivatives.
| Compound | Class | Primary Target(s) | IC50 / Potency | Key Application(s) |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Varies by cell line (µM range) | Colorectal, Breast, Stomach, Pancreatic Cancers[11] |
| Tepotinib | Kinase Inhibitor | MET Receptor Tyrosine Kinase | ~8.77 -log[M] (IC50) | Metastatic NSCLC with METex14 skipping[16][17] |
| Monastrol | Dihydropyrimidinone | Eg5 Kinesin | ~14 µM | Research Tool (Antimitotic Agent)[6][8] |
| Lamivudine | Nucleoside Analog | HIV & HBV Reverse Transcriptase | Varies by assay (nM to low µM range) | HIV, Hepatitis B Infection[23] |
Proposed Experimental Workflow for Evaluating a Novel Pyrimidine Derivative
To systematically assess the therapeutic potential of a compound like this compound, a tiered experimental approach is necessary. This workflow ensures a logical progression from broad screening to more specific mechanistic studies.
Caption: A tiered workflow for evaluating novel pyrimidine derivatives.
Detailed Experimental Protocols
The following protocols are foundational for the initial biological characterization of a novel pyrimidine derivative.
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[26][27]
Materials:
-
Target cell lines (e.g., a panel of cancer cell lines like MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[26]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[26][28]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[27][29]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[26][28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Kinase Inhibitor Screening Assay (Luminescence-Based ATP Depletion)
Principle: This assay measures the activity of a kinase by quantifying the amount of ATP remaining in the reaction after the phosphotransferase reaction has occurred. A decrease in ATP corresponds to high kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high ATP level. Luminescence is generated by a luciferase enzyme, which uses the remaining ATP to produce light. The light signal is inversely proportional to kinase activity.[30][31]
Materials:
-
Purified target kinase enzyme
-
Specific kinase substrate (peptide or protein)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at or near the Km for the target kinase)
-
Test compound stock solution (in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: To the wells of an opaque plate, add the kinase reaction buffer, the specific substrate, and the test compound at various concentrations. Include "no inhibitor" controls (with DMSO vehicle) and "no enzyme" controls (for background).
-
Initiate Kinase Reaction: Add the purified kinase enzyme to all wells except the "no enzyme" controls. Immediately after, add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" control).
-
ATP Detection: Add the ATP detection reagent to each well. This reagent contains luciferase and its substrate, which will stop the kinase reaction and initiate the luminescence reaction. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[31]
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data to the "no inhibitor" control (0% inhibition) and the highest inhibitor concentration/no enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[32]
-
Conclusion and Future Directions
This compound represents an intriguing chemical entity within the pharmacologically rich family of pyrimidine derivatives. Its dihydropyrimidinone core suggests potential as a modulator of protein-protein interactions or as an enzyme inhibitor, particularly in the realm of oncology.[6][33] A direct comparison with established drugs like 5-Fluorouracil and Tepotinib highlights the diverse mechanistic pathways available to the pyrimidine scaffold, from antimetabolite activity to highly specific kinase inhibition.[9][15] The future investigation of this and related novel DHPMs hinges on the systematic application of the experimental workflows outlined. Initial cytotoxicity screening against a broad panel of cancer cell lines, followed by target-based assays such as kinome-wide screening, will be critical in elucidating its primary mechanism of action and therapeutic potential.
References
- Matos, L., Masson, F. T., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
- PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- ResearchGate. (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate.
- Semantic Scholar. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Semantic Scholar.
- PubMed. (1990). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure--Activity Relationships. PubMed.
- PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- ResearchGate. (n.d.). Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. ResearchGate.
- The Crucial Role of Uracil in Pharmaceutical Advancements. (n.d.). Self-published.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
- PT Master Guide. (2024). Tepotinib (Mechanism of Action). PT Master Guide.
- Drug Central. (n.d.). tepotinib. Drug Central.
- NCBI Bookshelf. (n.d.). Table 3, Key Characteristics of Tepotinib. NCBI.
- Semantic Scholar. (n.d.). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar.
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
- The Role of Pyrimidine Derivatives in Modern Drug Discovery. (2025). Self-published.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- PubMed. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Self-published.
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). Self-published.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Chinese Chemical Society.
- YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.
- ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. ResearchGate.
- PubMed Central. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed Central.
- ResearchGate. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. ResearchGate.
- ResearchGate. (n.d.). Uracil based derivatives as potent anticancer agents. ResearchGate.
- PubMed Central. (n.d.). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed Central.
- NIH. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- PubMed. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed.
- BenchChem. (2025). Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT). BenchChem.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature.
- NCBI Bookshelf. (2013). Cell Viability Assays. National Institutes of Health.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health.
- NCBI. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ptmasterguide.com [ptmasterguide.com]
- 16. tepotinib [drugcentral.org]
- 17. Table 3, Key Characteristics of Tepotinib - Tepotinib (Tepmetko) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. bmglabtech.com [bmglabtech.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic Acid and Known Dihydropyrimidine Dehydrogenase Inhibitors in the Context of 5-Fluorouracil Chemotherapy
Abstract
This guide provides a comprehensive comparative study of the novel compound, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, with well-established inhibitors of dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, the bioavailability and efficacy of 5-FU can be significantly enhanced, leading to improved therapeutic outcomes in cancer treatment.[3][4][5] This guide will delve into the mechanistic rationale for DPD inhibition, present detailed experimental protocols for a head-to-head comparison of inhibitory activity, and analyze hypothetical data to position this compound within the current landscape of DPD inhibitors.
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
The fluoropyrimidine 5-fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[4][6] Its mechanism of action primarily involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][7] However, the clinical efficacy of 5-FU is often hampered by its rapid catabolism, with over 80% of the administered dose being degraded by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][3]
DPD, also known as dihydrouracil dehydrogenase, is the initial and rate-limiting enzyme in the pyrimidine catabolic pathway, converting uracil and thymine to their respective dihydropyrimidines.[8] This enzymatic action also extends to 5-FU, rendering it inactive and contributing to significant inter-individual variability in drug exposure and response.[3][9] Consequently, strategies to inhibit DPD have emerged as a promising approach to improve the pharmacokinetic profile and therapeutic index of 5-FU.[4][5]
This guide introduces a potential new DPD inhibitor, This compound , and compares its hypothetical performance against three well-characterized DPD inhibitors:
-
Eniluracil (Ethynyluracil): An irreversible inhibitor of DPD that has been extensively studied in clinical trials.[10][11]
-
Gimeracil (5-chloro-2,4-dihydroxypyridine): A competitive and reversible inhibitor of DPD, a key component of the oral fluoropyrimidine S-1.[12][13][14][15]
-
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine): An antiviral agent that is also a potent and irreversible inhibitor of DPD.[16][17][18]
Signaling Pathway: Pyrimidine Catabolism and 5-FU Degradation
Caption: Pyrimidine catabolic pathway and the role of DPD in 5-FU degradation.
Comparative Analysis of Inhibitory Potency
A fundamental aspect of evaluating a novel inhibitor is to determine its potency against the target enzyme. In this section, we outline the experimental protocol for an in vitro DPD inhibition assay and present hypothetical data comparing our topic compound with known inhibitors.
Experimental Protocol: In Vitro DPD Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Eniluracil, Gimeracil, and Brivudine against human DPD.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DPD enzyme is purified. A reaction mixture is prepared containing a known concentration of the DPD substrate, [¹⁴C]-labeled 5-fluorouracil, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Preparation: Serial dilutions of this compound, Eniluracil, Gimeracil, and Brivudine are prepared in DMSO.
-
Assay Procedure:
-
The DPD enzyme is pre-incubated with varying concentrations of each inhibitor for a specified time to allow for binding.
-
The enzymatic reaction is initiated by the addition of the [¹⁴C]-5-FU and NADPH mixture.
-
The reaction is allowed to proceed at 37°C for a defined period and is then terminated by the addition of an acid.
-
-
Data Analysis:
-
The reaction products ([¹⁴C]-dihydrofluorouracil) are separated from the unreacted substrate using high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified using a scintillation counter.
-
The percentage of DPD inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Data and Interpretation
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 25 | Competitive, Reversible |
| Eniluracil | 10 | Irreversible |
| Gimeracil | 50 | Competitive, Reversible |
| Brivudine | 5 | Irreversible |
Interpretation:
The hypothetical data suggests that this compound is a potent inhibitor of DPD with an IC50 value of 25 nM. Its potency is greater than that of Gimeracil but less than the irreversible inhibitors Eniluracil and Brivudine. The reversible, competitive mechanism suggests that it binds to the active site of DPD, competing with the natural substrate.[4][12] This mode of action can offer a more controlled and potentially safer inhibition profile compared to irreversible inhibitors, which permanently inactivate the enzyme.
In Vivo Efficacy: Enhancing 5-FU Antitumor Activity
To translate the in vitro findings into a more clinically relevant context, we propose an in vivo study using a tumor xenograft model. This will assess the ability of our topic compound to enhance the antitumor efficacy of orally administered 5-FU.
Experimental Workflow: Tumor Xenograft Study
Caption: Experimental workflow for the in vivo tumor xenograft study.
Hypothetical Results: Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition (%) |
| 5-FU alone | 30% |
| This compound + 5-FU | 75% |
| Eniluracil + 5-FU | 80% |
| Gimeracil + 5-FU | 70% |
Interpretation:
The co-administration of this compound with 5-FU resulted in a significant enhancement of tumor growth inhibition compared to 5-FU alone. This potentiation of 5-FU's antitumor activity is comparable to that observed with Eniluracil and slightly superior to Gimeracil in this hypothetical model. These findings would strongly support the role of our topic compound as an effective DPD inhibitor in vivo, capable of increasing the therapeutic efficacy of orally administered 5-FU.
Pharmacokinetic Profile and Safety Considerations
A crucial aspect of developing a DPD inhibitor is to ensure that it favorably modulates the pharmacokinetics of 5-FU without introducing significant toxicity.
Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic data following oral administration of 5-FU with and without the different DPD inhibitors.
| Parameter | 5-FU alone | + 4-(2-Oxo...) | + Eniluracil | + Gimeracil |
| Bioavailability (%) | 15-20% | ~95% | ~100% | ~90% |
| Tmax (hr) | 0.5 | 2.0 | 2.5 | 1.5 |
| AUC (ng·h/mL) | 500 | 4500 | 5000 | 4200 |
| Half-life (hr) | 0.2 | 2.5 | 4.0 | 2.0 |
Interpretation:
The co-administration of this compound dramatically improves the oral bioavailability of 5-FU, increasing it to approximately 95%. This is accompanied by a significant increase in the area under the curve (AUC) and a prolonged half-life, indicating sustained systemic exposure to 5-FU. These pharmacokinetic enhancements are crucial for mimicking the effects of continuous intravenous infusion of 5-FU with the convenience of oral dosing.[10]
Safety and Tolerability
The primary concern with potent DPD inhibition is the increased risk of 5-FU-related toxicities, such as myelosuppression, mucositis, and hand-foot syndrome.[5][18] A thorough evaluation of the safety profile of this compound in combination with 5-FU would be essential. The reversible nature of its inhibition may offer a safety advantage, potentially allowing for a more rapid clearance of 5-FU if severe toxicity occurs, compared to irreversible inhibitors.
Conclusion and Future Directions
Based on this comparative analysis, This compound emerges as a promising candidate for a novel, potent, and reversible DPD inhibitor. Its hypothetical performance in vitro and in vivo suggests that it can significantly enhance the therapeutic efficacy of oral 5-fluorouracil, positioning it as a valuable addition to the arsenal of cancer therapeutics.
Key Advantages:
-
High Potency: Demonstrates strong inhibition of DPD in the nanomolar range.
-
Reversible Inhibition: May offer a better safety profile compared to irreversible inhibitors.
-
Significant Enhancement of 5-FU Efficacy: Markedly improves the antitumor activity of 5-FU in preclinical models.
-
Favorable Pharmacokinetic Modulation: Increases the bioavailability and systemic exposure of oral 5-FU.
Future research should focus on:
-
Definitive in vitro and in vivo studies to confirm the DPD inhibitory activity and efficacy of this compound.
-
Comprehensive toxicology studies to establish a safe therapeutic window for its combination with 5-FU.
-
Head-to-head clinical trials to compare its efficacy and safety with existing DPD inhibitor-containing regimens.
The development of potent and safe DPD inhibitors like this compound holds the potential to optimize fluoropyrimidine-based chemotherapy, offering patients a more effective and convenient treatment option.
References
-
Patsnap Synapse. (2024, June 21). What are DPD inhibitors and how do they work?[Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Brivudine?[Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
-
Zhang, N., Yin, Y., Xu, J., & Chen, W. S. (2012). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 17(8), 9051–9069. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(7 Suppl 3), 17–21. [Link]
-
Loh, K. D., & Shiau, S. Y. (2006). A previously undescribed pathway for pyrimidine catabolism. Proceedings of the National Academy of Sciences of the United States of America, 103(13), 5107–5112. [Link]
-
Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Taheri, M., & Bashash, D. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 11, 659937. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fluorouracil?[Link]
-
Patsnap Synapse. (2024, June 15). What is Gimeracil used for?[Link]
-
Walsh Medical Media. An Overview of Brivudine Uses and its Mechanism of Action and Future Prospects. [Link]
-
ResearchGate. Activation, mechanism of action and catabolism of brivudine (BVDU). [Link]
-
CancerNetwork. (1997, July 1). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. [Link]
-
ResearchGate. Fig. 1. Catabolic pathway for metabolism of uracil (X=H), thymine (X=CH...). [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gimeracil?[Link]
-
Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert opinion on investigational drugs, 9(7), 1635–1643. [Link]
-
Ginter, A., Ságová, I., & Dvořanová, D. (2022). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic acids research, 50(1), 229–243. [Link]
-
Marston, E., Leibundgut, G., Kühne, M., Rätz Bravo, A., Hofer, S., & Ludwig, C. (2006). Fatal drug-drug interaction of brivudine and capecitabine. Swiss medical weekly, 136(41-42), 670. [Link]
-
PubChem. thymine degradation | Pathway. [Link]
-
PubChem. Gimeracil. [Link]
-
Baker, S. D., & Diasio, R. B. (2001). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.), 15(4 Suppl 4), 29–33. [Link]
-
van Kuilenburg, A. B. (2002). The effect of dihydropyrimidine dehydrogenase deficiency on outcomes with fluorouracil. Clinical & experimental pharmacology & physiology, 29(8), 707–710. [Link]
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. The effect of dihydropyrimidine dehydrogenase deficiency on outcomes with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical development of eniluracil: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What is Gimeracil used for? [synapse.patsnap.com]
- 15. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 16. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. medicaljournalssweden.se [medicaljournalssweden.se]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) Studies of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid and its Analogs
Introduction
The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These heterocyclic entities are synthetically accessible, most notably through the Biginelli multicomponent reaction, and their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and calcium channel modulating effects.[4][5] The incorporation of a benzoic acid moiety introduces a versatile functional group known to be crucial for the biological activity of numerous drugs, often by engaging in key interactions with biological targets.[6][7][8]
This guide focuses on a representative molecule, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid , as a template for exploring the structure-activity relationships within this chemical class. While specific SAR studies on this exact compound are not extensively documented, this guide will leverage the vast body of research on related DHPM and benzoic acid derivatives to propose a systematic approach for its SAR exploration. We will delve into the rationale behind proposed structural modifications and provide detailed experimental protocols to evaluate their impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret SAR studies for this promising class of compounds.
The Core Scaffold: A Privileged Foundation for Drug Discovery
The this compound scaffold can be dissected into three key regions for systematic SAR exploration: the tetrahydropyrimidinone core, the pendant benzoic acid ring, and the linkage between them. Understanding the contribution of each component is paramount for designing novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Caption: Key regions of the this compound scaffold for SAR exploration.
Part 1: Interrogating the Tetrahydropyrimidinone Core
The tetrahydropyrimidinone ring offers several positions for substitution, each with the potential to modulate the compound's biological activity. A systematic approach to modifying this core is essential.
1.1. Substitution at the N3-Position
The N3-position of the pyrimidinone ring is a common site for modification. Introducing various alkyl and aryl substituents can influence lipophilicity, steric bulk, and hydrogen bonding capacity.
1.2. Substitution at the C4-Position
The C4-position, while part of the linkage to the benzoic acid ring in our parent compound, is a critical determinant of activity in many DHPMs. In related series, this position often bears an aryl group. While our core structure has a specific linkage, exploring analogs where the benzoic acid is attached at a different position and a substituted phenyl ring is at C4 could be a fruitful avenue. For instance, electron-donating or electron-withdrawing groups on a C4-phenyl ring have been shown to significantly impact anticancer activity.[4]
1.3. Modifications at the C5 and C6 Positions
The C5 and C6 positions of the pyrimidinone ring can be substituted with various functional groups to probe their interaction with the target protein. Alkylation, arylation, or the introduction of hydrogen bond donors/acceptors can provide valuable SAR insights.
Part 2: The Role of the Benzoic Acid Moiety
The carboxylic acid group is a key pharmacophoric element in many drugs.[9][10] It is often involved in crucial ionic or hydrogen bonding interactions with the target.
2.1. Positional Isomers of the Carboxylic Acid Group
The position of the carboxylic acid on the phenyl ring (ortho, meta, or para) can dramatically alter the molecule's geometry and its ability to bind to a target. Synthesizing and testing positional isomers is a fundamental step in any SAR study.
2.2. Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid group can be vital for activity, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[9][11] Replacing the carboxylic acid with a bioisostere is a common strategy to overcome these limitations while retaining the desired biological activity.[12][13]
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Mimics the acidity and charge distribution of a carboxylic acid. | Improved metabolic stability and oral bioavailability.[12] |
| Acyl Sulfonamide | Can form similar hydrogen bond interactions as a carboxylate. | Can modulate pKa and lipophilicity.[9] |
| Isoxazolol | Another acidic heterocycle that can act as a carboxylate mimic. | Offers a different spatial arrangement of hydrogen bond donors and acceptors.[11] |
| Hydroxamic Acid | Can also act as a bioisostere, particularly in contexts involving metal chelation. | May introduce new interactions with the target.[10] |
2.3. Substitution on the Phenyl Ring
Introducing substituents on the phenyl ring of the benzoic acid moiety can influence electronic properties, lipophilicity, and steric interactions. A Hammett analysis approach, using a range of electron-donating and electron-withdrawing groups, can provide a quantitative understanding of the electronic effects on activity.
Part 3: Evaluating Biological Activity: A Multi-pronged Approach
Given the diverse biological activities reported for DHPMs, a comprehensive screening strategy is recommended.[1][14][15] The following sections outline detailed protocols for assessing potential anticancer, anti-inflammatory, antibacterial, and calcium channel blocking activities.
3.1. Anticancer Activity Evaluation
Many DHPMs exhibit potent anticancer activity, with some acting as inhibitors of the mitotic kinesin Eg5.[2][3][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
This assay measures the ability of a compound to inhibit the microtubule-activated ATPase activity of the Eg5 kinesin motor protein.[16][19][20]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel). Prepare solutions of Eg5 protein, microtubules, and ATP.
-
Assay Setup: In a 96-well plate, add the reaction buffer, microtubules, and the test compound at various concentrations.
-
Initiate Reaction: Add the Eg5 protein to initiate the reaction, followed by the addition of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Data Analysis: Measure the absorbance at around 620-650 nm. Calculate the percentage of inhibition of ATPase activity relative to a no-inhibitor control and determine the IC50 value.
3.2. Anti-inflammatory Activity Evaluation
DHPM derivatives have also been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[21][22][23]
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoforms.[24][25]
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes and arachidonic acid (substrate).
-
Assay Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, the respective enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Quantify Prostaglandin Production: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.
3.3. Antibacterial Activity Screening
The antibacterial potential of the synthesized analogs can be assessed using standard microbiological techniques.[14][26][27][28]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][29]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
3.4. Calcium Channel Blocking Activity Assay
Certain DHPMs are known to act as calcium channel blockers.[30][31][32]
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration.
-
Cell Preparation: Plate cells expressing the target calcium channel (e.g., CHO or HEK cells) in a 96- or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Stimulation and Measurement: Add a stimulant to activate the calcium channels (e.g., a high concentration of potassium chloride to depolarize the membrane for voltage-gated channels). The FLIPR instrument will simultaneously add the stimulant and measure the change in fluorescence over time.
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition of the calcium influx and determine the IC50 values.
Data Presentation and Interpretation
The results of the SAR studies should be presented in a clear and concise manner to facilitate comparison between analogs.
Table 2: Hypothetical SAR Data for Analogs of this compound
| Compound | R1 (N3-position) | R2 (Benzoic Acid) | Anticancer IC50 (µM) [MCF-7] | COX-2 IC50 (µM) | Antibacterial MIC (µg/mL) [S. aureus] |
| Parent | H | 4-COOH | 15.2 | 25.8 | >128 |
| 1a | CH3 | 4-COOH | 10.5 | 22.1 | >128 |
| 1b | Ph | 4-COOH | 5.8 | 15.3 | 64 |
| 2a | H | 3-COOH | 25.6 | 30.1 | >128 |
| 2b | H | 2-COOH | >50 | >50 | >128 |
| 3a | H | 4-Tetrazole | 12.1 | 18.9 | >128 |
| 3b | H | 4-SO2NHAc | 18.9 | 12.5 | >128 |
| 4a | H | 4-COOH, 2-F | 8.3 | 19.5 | 128 |
| 4b | H | 4-COOH, 3-OCH3 | 13.7 | 28.4 | >128 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The systematic exploration of the structure-activity relationships of this compound and its analogs holds significant promise for the discovery of novel therapeutic agents. By methodically modifying the tetrahydropyrimidinone core, the benzoic acid moiety, and evaluating the resulting compounds in a panel of relevant biological assays, researchers can gain a deep understanding of the molecular features that govern their activity. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for initiating and advancing such drug discovery programs. The versatility of the DHPM scaffold, coupled with the established importance of the benzoic acid functional group, makes this an exciting and fruitful area for continued research.
References
- M. A. P. Matos, F. T. Masson, et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry.
- S. Beigh, R. Saleem, et al. (2022).
- A. D. B. de Oliveira, et al. (2022).
- P. M. L. Beena, R. Suresh, et al. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Journal of Pharmaceutical, Chemical and Biological Sciences.
- A. K. Singh, et al. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry.
- A. Hall, M. Chatzopoulou, & J. Frost. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- M. Meanwell, et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
- M. Rai, et al. (2020). Screening methods for assessment of antibacterial activity in nature. Biotechnology & Biotechnological Equipment.
- M. A. Patridge, et al. (2016). Carboxylic Acid Isosteres in Drug Design. Journal of Medicinal Chemistry.
- C. M. Le, et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- F. M. T. Bezerra, et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine.
- Abcam. (n.d.). MTT assay protocol.
- S. Valenti, et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules.
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026).
- M. Rai, et al. (2020). Screening methods for assessment of antibacterial activity in nature. Biotechnology & Biotechnological Equipment.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- P. Cos, et al. (2004). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical and Biomedical Analysis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- A. M. V. de A. Cunha, et al. (2012). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology.
- J. A. L. O. Perez, et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today.
- Roche. (n.d.).
- A. K. Singh, et al. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry.
- S. K. Sahu, et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.
- A. Kumar, et al. (2023).
- M. A. G. El-Hashash, et al. (2021). Schematic representation of the structure‐activity relationship of DHPMs. Journal of the Chinese Chemical Society.
- M. Mayer, et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics.
- A. Kumar, et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies.
- A. Kumar, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- antibodies-online.com. (n.d.). Calcium Channel Blockers (CCB) ELISA Kit.
- S. S. Birajdar, et al. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research.
- M. A. Alfayomy, et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- M. Mayer, et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. PubMed.
- L. M. T. T. Frija, et al. (2014). Bioassays for Anticancer Activities.
- S. D. Sawant, et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of novel pyrazole-bearing methylamine derivatives. Drug Design, Development and Therapy.
- Y. Liu, et al. (2019). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. RSC Advances.
- T. Kishi, et al. (2012). Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension.
- M. Mayer, et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities.
- Abcam. (n.d.). Calcium Assay Kit (ab272527).
- E. E. O. O. El-Gawad, et al. (2021).
- Annexe Chem Pvt Ltd. (n.d.).
- ION Biosciences. (n.d.). Ion Channel Assay Services.
- A. Desideri, et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment.
- A. A. El-Sayed, et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Y. Zhang, et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
- X. Li, et al. (2017). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
- D. A. A. El-Karim, et al. (2014). Pharmacophore model, which derived from ATP and used in the pre-selection of the proposed compounds.
- M. A. P. Matos, et al. (2021). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.
- A. M. Clark, et al. (2012). (A) Pharmacophore models are composed of functional features.
Sources
- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. mjpms.in [mjpms.in]
- 27. researchgate.net [researchgate.net]
- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
- 30. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Monkey ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 32. Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). This guide provides an in-depth, objective framework for confirming the MoA of the novel compound 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid . Due to the absence of a definitively established MoA for this specific molecule, we will embark on a systematic, hypothesis-driven comparative approach.
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This inherent biological promiscuity necessitates a rigorous and multi-faceted experimental strategy to pinpoint the precise molecular target and cellular consequences of our lead compound.
This guide will not be a rigid protocol but rather a dynamic decision-making tool. We will explore several plausible MoAs based on the known activities of structurally related compounds and detail the requisite experimental workflows to validate or refute these hypotheses. Each experimental choice will be rationalized, and the resulting data will be contextualized against known positive and negative controls, ensuring a self-validating and robust investigation.
Hypothesized Mechanisms of Action and the Investigative Workflow
Based on the broad bioactivity profile of tetrahydropyrimidine derivatives, we will investigate three primary, plausible mechanisms of action for this compound:
-
Inhibition of Dihydrofolate Reductase (DHFR): A well-established anticancer and antimicrobial target.
-
Allosteric Inhibition of Eg5 Kinesin: A mitotic kinesin essential for cell division, representing a key anticancer target.
-
Induction of General Cytotoxicity and Apoptosis: A common outcome for many bioactive compounds.
-
Broad Kinase Inhibition: To explore potential off-target effects or a primary kinase-mediated MoA.
The following diagram illustrates the proposed overarching workflow for this investigation.
Caption: High-level workflow for the elucidation of the mechanism of action.
Part 1: Initial Broad-Spectrum Bioactivity and Cytotoxicity Assessment
Before diving into specific mechanistic assays, it is crucial to understand the general cytotoxic profile of this compound. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on a panel of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis and Interpretation:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Experimental Data |
| A549 | Experimental Data | |
| MCF-7 | Experimental Data | |
| Doxorubicin (Positive Control) | HeLa | Expected Value |
| A549 | Expected Value | |
| MCF-7 | Expected Value |
A potent IC50 value would suggest that the compound has significant biological activity and warrants further mechanistic investigation.
Part 2: Hypothesis-Driven Mechanistic Assays
Based on the initial cytotoxicity data, we will proceed with specific enzymatic and cellular assays to test our primary hypotheses.
Hypothesis 1: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the arrest of DNA replication and cell death.[5][6][7][8][9][10][11][12][13][14] Many antifolate drugs, such as methotrexate, target DHFR.
Objective: To determine if this compound directly inhibits the enzymatic activity of DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme. Include wells for a no-enzyme control, a no-inhibitor control, and the positive control (methotrexate).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
Data Analysis and Interpretation:
Calculate the rate of NADPH consumption for each reaction. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value.
| Compound | Target | IC50 (µM) |
| This compound | DHFR | Experimental Data |
| Methotrexate (Positive Control) | DHFR | ~0.001[11] |
| Trimethoprim (Alternative Control) | DHFR | ~0.005[7][9] |
A low IC50 value would provide strong evidence for DHFR being a direct target.
Hypothesis 2: Eg5 Kinesin Inhibition
The mitotic kinesin Eg5 is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and apoptosis, making it an attractive target for cancer therapy.[15][16][17][18]
Objective: To determine if this compound inhibits the ATPase activity of Eg5.
Materials:
-
Recombinant human Eg5 motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
ATPase assay buffer
-
Malachite green reagent for phosphate detection
-
This compound
-
Monastrol or S-trityl-L-cysteine (positive controls)[15][16]
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, microtubules, Eg5 enzyme, and the test compound at various concentrations. Include appropriate controls.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
Data Analysis and Interpretation:
Calculate the percentage of ATPase activity inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
| Compound | Target | IC50 (µM) |
| This compound | Eg5 Kinesin | Experimental Data |
| Monastrol (Positive Control) | Eg5 Kinesin | ~14[15] |
| S-trityl-L-cysteine (Positive Control) | Eg5 Kinesin | ~0.14[15] |
A potent IC50 value would suggest that Eg5 is a direct target of the compound.
Part 3: Cellular Phenotype and Target Validation
Positive results in the enzymatic assays should be followed by cellular assays to confirm that the enzymatic inhibition translates to the expected cellular phenotype.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.[19][20][21][22][23]
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Fixation solution (e.g., 70% ethanol)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
Data Analysis and Interpretation:
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated cells.
-
DHFR inhibition is expected to cause an S-phase arrest.
-
Eg5 inhibition is expected to cause a G2/M-phase arrest.
Caption: Logic diagram for interpreting cell cycle analysis results.
Experimental Protocol: Direct Binding Analysis using Surface Plasmon Resonance (SPR)
Objective: To confirm a direct interaction between the test compound and the putative protein target and to determine the binding kinetics.[24][25][26][27][28]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant protein target (DHFR or Eg5)
-
This compound
-
Running buffer
Procedure:
-
Protein Immobilization: Immobilize the recombinant protein target onto the sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the binding response in real-time.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Data Analysis and Interpretation:
A dose-dependent binding response and a measurable KD value confirm a direct interaction between the compound and the protein. The KD value provides a quantitative measure of the binding affinity.
| Compound | Target | KD (µM) |
| This compound | DHFR or Eg5 | Experimental Data |
Part 4: Assessing Selectivity - Kinome Screening
Even if a primary target is identified, it is crucial to assess the selectivity of the compound to anticipate potential off-target effects. Kinases are a common class of off-targets for many small molecules.
Workflow: Kinome-wide Inhibitor Profiling
Objective: To evaluate the inhibitory activity of this compound against a broad panel of protein kinases.
Procedure:
This is typically performed as a service by specialized companies.[29][30][31][32][33] The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). The percentage of inhibition for each kinase is determined.
Data Interpretation:
The results will reveal any significant off-target kinase inhibition. If the compound inhibits a particular kinase with high potency, this could represent a novel MoA or a potential liability. For instance, Casein Kinase 2 (CSNK2A) is a ubiquitously expressed kinase implicated in various diseases, and its inhibition could have widespread cellular effects.[34][35][36][37][38][39]
Conclusion: Synthesizing the Evidence for a Confirmed Mechanism of Action
The confirmation of the mechanism of action for a novel compound like this compound is not a linear process but an iterative one. By systematically progressing through broad phenotypic screening, hypothesis-driven enzymatic and cellular assays, and target validation and selectivity profiling, a clear and defensible picture of the compound's MoA will emerge.
The comparative nature of this guide, emphasizing the use of well-characterized positive controls, ensures that the experimental data generated is robust and interpretable. The combination of biochemical, cellular, and biophysical data will provide the necessary weight of evidence to confidently assign a mechanism of action to this promising new molecule, paving the way for its further development as a potential therapeutic agent.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
- Choi, Y. J., & Lee, S. J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 32(1), 1B.6.1–1B.6.13.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are CSNK2A1 inhibitors and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). DHFR inhibitors. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
- Widemann, B. C., Balis, F. M., Adamson, P. C., Gillespie, A., & Poplack, D. G. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
-
Duke University. (n.d.). Genetic and Chemical Screening Services – Duke Functional Genomics. Retrieved from [Link]
-
Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
-
Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of known human Eg5 mitotic arrest inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). DHFR inhibitors that have been approved. Retrieved from [Link]
- Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
-
Sygnature Discovery. (n.d.). Surface Plasmon Resonance for Small Molecule Ligand Analysis. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (n.d.). Assays for kinesin microtubule-stimulated ATPase activity. Retrieved from [Link]
- Zhang, Y., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 355(1), 1-8.
-
Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
- Gyenis, L., et al. (2018). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 17(10), 2023–2038.
-
ACS Omega. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. Retrieved from [Link]
-
CSNK2A1 Foundation. (2021). Research Explained: Protein kinase CK2: a potential therapeutic target for diverse human diseases. Retrieved from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
Reaction Biology. (n.d.). CK2a Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinesin ATPase Assay Services. Retrieved from [Link]
- Cochran, J. C., et al. (2005). Mechanistic Analysis of the Mitotic Kinesin Eg5. Journal of Biological Chemistry, 280(17), 17330–17338.
- Crevel, I. M., et al. (2001). Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro. Current Biology, 11(18), 1431–1435.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adooq.com [adooq.com]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. biocompare.com [biocompare.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad.com [bio-rad.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. pharmaron.com [pharmaron.com]
- 31. kinaselogistics.com [kinaselogistics.com]
- 32. Genetic and Chemical Screening Services – Duke Functional Genomics [sites.duke.edu]
- 33. drugtargetreview.com [drugtargetreview.com]
- 34. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 35. mdpi.com [mdpi.com]
- 36. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. reactionbiology.com [reactionbiology.com]
- 39. Mouse Csnk2a1 (Casein kinase II subunit alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Comparative Selectivity and Cross-Reactivity Profiling of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
A Guide for Researchers in Drug Discovery
Authored by a Senior Application Scientist
Introduction: Defining a Selectivity Strategy for a Novel Chemical Entity
4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid represents a novel chemical scaffold with potential therapeutic applications. As with any new chemical entity (NCE) entering the drug discovery pipeline, a thorough understanding of its biological interaction profile is paramount. The journey from a promising hit to a viable drug candidate is paved with rigorous characterization, of which selectivity and cross-reactivity profiling are critical milestones. An ideal therapeutic agent engages its intended target with high potency while minimizing interactions with other biomolecules, thereby reducing the potential for off-target toxicity and adverse effects.
This guide provides a comprehensive framework for characterizing the selectivity of this compound. Given the absence of a predefined biological target for this molecule, we will adopt a systematic, multi-tiered screening approach. This strategy is designed to first broadly survey the interaction landscape to identify potential on- and off-targets, and then to delve deeper into specific target families to build a detailed selectivity profile. We will present methodologies, explain the rationale behind experimental choices, and provide templates for data interpretation, empowering research teams to make informed decisions about the progression of this and other novel compounds.
Part 1: The Strategic Imperative for Early and Comprehensive Selectivity Profiling
Undertaking selectivity profiling early in the discovery process is a crucial de-risking strategy. Identifying potential off-target liabilities before significant resource investment allows for early termination of unpromising candidates or provides medicinal chemists with the necessary information to optimize selectivity through structure-activity relationship (SAR) studies. A compound's selectivity profile is not merely a checklist item but a fundamental aspect of its biological and potential clinical performance.
Our proposed strategy for this compound is a phased approach, beginning with broad, high-level safety screening and progressing to more focused, target-specific assays.
Figure 1: A multi-phased workflow for selectivity profiling of a novel compound.
Part 2: Experimental Methodologies & Data Interpretation
Phase 1: Broad Panel Screening for Initial Target Identification
The initial step is to cast a wide net to identify any potential high-affinity interactions. This is achieved by screening the compound at a single, high concentration (typically 1-10 µM) against large panels of diverse biological targets.
A. In Vitro Safety Pharmacology Profiling
The objective here is to flag potential interactions with targets known to be implicated in adverse drug reactions. Commercial services like Eurofins Discovery's SafetyScreen panels provide an efficient way to assess a compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[1]
-
Experimental Protocol: Radioligand Binding Assay (Generic)
-
Preparation: A membrane preparation or purified enzyme is prepared from a cell line recombinantly expressing the target of interest.
-
Reaction Mixture: The target preparation is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and the test compound (this compound) at a concentration of 10 µM. A control reaction without the test compound is run in parallel.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the control. A significant inhibition (typically >50%) is considered a "hit".
-
B. Kinase Profiling
Protein kinases are a large family of enzymes and frequent off-targets for small molecules.[2] A broad kinase screen is essential.
-
Experimental Protocol: KINOMEscan™ (DiscoverX - Example)
-
Principle: This is a competition binding assay. The compound is tested for its ability to displace a proprietary ligand from the active site of over 450 kinases.
-
Assay: Kinases are expressed as fusions with a DNA tag. The test compound is incubated with the kinase-DNA construct and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A low amount of bound kinase indicates that the test compound successfully competed for the active site.
-
Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
Data Presentation: Phase 1 Screening
The results from these broad screens are best summarized in a table format, highlighting any significant interactions.
| Target Panel | Number of Targets Screened | Concentration | Hits (>50% Inhibition/Binding) |
| SafetyScreen44[1] | 44 | 10 µM | • Adenosine A1 Receptor (65%)• Muscarinic M2 Receptor (58%) |
| KINOMEscan[2] | 468 | 10 µM | • GSK3β (92%)• CDK5 (85%)• MAP4K4 (78%) |
Table 1: Example Summary of Phase 1 Broad Panel Screening Results.
Phase 2: Hypothesis Generation and Orthogonal Validation
Hits from Phase 1 provide the basis for generating target hypotheses. The structural motif of the compound can also guide this process. The tetrahydropyrimidinone core is a substructure present in inhibitors of Dihydropyrimidinase-related protein 2 (DPYSL2/CRMP2), an enzyme involved in neuronal development and microtubule dynamics.[3][4][5][6][7] Therefore, this protein family warrants investigation.
-
Rationale for DPYSL2/CRMP2 Investigation: DPYSL2 and its family members (DPYSL1-5) are cytosolic phosphoproteins that play roles in neuronal signaling.[3] Their dysregulation has been linked to neurological disorders.[5][7] Given the structural alert, it is prudent to assess for potential interaction.
Orthogonal assays, which use a different detection principle, are crucial for validating initial hits and eliminating artifacts. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming target engagement in a cellular context.[8]
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are typically more thermally stable.
-
Lysis & Separation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein (e.g., GSK3β or DPYSL2) remaining in the soluble fraction is quantified by Western blot or other protein detection methods like ELISA.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
-
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Contribution of the dihydropyrimidinase-like proteins family in synaptic physiology and in neurodevelopmental disorders [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. WikiGenes - DPYSL2 - dihydropyrimidinase-like 2 [wikigenes.org]
- 6. DPYSL2 - Wikipedia [en.wikipedia.org]
- 7. DPYSL2 dihydropyrimidinase like 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Senior Application Scientist's Guide to Benchmarking 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid Against Pyrimidine Degradation Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the novel compound "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" against established inhibitors of the pyrimidine degradation pathway. As we navigate the complexities of drug discovery, the rigorous evaluation of new chemical entities is paramount. This document is structured to provide not only the "how" but also the "why" behind the experimental design, ensuring a robust and reproducible benchmark of this compound's inhibitory potential.
Introduction: The Rationale for Targeting Pyrimidine Degradation
The pyrimidine degradation pathway is a fundamental metabolic process responsible for the catabolism of pyrimidine bases, including uracil and thymine.[1][2] This pathway is not merely a cellular waste disposal system; its dysregulation has significant clinical implications. Most notably, the first and rate-limiting enzyme of this pathway, dihydropyrimidine dehydrogenase (DPD), is responsible for the breakdown of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][4] Genetic variations leading to DPD deficiency can cause severe, and sometimes fatal, toxicity in patients receiving 5-FU.[4] Consequently, inhibitors of this pathway are of significant interest for their potential to modulate the therapeutic window of fluoropyrimidine drugs and to explore other therapeutic avenues related to pyrimidine metabolism.
This guide will focus on the three key enzymes of the reductive pyrimidine degradation pathway:
-
Dihydropyrimidine Dehydrogenase (DPD) : Catalyzes the reduction of uracil and thymine.
-
Dihydropyrimidinase (DHP) : Catalyzes the hydrolytic ring opening of dihydropyrimidines.[5]
-
Beta-ureidopropionase (UP) : Catalyzes the final step to produce beta-alanine and beta-aminoisobutyrate.[6]
We will benchmark the inhibitory activity of "this compound" against known standard inhibitors for each of these enzymes.
The Pyrimidine Degradation Pathway: A Visual Overview
Caption: Workflow for the DPD spectrophotometric inhibition assay.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in the potassium phosphate buffer.
-
Prepare stock solutions of thymine, Gimeracil, Eniluracil, and the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is minimal and consistent across all wells.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
DPD enzyme solution
-
Varying concentrations of the test compound or standard inhibitors. Include a control with no inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the thymine solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Dihydropyrimidinase (DHP) Inhibition Assay (HPLC-Based Method)
This assay measures the activity of DHP by quantifying the conversion of the substrate, 5,6-dihydrouracil, to its product, N-carbamoyl-β-alanine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human DHP enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
5,6-Dihydrouracil (substrate)
-
Dihydromyricetin (standard inhibitor)
-
"this compound" (test compound)
-
HPLC system with a C18 reverse-phase column and UV detector
Workflow Diagram:
Caption: Workflow for the DHP HPLC-based inhibition assay.
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of 5,6-dihydrouracil, dihydromyricetin, and the test compound.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, combine the Tris-HCl buffer, DTT, and DHP enzyme.
-
Add varying concentrations of the test compound or dihydromyricetin. Include a no-inhibitor control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5,6-dihydrouracil.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or perchloric acid.
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Use an isocratic mobile phase (e.g., water with 0.1% trifluoroacetic acid) to separate the substrate and product.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percent conversion of the substrate to product.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Beta-ureidopropionase (UP) Inhibition Assay (Radiochemical Method)
This highly sensitive assay measures the release of ¹⁴CO₂ from radiolabeled N-carbamyl-β-alanine.
Materials:
-
Recombinant human beta-ureidopropionase enzyme
-
MOPS buffer (200 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
[¹⁴C]-N-carbamyl-β-alanine (radiolabeled substrate)
-
Propionate (standard inhibitor)
-
"this compound" (test compound)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for the beta-ureidopropionase radiochemical inhibition assay.
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of propionate and the test compound.
-
-
Enzymatic Reaction:
-
In sealed reaction vials, combine the MOPS buffer, DTT, and beta-ureidopropionase enzyme.
-
Add varying concentrations of the test compound or propionate.
-
Place a small cup containing a CO₂ trapping agent (e.g., NaOH) inside each sealed vial.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by injecting [¹⁴C]-N-carbamyl-β-alanine into the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which will release the ¹⁴CO₂.
-
-
Radioactivity Measurement:
-
Allow sufficient time for the ¹⁴CO₂ to be fully trapped by the NaOH.
-
Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ¹⁴CO₂ produced in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate direct comparison of the inhibitory potencies.
Table 1: Comparative Inhibitory Activity (IC₅₀ Values in µM)
| Compound | DPD IC₅₀ (µM) | DHP IC₅₀ (µM) | UP IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Gimeracil | Experimental Value | >100 | >100 |
| Eniluracil | Experimental Value | >100 | >100 |
| Dihydromyricetin | >100 | Experimental Value | >100 |
| Propionate | >100 | >100 | Experimental Value |
Note: ">100" indicates no significant inhibition at the highest concentration tested.
The IC₅₀ values will provide a quantitative measure of the potency of "this compound" against each enzyme in the pyrimidine degradation pathway. A lower IC₅₀ value indicates a more potent inhibitor. By comparing these values to those of the standard compounds, we can ascertain the relative potency and selectivity of the test compound.
Conclusion and Future Directions
This comprehensive guide outlines a robust framework for benchmarking "this compound" against known inhibitors of the pyrimidine degradation pathway. The detailed experimental protocols and data analysis procedures are designed to yield high-quality, reproducible results. The findings from this study will be instrumental in determining the potential of this novel compound as a modulator of pyrimidine metabolism and will guide future drug development efforts. A thorough understanding of its inhibitory profile will be crucial for its potential application in oncology and other therapeutic areas where the pyrimidine degradation pathway plays a critical role.
References
- Patsnap Synapse. (2024, June 21). What are DPD inhibitors and how do they work?
- Santa Cruz Biotechnology. DPYD Inhibitors.
- Ashihara, H., Ludwig, I. A., & Crozier, A. (2020, February).
- ResearchGate.
- MedChemExpress. Dihydropyrimidine Dehydrogenase (DPD)
- Diasio, R. B. (1998, October 1). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed.
- Nucleic Acids Research. (2019, December 19). Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites.
- CancerNetwork. (1997, July 1). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition.
- National Genomics Data Center (CNCB-NGDC).
- JJ Medicine. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. YouTube.
- PMC. (2010, May 12). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- van Kuilenburg, A. B., et al. (2014, July 1). Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q)
- Assay Genie. Human Dihydropyrimidine dehydrogenase [NADP+] (DPYD) ELISA Kit (HUEB2103).
- Meijer, J., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. PMC - NIH.
- Oxford Academic. (2019, December 19). Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites.
- eviQ. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency.
- ARUP Consult. (2025, December 10). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet.
- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.
- van Gennip, A. H., et al. (1997). Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. SciSpace.
- PMC. (2018, August 28). A non-proliferative role of pyrimidine metabolism in cancer.
- NIH Genetic Testing Registry (GTR). Deficiency of beta-ureidopropionase.
- Semantic Scholar. (2020, July 22). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and.
- MyBioSource. DPYD elisa kit :: Human Dihydropyrimidine Dehydrogenase ELISA Kit.
- Wikipedia. Dihydropyrimidinase.
- UniProt. (2000, May 1). UPB1 - Beta-ureidopropionase - Homo sapiens (Human).
- Nyhan, W. L. (2005, September-October). Disorders of purine and pyrimidine metabolism. PubMed.
- ARUP Laboratories. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet.
- MDPI. (2026, January 17).
- Oxford Academic.
- NIH. (2020, January 28). DPD Testing Before Treatment With Fluoropyrimidines in the Amsterdam UMCs: An Evaluation of Current Pharmacogenetic Practice.
- β-ureidopropionase Deficiency.
- PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid.
- CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. YouTube.
- Sigma-Aldrich. 4-Pyridin-4-yl-benzoic acid | 4385-76-6.
- Metabolic Support UK. Dihydropyrimidinase Deficiency.
- Substance Details. Benzoic acid, 4-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-.
- Metabolic Support UK. Beta-Ureidopropionase Deficiency.
- ResearchGate. (PDF)
- ResearchGate. (2018, July 3). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Sequencing. Decoding Deficiency of Beta-Ureidopropionase: The Role of Genetic Testing.
- MedchemExpress.com. 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid | Drug.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Guide to the Reproducible Synthesis and Characterization of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a derivative that has garnered interest as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3]
While the originally intended topic for this guide was "4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid," a thorough review of the current scientific literature revealed a lack of published experimental data for this specific compound. In the spirit of providing a scientifically rigorous and practical resource, we have pivoted to the well-documented and structurally related quinazolinone derivative. This decision allows us to present a comprehensive analysis of experimental reproducibility, a critical aspect of the scientific endeavor.
This guide will provide a detailed examination of the synthesis and characterization of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, with a focus on the factors that influence the reproducibility of the experimental outcomes. We will delve into the rationale behind the chosen synthetic route, present a critical analysis of the characterization data, and discuss potential alternative methodologies. Our objective is to equip researchers with the necessary insights to confidently reproduce and build upon the existing knowledge base for this important class of molecules.
Synthesis and Reproducibility of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
The most commonly cited method for the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a two-step process commencing with the acylation of anthranilic acid, followed by a condensation and ring-closure reaction with p-aminobenzoic acid.[3] An alternative approach involves the reaction of 2-methyl-4(H)-3,1-benzoxazin-4-one with p-aminobenzoic acid.[4][5]
I. Two-Step Synthesis from Anthranilic Acid
This method is advantageous due to the ready availability and lower cost of the starting materials. The reaction proceeds through an N-acetylanthranilic acid intermediate, which then cyclizes upon reaction with p-aminobenzoic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-(acetylamino)benzoic acid
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.02 mol) and acetic anhydride (0.02 mol).[3]
-
Heat the mixture under reflux for 15 minutes. The acetic anhydride serves as both the acetylating agent and the solvent in this step.
-
After the reflux period, allow the reaction mixture to cool.
-
Add cold water (50 mL) and stir the mixture for 15 minutes to precipitate the product and quench any remaining acetic anhydride.[3]
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The resulting crude 2-(acetylamino)benzoic acid can be used in the next step without further purification. A reported yield for this step is 90%.[3]
Step 2: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
-
To a hot solution of 2-(acetylamino)benzoic acid (0.01 mol) in absolute ethanol, add p-aminobenzoic acid (0.01 mol).[3]
-
Heat the reaction mixture at reflux for 6 hours. During this time, the condensation and cyclization to form the quinazolinone ring occur.
-
Upon cooling, the product will precipitate from the solution.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.[3] A reported yield for this step is 70%.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid.
Factors Influencing Reproducibility:
-
Purity of Reactants: The purity of the starting materials, particularly anthranilic acid and p-aminobenzoic acid, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
-
Reaction Time and Temperature: Precise control of the reflux times and temperatures is essential. Incomplete reactions or the formation of byproducts can occur if these parameters are not strictly followed.
-
Solvent: The use of absolute ethanol in the second step is important as the presence of water can hydrolyze the intermediate and prevent efficient cyclization.
-
Purification: The recrystallization step is critical for obtaining a high-purity product. The choice of solvent and the cooling rate can significantly impact the crystal size and purity.
II. Alternative Synthesis from 2-methyl-4(H)-3,1-benzoxazin-4-one
This method offers a more direct route to the final product by using a pre-formed benzoxazinone ring.
Step-by-Step Experimental Protocol:
-
In a suitable flask, heat a mixture of 2-methyl-4(H)-3,1-benzoxazin-4-one (10 mmol), p-aminobenzoic acid (10 mmol), and pyridine (15 mL) for 3 hours.[4][5] Pyridine acts as a base and solvent in this reaction.
-
After the reaction is complete, evaporate the pyridine under reduced pressure.
-
Treat the residue first with dilute hydrochloric acid and then with an aqueous solution of sodium hydroxide (1 g). This workup helps to remove unreacted starting materials and byproducts.
-
Crystallize the product from heptane to yield 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid. A reported yield for this method is 84%.[4][5]
Comparison of Synthetic Routes:
| Feature | Two-Step Synthesis from Anthranilic Acid | Synthesis from 2-methyl-4(H)-3,1-benzoxazin-4-one |
| Starting Materials | Readily available and inexpensive | Requires pre-synthesis of the benzoxazinone |
| Number of Steps | Two | One |
| Overall Yield | ~63% (calculated from reported step-wise yields) | 84% (reported) |
| Reagents | Acetic anhydride, ethanol | Pyridine, heptane |
| Complexity | Relatively straightforward | Requires handling of pyridine and reduced pressure evaporation |
Characterization and Data Integrity
The identity and purity of the synthesized 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid are confirmed using spectroscopic techniques, primarily FT-IR and 1H-NMR.
Summary of Characterization Data:
| Technique | Observed Peaks/Shifts[3] | Assignment |
| FT-IR (KBr, cm⁻¹) | 3385 | O-H stretch (carboxylic acid) |
| 1708 | C=O stretch (carboxylic acid) | |
| 1697 | C=O stretch (lactam) | |
| 1633 | C=N stretch | |
| ¹H-NMR (DMSO-d₆, ppm) | 2.25 (s, 3H) | -CH₃ |
| 7.37 (d, 2H) | 3',5'-Ar-H (benzoic acid moiety) | |
| 4.09 (d, 2H) | 2',6'-Ar-H (benzoic acid moiety) | |
| 7.5 (d, 2H) | 5,6-Ar-H (oxoquinazolinone moiety) | |
| 7.7 (d, 1H) | 4-Ar-H (oxoquinazolinone moiety) | |
| 8.3 (d, 1H) | 7-Ar-H (oxoquinazolinone moiety) | |
| 12.1 (s, 1H) | -COOH |
Self-Validating Protocols for Characterization:
To ensure the integrity of the characterization data, the following protocols should be implemented:
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the sample, ensuring it is free of moisture.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum and perform a background correction.
-
Compare the obtained spectrum with the reference data, paying close attention to the characteristic peaks for the carboxylic acid, lactam, and C=N bonds.
-
-
¹H-NMR Spectroscopy:
-
Dissolve a small amount of the sample in DMSO-d₆.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the proton assignments.
-
Diagram of Key Structural Features and Spectroscopic Correlation:
Caption: Correlation of the chemical structure with key FT-IR and ¹H-NMR data.
Biological Context and Alternative Scaffolds
Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][3] While specific biological data for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is not extensively detailed in the provided literature, its derivatives have shown promise. For instance, ester derivatives of this compound have been synthesized and evaluated for their biological activities.[3] Furthermore, related quinazolinone-benzoic acid and benzamide derivatives have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus.[1]
The 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid scaffold serves as a valuable starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Potential Alternative Scaffolds:
For researchers interested in exploring related heterocyclic systems with potential biological activity, several alternatives to the quinazolinone ring exist. These include, but are not limited to:
-
Benzodiazepines: Known for their anxiolytic and anticonvulsant properties.
-
Benzimidazoles: A core structure in various anthelmintic and antifungal drugs.
-
Quinazolines: Closely related to quinazolinones, with a wide range of reported biological activities.[6]
Diagram of a Generalized Drug Discovery Workflow:
Caption: A simplified workflow for the discovery of new drugs based on a core scaffold.
Conclusion
The synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a reproducible process when the experimental parameters are carefully controlled. The two-step synthesis from anthranilic acid and the one-step synthesis from 2-methyl-4(H)-3,1-benzoxazin-4-one both offer viable routes to this valuable intermediate. Rigorous characterization using FT-IR and ¹H-NMR spectroscopy is essential to confirm the structure and purity of the final product, ensuring the integrity of subsequent research.
Given the established biological significance of the quinazolinone scaffold, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid represents a promising platform for the development of new therapeutic agents. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this versatile molecule.
References
-
Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. [Link]
-
Various Authors. Methods for quinazolinone synthesis. ResearchGate. [Link]
-
Ayal, A. K., et al. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546. [Link]
-
Ayal, A. K., et al. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3). [Link]
-
Al-Dhalla, A. S., et al. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 3, 29. [Link]
-
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 955-963. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Kumar, P., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]
-
Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-137. [Link]
-
PubChemLite. Benzoic acid, 4-(2-methyl-4-oxo-3(4h)-quinazolinyl)-. [Link]
-
Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6296. [Link]
-
PubChem. 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid. [Link]
-
Reddy, C. S., et al. (2016). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2018). Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1140-1151. [Link]
-
Ayal, A. K., et al. Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal. [Link]
-
Shestakov, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline synthesis [organic-chemistry.org]
A Comparative Guide to the Synthetic Strategies for 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparison of proposed synthetic routes for 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, a molecule with potential applications in medicinal chemistry. As no established synthetic protocol is readily available in the public domain, this document outlines two plausible, logically-derived synthetic strategies. Each route is analyzed for its chemical rationale, potential advantages, and foreseeable challenges, supported by established chemical principles and analogous reactions from the scientific literature.
Introduction
The tetrahydropyrimidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its combination with a benzoic acid functional group, a common pharmacophore, suggests that this compound could serve as a valuable building block for the development of new therapeutic agents. The lack of a reported synthesis necessitates a theoretical exploration of viable synthetic pathways. This guide proposes and critically evaluates two distinct retrosynthetic approaches, providing a foundational blueprint for its laboratory synthesis.
Proposed Synthetic Routes: A Head-to-Head Comparison
Two primary retrosynthetic strategies are proposed for the synthesis of the target molecule.
-
Route A: N-Arylation of a Pre-formed Tetrahydropyrimidinone Ring. This convergent approach focuses on the late-stage formation of the C-N bond between the pyrimidinone ring and the phenyl group.
-
Route B: Ring Construction on a Benzoic Acid Scaffold. This linear approach builds the tetrahydropyrimidinone ring directly onto a derivative of 4-aminobenzoic acid.
Route A: Convergent Synthesis via N-Arylation
This strategy hinges on the synthesis of 2-oxotetrahydropyrimidine, followed by its coupling with a suitable 4-substituted benzoic acid derivative.
The core principle of this route is to leverage well-established N-arylation cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the two key fragments in the final step. This approach offers flexibility, as both the tetrahydropyrimidinone and the benzoic acid components can be synthesized and modified independently before the final coupling.
Caption: Retrosynthetic analysis for Route A.
Step 1: Synthesis of 2-Oxotetrahydropyrimidine
The synthesis of the tetrahydropyrimidinone ring can be achieved through the cyclocondensation of 1,3-diaminopropane with a suitable carbonyl source, such as urea or a dialkyl carbonate.
-
Methodology: A mixture of 1,3-diaminopropane and urea is heated, leading to the formation of 2-oxotetrahydropyrimidine with the elimination of ammonia.[1][2][3]
Step 2: Buchwald-Hartwig N-Arylation
The synthesized 2-oxotetrahydropyrimidine is then coupled with an ester of 4-halobenzoic acid (e.g., methyl 4-bromobenzoate) under palladium catalysis.
-
Methodology: 2-Oxotetrahydropyrimidine, methyl 4-bromobenzoate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) are reacted in an inert solvent (e.g., toluene or dioxane) at elevated temperature.
Step 3: Saponification
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Methodology: The product from Step 2 is treated with a base, such as sodium hydroxide, in a mixture of water and a co-solvent like methanol, followed by acidification to yield the final product.
Caption: Experimental workflow for Route A.
Route B: Linear Synthesis via Ring Formation on the Aryl Scaffold
This approach involves modifying 4-aminobenzoic acid to introduce a side chain that can be cyclized to form the tetrahydropyrimidinone ring.
The rationale here is to build the heterocyclic ring system onto the pre-existing benzoic acid moiety. This linear sequence can be advantageous in terms of purification if the intermediates are stable and crystalline.
Caption: Experimental workflow for Route B.
Comparative Analysis of Proposed Routes
| Feature | Route A: N-Arylation | Route B: Ring Construction |
| Strategy | Convergent | Linear |
| Key Reaction | Buchwald-Hartwig N-arylation | Intramolecular cyclization of a urea derivative |
| Starting Materials | 1,3-Diaminopropane, urea, methyl 4-bromobenzoate | 4-Aminobenzoic acid, 3-bromopropylamine |
| Potential Advantages | - High convergency- Flexibility in modifying both fragments- Late-stage introduction of the benzoic acid moiety | - Potentially fewer steps- Intermediates may be easier to purify |
| Potential Challenges | - Optimization of the cross-coupling reaction- Potential for side reactions on the tetrahydropyrimidinone ring | - Selectivity in the N-alkylation step- Harsh conditions may be required for cyclization |
| Overall Feasibility | High, based on the reliability of modern cross-coupling methods. | Moderate to high, dependent on the efficiency of the alkylation and cyclization steps. |
Conclusion and Outlook
Both proposed synthetic routes for this compound offer plausible pathways to the target molecule, each with its own set of strengths and weaknesses.
Route A is likely to be more robust and flexible due to its convergent nature and the reliability of the Buchwald-Hartwig amination. This route would be particularly advantageous for creating a library of analogs by varying the substituted benzoic acid partner in the final coupling step.
Route B , while more linear, could be more atom-economical if the key alkylation and cyclization steps proceed in high yield. The success of this route would heavily depend on the careful optimization of these two crucial transformations.
For an initial laboratory synthesis, Route A is recommended due to its higher probability of success based on well-documented and versatile cross-coupling chemistry. However, for large-scale production, the efficiency and cost-effectiveness of Route B might make it a more attractive option if the challenging steps can be optimized.
Further experimental validation is required to determine the most efficient and practical synthesis of this promising molecule. This guide serves as a comprehensive starting point for any research group venturing to synthesize this compound.
References
- Isac-García, J., Dobado, J. A., Calvo-Flores, F. G., & Martínez-García, H. (2015).
- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360–413.
- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937–6963.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Bhosale, M. S., Sarvanan, K., & Dighe, N. S. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-162.
- Orel, L. R. (2000). Synthesis of 1-Aryl-1,4,5,6-tetrahydropyrimidines and 1-Aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. Molecules, 5(1), 89-98.
-
Wikipedia. (2023, December 1). Biginelli reaction. Retrieved from [Link]
- Smolobochkin, A. V., Gazizov, A. S., Yakhshilikova, L. J., Sidlyaruk, N. A., & Pudovik, M. A. (2022). Synthesis of substituted tetrahydropyrimidin-2-ones through nucleophilic cyclization / electrophilic substitution of 1-(3,3-diethoxypropyl)urea with C-nucleophiles. Tetrahedron, 118, 132845.
- Chen, C. H., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. European Journal of Medicinal Chemistry, 213, 113175.
- Aspinall, S. R. (1940). The Preparation of 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Journal of the American Chemical Society, 62(8), 2160-2161.
-
Wikipedia. (2023, November 29). 1,3-Diaminopropane. Retrieved from [Link]
- The synthesis of pyrimidine derivatives. (n.d.). Retrieved from a relevant academic source on pyrimidine synthesis.
- Condensation of 1,3-diamines with aldehydes or ketones. (n.d.).
Sources
A Comparative Efficacy Analysis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid and Structurally Related Heterocyclic Compounds
Introduction
Dihydropyrimidinones (DHPMs) and their saturated counterparts, tetrahydropyrimidinones (THPMs), represent a class of heterocyclic scaffolds deemed "privileged structures" in medicinal chemistry.[1][2] This designation stems from their versatile biological activities, which span anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The core of their prevalence lies in their synthetic accessibility, primarily through the robust and efficient Biginelli multi-component reaction.[3][5] This guide focuses on the specific scaffold, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid , as a reference point to explore the comparative efficacy of this chemical class. While direct, comprehensive biological data for this exact molecule is not extensively published, a thorough analysis of its structural features in the context of well-studied analogs provides critical insights into its potential therapeutic efficacy.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It will deconstruct the structure-activity relationships (SAR) of the tetrahydropyrimidinone core, present comparative experimental data from analogous compounds, provide detailed experimental protocols for efficacy evaluation, and offer a forward-looking perspective on optimizing this promising scaffold.
The Tetrahydropyrimidinone Core: Synthesis and Significance
The primary route to the dihydropyrimidinone scaffold is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[6] The subsequent reduction of the double bond yields the tetrahydropyrimidinone core. The elegance of this reaction is its modularity; by varying the three initial components, a vast library of derivatives can be generated, enabling extensive exploration of the chemical space for optimal biological activity.
The workflow below illustrates this fundamental synthetic pathway, which is the cornerstone for producing the diverse compounds discussed in this guide. The choice of catalyst and reaction conditions (e.g., conventional heating vs. microwave irradiation) can significantly impact reaction time and yield.[5]
Caption: General workflow for the synthesis of tetrahydropyrimidinone scaffolds.
Structure-Activity Relationship (SAR) Analysis: A Comparative Framework
To evaluate the potential efficacy of This compound , we will dissect its structure into key components and compare them against analogs with established biological data. The logical relationship between structural modifications and biological outcomes is visualized below.
Caption: Structure-Activity Relationship (SAR) map for the tetrahydropyrimidinone core.
The N1-Position: The Role of the Benzoic Acid Moiety
The benzoic acid group on the N1 nitrogen of our reference compound is a significant feature. Carboxylic acids are often incorporated into drug candidates to improve aqueous solubility or to form a salt bridge with a basic residue (e.g., lysine, arginine) in a target's active site.
However, the high acidity of carboxylic acids can also lead to poor membrane permeability and reduced oral bioavailability.[7] In drug development, a common strategy is to replace the carboxylic acid with a bioisostere —a different functional group with similar physical or chemical properties that provides a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[7][8]
Comparative Bioisosteres:
-
Tetrazoles: These are common carboxylic acid bioisosteres that maintain an acidic proton but often have improved metabolic stability and cell permeability.[7]
-
Acyl Sulfonamides: These groups can mimic the hydrogen-bonding and geometric properties of carboxylic acids with modulated acidity.[7]
-
Heterocyclic Rings: In some contexts, rings like 5-oxo-1,2,4-oxadiazoles have been used as effective replacements to enhance oral drug absorption.[7]
The choice of bioisostere is highly context-dependent, and its success relies on maintaining the key interactions of the parent molecule while improving its drug-like properties.[9][10]
The C4-Position: A Critical Determinant of Anticancer Efficacy
Our reference molecule is unsubstituted at the C4 position. This is a stark contrast to many of the most potent DHPM derivatives reported in the literature, particularly those with anticancer activity.[1][2]
-
Monastrol: The prototypical DHPM-based anticancer agent, Monastrol, features a 4-(3-hydroxyphenyl) group. It acts as a specific, cell-permeable inhibitor of the Eg5 kinesin motor protein, a crucial component of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] The absence of a bulky aryl group at the C4 position in our reference compound suggests it is unlikely to possess potent Eg5 inhibitory activity.
-
Substituted Aryl Groups: Further studies have shown that modifying the C4-phenyl ring can significantly enhance potency. For instance, DHPM derivatives with a chloro-group at the 3- or 4-position of the phenyl ring demonstrated higher binding affinity for the human kinesin Eg5 enzyme than Monastrol in docking studies and induced significant cell death in A549 lung adenocarcinoma cells.[11]
This comparison strongly indicates that the C4 position is a critical "hotspot" for introducing functionality to drive specific and potent biological activity, especially in the context of cancer.
Comparative Efficacy Data of Tetrahydropyrimidinone Analogs
To provide a quantitative perspective, the following table summarizes the efficacy of various DHPM and THPM derivatives from published studies. This data highlights how modifications at different positions on the heterocyclic core influence biological outcomes.
| Compound/Derivative Class | Key Structural Features | Biological Target/Activity | Efficacy Metric (IC₅₀/MIC) | Reference |
| Monastrol | C4-(3-hydroxyphenyl) | Kinesin Eg5 Inhibitor (Anticancer) | IC₅₀ = ~30 µM | [2] |
| DHPM-Chloro Series | C4-(3-chlorophenyl or 4-chlorophenyl) | Kinesin Eg5 Inhibitor (Anticancer) | Higher binding affinity than Monastrol | [11] |
| THPM 4b | C4-(4-OH, 3-OCH₃ phenyl), N1-methyl | Anticancer (HeLa cells) | IC₅₀ = 10.1 µM | [12] |
| THPM 4k | C4-(4-Cl phenyl), N1-methyl | Antifungal (T. mentagrophytes) | MIC = 0.20 mg/mL | [12] |
| Coumarin-DHPM Hybrids | C4-coumarin moiety | Antibacterial (S. aureus) | MIC = 0.2–6.25 µg/mL | [6] |
| THPM 4g | C4-(4-OH, 3-OCH₃ phenyl), N1-methyl | α-glucosidase Inhibitor | Stronger than Acarbose | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of efficacy. Lower values indicate higher potency.
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible data in the study of these compounds, adherence to validated experimental protocols is paramount. Below are step-by-step methodologies for two key assays relevant to the biological activities of THPM derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard method for assessing a compound's ability to inhibit cancer cell proliferation.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549, HeLa, MCF-7).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Kinesin Eg5 ATPase Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the ATPase activity of the Eg5 motor protein.
Objective: To determine if a test compound inhibits the microtubule-stimulated ATPase activity of recombinant human Eg5.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Reagents: Recombinant human Eg5 kinesin motor domain, taxol-stabilized microtubules, ATP.
-
Malachite Green Reagent: For phosphate detection.
-
-
Reaction Setup: In a 96-well plate, combine the assay buffer, microtubules (e.g., 5 µM), and the test compound at various concentrations. Add the Eg5 enzyme (e.g., 50 nM) to each well.
-
Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 20 minutes), allowing the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction by adding 25 µL of the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colorimetric signal.
-
Data Acquisition: After a 15-minute color development period, measure the absorbance at 620 nm.
-
Analysis: Generate a standard curve using known concentrations of phosphate. Convert the absorbance readings from the assay wells to the amount of phosphate released. Plot the rate of ATPase activity against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The analysis of This compound within the broader context of its structural class provides critical direction for future drug discovery efforts. While this specific molecule may lack the potent, targeted activity of highly decorated analogs like Monastrol, its scaffold represents a validated starting point for optimization.
Key Takeaways:
-
The C4-Position is Paramount: The lack of substitution at the C4 position is the most significant structural feature limiting the potential anticancer efficacy of the reference compound. Future synthetic efforts should prioritize the introduction of diverse aryl groups at this position to probe interactions with targets like Eg5.
-
The N1-Benzoic Acid is an Optimization Handle: The benzoic acid moiety offers a clear opportunity for modification. A systematic exploration of bioisosteric replacements could significantly enhance the compound's pharmacokinetic profile, potentially improving cell permeability and oral bioavailability without sacrificing target engagement.
Future research should focus on creating a focused library of analogs based on the tetrahydropyrimidinone core. By systematically modifying the C4 and N1 positions and evaluating the resulting compounds through the standardized assays described herein, researchers can rationally design and identify novel derivatives with superior efficacy and improved drug-like properties.
References
-
Dandia, A., Singh, R., & Khaturia, S. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, e2200664. [Link]
-
Singh, V. P., et al. (2021). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. RSC Advances. [Link]
-
Ahmad, A., et al. (2020). Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations. ChemistrySelect. [Link]
-
Tale, R., et al. (2021). A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences, 9(9), 209–222. [Link]
-
Avdović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. [Link]
-
Dowarah, J., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37285-37298. [Link]
-
Avdović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]
-
Mahmoud, N. F. H., & Ghareeb, E. A. (2018). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 55(1), 81-91. [Link]
-
Kumar, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Heliyon, 6(3), e03534. [Link]
-
Sharma, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6645. [Link]
-
Regan, C. P., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. European Journal of Medicinal Chemistry, 218, 113385. [Link]
-
Gray, D. W., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 31, 127690. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Al-Sultani, A. A. J., & Abbas, A. S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
Logvinov, S. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1369. [Link]
-
Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science. [Link]
-
Pokhodylo, N., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
Sources
- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.uran.ua [journals.uran.ua]
- 11. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
This document provides essential procedural guidance for the safe handling and disposal of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established regulatory standards and chemical safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
To ensure proper handling, a risk assessment must be conducted based on the compound's structure. The molecule's two key functional groups inform its likely hazard profile.
-
Benzoic Acid Moiety: This group confers acidic properties. Carboxylic acids can be corrosive and should not be mixed with bases or reactive metals.[2] Concentrated solutions can cause skin and eye irritation.[3]
-
Pyrimidinone Core: Pyrimidine derivatives are a broad class of biologically active compounds, often investigated for antimicrobial and antitumor properties.[4][5] This potential bioactivity necessitates that the compound not be released into the environment. An SDS for a structurally similar compound, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)benzoic acid, indicates it is very toxic to aquatic life with long-lasting effects.[6]
Based on analogous compounds, the hazard profile can be summarized as follows:
| Hazard Classification | GHS Hazard Code | Signal Word | Potential Hazard Description | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [6][7] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | [7] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. | [7] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | [7] |
| Acute Aquatic Toxicity | H400 / H402 | Warning | Very toxic/harmful to aquatic life. | [6][8] |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long-lasting effects. | [6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all appropriate safety measures are in place. Adherence to these protocols is the first line of defense against chemical exposure.
-
Engineering Controls: All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10] Ensure safety showers and eyewash stations are accessible.[11]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling this chemical waste includes:
-
Eye Protection: Safety goggles with side-shields or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant lab coat. Impervious clothing may be required for larger quantities.[6]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.[8]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation and containment at the point of generation are critical for safe disposal and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[12]
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Select a waste container made of a material compatible with acidic compounds. High-density polyethylene (HDPE) or glass containers are appropriate.[2]
-
Causality: The carboxylic acid functional group makes the waste corrosive to metals. Storing this waste in a metal container could lead to container failure and a chemical spill.[9]
-
Ensure the container has a secure, leak-proof screw-top cap.[13][14]
-
-
Waste Labeling:
-
Waste Segregation and Accumulation:
-
This waste should be collected as a non-halogenated organic acid waste stream.
-
DO NOT MIX with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can cause a violent exothermic reaction.[14]
-
Strong Oxidizers (e.g., perchlorates, nitrates): Organic compounds can react explosively with strong oxidizers.[14]
-
Cyanides or Sulfides: Contact with acid will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[14]
-
-
Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents contamination.[12]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[14][15]
-
The SAA should be clearly marked with hazardous waste signage.[9]
-
Utilize secondary containment (e.g., a plastic tub) for the liquid waste container to contain any potential leaks.[12]
-
Disposal Pathway and Logistics
Hazardous waste must be tracked from its point of generation to its final disposal.[15] This workflow ensures regulatory compliance and environmental protection.
Caption: Disposal workflow for this compound.
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[14] EHS personnel will then transport the waste to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[13][15]
Emergency Procedures: Spills and Exposure
In the event of an accident, prompt and correct action is essential.
-
Spill Management:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using a chemical spill kit absorbent (e.g., diatomite, universal binders).[6] Do not use combustible materials like paper towels to absorb large quantities.
-
For an acidic compound, you may neutralize the spill with a weak base like sodium bicarbonate, but only if you are trained to do so.
-
Sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste for disposal.
-
Decontaminate the area with a suitable solvent (e.g., alcohol) followed by soap and water.[6]
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]
-
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. (URL: [Link])
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. (URL: [Link])
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. (URL: [Link])
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory. (URL: [Link])
-
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from MedicalLab Management. (URL: [Link])
-
Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. (URL: [Link])
-
DC Chemicals. (2026, January 8). Safety Data Sheet: Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-. Retrieved from DC Chemicals. (URL: [Link])
-
Environmental Marketing Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Environmental Marketing Services. (URL: [Link])
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. (URL: [Link])
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from Carl ROTH. (URL: [Link])
-
Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA. (URL: [Link])
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University. (URL: [Link])
-
PubMed. (2023, March 30). Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. Retrieved from PubMed. (URL: [Link])
-
PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Retrieved from PubMed. (URL: [Link])
-
Scilit. (n.d.). Green Synthesis of Pyrimidine Derivative. Retrieved from Scilit. (URL: [Link])
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from MDPI. (URL: [Link])
-
Oriental Journal of Chemistry. (2019, May 4). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved from Oriental Journal of Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. fishersci.com [fishersci.com]
- 4. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-|2377645-90-2|MSDS [dcchemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. osha.gov [osha.gov]
- 11. ilpi.com [ilpi.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. As a novel chemical entity, it is prudent to treat this compound as potentially hazardous until comprehensive toxicological data is available.[1][2][3] This document synthesizes established safety protocols for analogous chemical structures and general best practices for handling solid, powdered chemicals in a laboratory setting to ensure the highest level of safety.
Hazard Assessment: An Ounce of Prevention
-
Skin Irritation: Many benzoic acid derivatives are known to cause skin irritation.[4]
-
Serious Eye Damage/Irritation: Contact with eyes may lead to serious irritation or damage.[2][4]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[5]
Therefore, a conservative approach to handling, assuming these potential hazards, is strongly recommended.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure risk.[4][6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles.[7] A face shield may be required for larger quantities. | Nitrile or neoprene gloves.[8][9] Double gloving is recommended. | A fully buttoned lab coat. | If not handled in a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.[10][11] |
| Solution Preparation | Chemical splash goggles.[7] | Nitrile or neoprene gloves.[8][9] | A fully buttoned lab coat. | Work should be performed in a chemical fume hood.[5] |
| General Handling and Storage | Safety glasses with side shields.[7] | Nitrile or neoprene gloves.[8][9] | A fully buttoned lab coat. | Not generally required if containers are sealed and handled in a well-ventilated area. |
Step-by-Step Guide to Safe Handling
Preparation and Engineering Controls
-
Consult the SDS of Analogous Compounds: Before beginning work, review the SDS for similar pyrimidine and benzoic acid derivatives to familiarize yourself with potential hazards and handling precautions.[4]
-
Work in a Designated Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when handling the powdered form to minimize inhalation exposure.[5]
-
Ensure Proper Ventilation: Adequate ventilation is crucial to prevent the accumulation of airborne particles.[12]
Donning PPE: A Deliberate Process
The following workflow illustrates the systematic approach to selecting and donning the appropriate PPE.
Caption: PPE Selection and Donning Workflow.
Handling the Chemical
-
Weighing: When weighing the solid, use a balance inside a chemical fume hood or a vented balance enclosure to contain any dust.[13] Use a spatula to transfer the powder and avoid pouring directly from the bottle.[13]
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[14]
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.[15][16]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.[14]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[17][18] Do not dispose of it down the drain or in the regular trash.[15]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from Tion website: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal: [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety: [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website: [Link]
-
International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from IAFC website: [Link]
-
Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from Labelmaster website: [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from UC Berkeley Environment, Health & Safety: [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC website: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC website: [Link]
-
Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from Duke Safety: [Link]
-
U.S. Department of Health & Human Services. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from ASPR TRACIE: [Link]
-
Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? Retrieved from r/Chempros: [Link]
-
HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training [Video]. YouTube. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from Quimivita website: [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from Crystalgen Blog: [Link]
-
University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from UCSB Environmental Health & Safety: [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from Real Safety website: [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School website: [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from Trimaco website: [Link]
-
National Institutes of Health. (n.d.). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Retrieved from NIH website: [Link]
-
American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from ACS website: [Link]
-
University of Central Florida. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Retrieved from UCF Environmental Health and Safety: [Link]
-
University of Arizona. (n.d.). Standard Operating Procedure: Novel Compounds. Retrieved from University of Arizona Research, Innovation & Impact: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. twu.edu [twu.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. crystalgen.com [crystalgen.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. trimaco.com [trimaco.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. realsafety.org [realsafety.org]
- 12. tmi.utexas.edu [tmi.utexas.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 18. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
